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  • Product: 6-Benzyloxy-1H-indazole-3-carbaldehyde
  • CAS: 885271-39-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 6-Benzyloxy-1H-indazole-3-carbaldehyde: A Keystone Intermediate in Kinase Inhibitor Discovery

Abstract: This technical guide provides an in-depth analysis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will dissect its molecular architecture, outli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will dissect its molecular architecture, outline a field-proven synthetic protocol, and explore its strategic application in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the indazole scaffold for creating novel and effective pharmacological agents.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in drug discovery. Its structure, which can be viewed as a bioisostere of the native indole nucleus, possesses a unique arrangement of hydrogen bond donors and acceptors.[1] This configuration allows indazole-containing molecules to form robust and specific interactions within the active sites of biological targets, a feature that has been successfully exploited in numerous approved therapeutics.[1]

Notably, the functionalization of the indazole core at the C3-position has led to the discovery of several blockbuster drugs, including the tyrosine kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®).[1] In this context, 6-Benzyloxy-1H-indazole-3-carbaldehyde serves as a critical and versatile starting material. The aldehyde group at the C3-position is a reactive handle for extensive chemical elaboration, while the benzyloxy group at the C6-position offers a site for modulating physicochemical properties like solubility and metabolic stability, or for establishing additional interactions with the target protein.

Molecular Structure and Physicochemical Properties

The molecular architecture of 6-Benzyloxy-1H-indazole-3-carbaldehyde is defined by three key components: the core 1H-indazole ring, a carbaldehyde group at the 3-position, and a benzyloxy substituent at the 6-position. The aldehyde is crucial for synthetic diversification, and the benzyloxy group provides both steric bulk and a valuable ether linkage.

Indazole 1H-Indazole Core (Hinge-Binding Motif) Aldehyde C3-Carbaldehyde (Synthetic Handle) Indazole->Aldehyde Position 3 Benzyloxy C6-Benzyloxy Group (Solubility/Potency Modulation) Indazole->Benzyloxy Position 6

Caption: Key functional components of the target molecule.

Physicochemical Data Summary

The following table summarizes the key physicochemical and spectroscopic properties of 6-Benzyloxy-1H-indazole-3-carbaldehyde.

PropertyValueRationale & Key Features
Molecular Formula C₁₅H₁₂N₂O₂Derived from the elemental composition of the structure.
Molecular Weight 252.27 g/mol The sum of the atomic weights of all atoms in the molecule.[2]
CAS Number 94138-95-9The unique registry number for this specific chemical substance.
¹H NMR ~13.0 ppm (br s, 1H): N-H proton. ~10.2 ppm (s, 1H): Aldehyde C-H proton.[1] ~7.2-8.2 ppm (m, 8H): Aromatic protons. ~5.2 ppm (s, 2H): Benzylic -CH₂- protons.The aldehyde proton is significantly deshielded due to the electron-withdrawing nature of the carbonyl group.[3] The N-H proton signal is typically broad and very far downfield. The benzylic protons appear as a characteristic singlet.
¹³C NMR ~187 ppm: Aldehyde C=O carbon.[1] ~160-110 ppm: Aromatic carbons. ~70 ppm: Benzylic -CH₂- carbon.The carbonyl carbon is the most downfield signal. The benzylic carbon signal is characteristic of a CH₂ group attached to an oxygen atom.
IR Spectroscopy (cm⁻¹) ~3150 (br): N-H stretch. ~1675-1695: C=O stretch (aldehyde).[1] ~1620, 1450: Aromatic C=C stretches. ~1250: C-O stretch (ether).The strong carbonyl absorption is a key diagnostic peak. The broad N-H stretch is also characteristic of the indazole ring.
Mass Spectrometry [M-H]⁻ at m/z 251.08 In negative ion mode ESI-MS, the molecule readily loses a proton to form the [M-H]⁻ ion, confirming the molecular weight.

Synthesis and Mechanistic Rationale

The most efficient and widely adopted method for synthesizing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole precursor.[1][4][5] This transformation is a robust and high-yielding reaction that proceeds under mild conditions, making it suitable for a wide range of substituted indoles.

The Underlying Chemistry: From Indole to Indazole

The reaction is initiated by the in-situ formation of nitrous acid from sodium nitrite and a mineral acid like HCl. Nitrous acid then generates the nitrosonium ion (NO⁺), a potent electrophile. The electron-rich indole ring, specifically at the C3 position, undergoes electrophilic substitution by the nitrosonium ion. This is followed by a series of proton transfers and a ring-opening/ring-closing cascade, which ultimately results in the formation of the thermodynamically stable indazole-3-carbaldehyde. The use of a reverse addition protocol, where the indole solution is added to the acidic nitrite solution, is often employed to minimize side reactions and improve yields.[1]

Validated Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[1] It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

  • 6-Benzyloxy-1H-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Benzyloxy-1H-indole in DMF.

  • Nitrosating Mixture Preparation: In a separate flask cooled in an ice bath (0 °C), prepare an aqueous solution of sodium nitrite. Slowly add concentrated HCl to this solution while stirring to generate the nitrosating agent.

  • Reaction Execution (Reverse Addition): Slowly add the solution of 6-Benzyloxy-1H-indole (from Step 1) dropwise to the cold nitrosating mixture (from Step 2). Maintain the temperature at 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-5 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[6] For less reactive substrates, gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion.[1][5]

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[1] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual acid and salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes as the eluent.[1]

  • Final Product: Collect the pure fractions and evaporate the solvent to yield 6-Benzyloxy-1H-indazole-3-carbaldehyde as a solid.

Workflow Visualization

Start Start: 6-Benzyloxyindole in DMF Nitrosation Nitrosation (NaNO₂, HCl, 0°C -> RT) Start->Nitrosation Workup Aqueous Workup & EtOAc Extraction Nitrosation->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product: 6-Benzyloxy-1H-indazole-3-carbaldehyde Purification->Product

Caption: Conceptual model of an indazole inhibitor in a kinase active site.

Conclusion

6-Benzyloxy-1H-indazole-3-carbaldehyde is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust synthesis from readily available indole precursors, combined with the synthetic versatility of its C3-aldehyde group, makes it an invaluable building block for the discovery of next-generation therapeutics. [4]Its proven utility in the design of potent and selective kinase inhibitors underscores its importance and ensures its continued relevance in the field of drug development.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Patexia. (2017). 1H-INDAZOLE-3-CARBOXAMIDE COMPOUNDS AS GLYCOGEN SYNTHASE KINASE 3 BETA INHIBITORS. Patent Publication Number 20170174657. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from [Link]

  • Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. Retrieved from [Link]

  • PubMed. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • ResearchGate. (2022). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • PubChem. (2024). 7-(Benzyloxy)-1H-indazole-3-carbaldehyde. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • RSC Advances. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde from 6-Benzyloxyindole

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details a robust and optimized protocol for the synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, a valuable building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and optimized protocol for the synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, a valuable building block in medicinal chemistry, from the readily available starting material, 6-benzyloxyindole. This transformation represents a strategic "scaffold hop" from an indole to an indazole system, providing access to a privileged heterocyclic motif. Indazole derivatives are of significant interest due to their prevalence in a wide array of pharmacologically active compounds, notably as kinase inhibitors.[1][2][3]

This guide provides a comprehensive overview of the reaction, including a detailed mechanistic explanation, a step-by-step experimental protocol, and guidance on purification and characterization. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the transformation.

The Strategic Transformation: From Indole to Indazole

The conversion of an indole scaffold to a 1H-indazole-3-carbaldehyde is a nuanced process that involves a nitrosative ring expansion.[2][4] While the Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich indoles at the C3 position, it is important to note that direct formylation of an indazole at the C3 position is generally ineffective.[4][5][6] Therefore, the strategy outlined herein focuses on the direct conversion of the indole ring system into the desired indazole-3-carbaldehyde.

The core of this synthesis is the reaction of 6-benzyloxyindole with a nitrosating agent, typically generated in situ from sodium nitrite and an acid. This initiates a cascade of reactions culminating in the formation of the indazole ring with a formyl group at the 3-position.

Overall Reaction Scheme

Caption: Overall synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Mechanistic Insights: The Nitrosative Ring Expansion

The conversion of 6-benzyloxyindole to 6-Benzyloxy-1H-indazole-3-carbaldehyde proceeds through a well-documented, multi-step mechanism.[2][4] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Electrophilic Attack: The reaction is initiated by the in situ formation of nitrous acid (HONO) from sodium nitrite and hydrochloric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The electron-rich C3 position of the indole ring attacks the nitrosonium ion.

  • Formation of the Oxime Intermediate: Following the electrophilic attack, a proton is lost from the C3 position to restore aromaticity, resulting in the formation of a 3-nitrosoindole intermediate. This species rapidly tautomerizes to the more stable oxime.

  • Ring Opening: The oxime intermediate is susceptible to nucleophilic attack by water at the C2 position of the indole ring. This step is a key part of the ring-opening process.

  • Ring Closure: Subsequent intramolecular cyclization occurs through the attack of the nitrogen from the former indole ring onto the nitrogen of the oxime, leading to the formation of the indazole ring.

  • Dehydration: The final step involves the elimination of a molecule of water to yield the aromatic 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Mechanism Nitrosative Ring Expansion Mechanism cluster_0 Step 1: Nitrosation cluster_1 Step 2: Ring Opening cluster_2 Step 3 & 4: Ring Closure & Dehydration Indole 6-Benzyloxyindole Intermediate1 3-Nitrosoindole Intermediate Indole->Intermediate1 + NO⁺ Oxime Oxime Intermediate Intermediate1->Oxime - H⁺ Tautomerization RingOpened Ring-Opened Intermediate Oxime->RingOpened + H₂O Cyclized Cyclized Intermediate RingOpened->Cyclized Intramolecular Cyclization Product 6-Benzyloxy-1H-indazole- 3-carbaldehyde Cyclized->Product - H₂O

Caption: Mechanism of nitrosative ring expansion.

A critical consideration in this reaction is the potential for dimerization, where a molecule of the starting indole can act as a nucleophile and attack the oxime intermediate.[4] This side reaction is often responsible for the formation of deeply colored byproducts and can significantly reduce the yield of the desired product. To mitigate this, a "reverse addition" protocol is employed, where the acid is added slowly to a mixture of the indole and sodium nitrite. This maintains a low concentration of the reactive intermediates at any given time, favoring the intramolecular ring expansion over intermolecular dimerization.[7]

Experimental Protocol

This protocol is adapted from optimized procedures for the synthesis of substituted 1H-indazole-3-carboxaldehydes from the corresponding indoles.[2][4][8]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeNotes
6-Benzyloxyindole223.271.0223 mgStarting Material
Sodium Nitrite (NaNO₂)69.008.0552 mg8 equivalents
Hydrochloric Acid (HCl)36.46-As required2 N aqueous solution
N,N-Dimethylformamide (DMF)73.09-10 mLSolvent
Deionized Water18.02-As requiredFor workup
Ethyl Acetate (EtOAc)88.11-As requiredExtraction Solvent
Brine (Saturated NaCl solution)--As requiredFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As requiredDrying agent
Silica Gel--As requiredFor column chromatography
Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve 6-Benzyloxyindole and NaNO₂ in DMF/H₂O B 2. Cool to 0 °C in an ice bath A->B C 3. Slow, dropwise addition of 2N HCl B->C D 4. Stir at room temperature for 3-6 hours C->D E 5. Aqueous workup and extraction with EtOAc D->E F 6. Wash with brine and dry over MgSO₄ E->F G 7. Concentrate under reduced pressure F->G H 8. Purify by column chromatography G->H I 9. Characterize the final product H->I

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-benzyloxyindole (223 mg, 1.0 mmol) and sodium nitrite (552 mg, 8.0 mmol) in a mixture of N,N-Dimethylformamide (DMF, 8 mL) and water (2 mL).

  • Cooling: Place the flask in an ice bath and cool the reaction mixture to 0 °C with stirring.

  • Acid Addition (Reverse Addition): Slowly add 2 N hydrochloric acid (approximately 4 mL) dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. The color of the reaction mixture will likely change.

  • Reaction Progression: After the addition of HCl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (25 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in petroleum ether or hexane. The fractions containing the desired product can be identified by TLC.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 6-Benzyloxy-1H-indazole-3-carbaldehyde as a solid. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Expected Results and Characterization

PropertyExpected Value/Observation
Yield 70-90% (based on similar substituted indoles)[2]
Appearance A yellowish or brownish solid.[2]
Melting Point Expected to be in the range of 200-240 °C.
¹H NMR Expected signals: a singlet for the aldehyde proton (~10.2 ppm), a broad singlet for the N-H proton (~14.0 ppm), aromatic protons for the indazole and benzyl rings, and a singlet for the benzylic CH₂ group (~5.2 ppm).
¹³C NMR Expected signals: a signal for the aldehyde carbonyl (~187 ppm), signals for the aromatic carbons of the indazole and benzyl rings, and a signal for the benzylic carbon.
Mass Spectrometry The expected mass for the [M-H]⁻ ion would be approximately 251.08 m/z.

Conclusion

The nitrosative ring expansion of 6-benzyloxyindole provides an efficient and direct route to 6-Benzyloxy-1H-indazole-3-carbaldehyde. This technical guide outlines a reliable protocol, grounded in a clear understanding of the reaction mechanism and potential side reactions. By employing a reverse addition strategy, the formation of undesirable byproducts can be minimized, leading to high yields of the target compound. The successful synthesis and purification of this versatile intermediate will empower researchers in the fields of medicinal chemistry and drug discovery to further explore the chemical space of indazole-based compounds.

References

  • ChemWis. Vilsmeier–Haack reaction of indole. YouTube. Available from: [Link]

  • PubChem. 6-nitro-1h-indazole-3-carbaldehyde (C8H5N3O3). National Center for Biotechnology Information. Available from: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry.
  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12856-12863. Available from: [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available from: [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. Available from: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC - PubMed Central. Available from: [Link]

Sources

Foundational

A Technical Guide to 6-Benzyloxy-1H-indazole-3-carbaldehyde: A Versatile Precursor for Kinase Inhibitor Synthesis

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous clinically approved and investigational drugs, particularly in oncol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous clinically approved and investigational drugs, particularly in oncology.[1][2] This guide provides an in-depth technical analysis of 6-Benzyloxy-1H-indazole-3-carbaldehyde , a key synthetic intermediate whose strategic functionalization serves as a gateway to a diverse array of potent and selective kinase inhibitors. We will dissect the synthesis of this precursor, explore its chemical reactivity, and present detailed protocols for its elaboration into advanced drug candidates. Causality behind experimental choices, structure-activity relationship (SAR) insights, and methodologies for biological evaluation are discussed to provide researchers and drug development professionals with a comprehensive and actionable resource.

The Indazole Scaffold: A Privileged Motif in Kinase Inhibition

Kinases are a class of enzymes that regulate a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them critical therapeutic targets.[3] The indazole core has emerged as a highly effective pharmacophore for designing kinase inhibitors.[1][4] Several FDA-approved drugs, such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase), feature this heterocyclic system, underscoring its clinical significance.[1][5]

The utility of the indazole ring stems from its unique electronic properties and its ability to act as a bioisostere of the native indole moiety. It possesses two nitrogen atoms capable of forming crucial hydrogen bond donor-acceptor interactions within the ATP-binding pocket of kinases, a key feature for achieving high-affinity binding.[6] The functionalization at the C3 position, in particular, is a well-established strategy for extending into the solvent-exposed region of the kinase active site, enabling the modulation of potency and selectivity.[7][8]

The Precursor: Synthesis and Properties of 6-Benzyloxy-1H-indazole-3-carbaldehyde

The title compound, 6-Benzyloxy-1H-indazole-3-carbaldehyde, is a strategically designed intermediate. The aldehyde group at the C3 position is a versatile chemical handle for a multitude of transformations, while the benzyloxy group at the C6 position serves two primary roles:

  • Pharmacophoric Element: The alkoxy group at C6 can participate in key interactions within the kinase binding site or serve as a vector for further modification to enhance potency or improve pharmacokinetic properties.

  • Synthetic Handle: The benzyl group can be readily removed via hydrogenolysis to reveal a phenol (6-hydroxy-1H-indazole-3-carbaldehyde), which can then be used for subsequent derivatization, such as etherification or formation of sulfonates.

Synthesis of the Precursor

The most efficient and widely adopted method for synthesizing 1H-indazole-3-carboxaldehydes is the nitrosation of corresponding indole precursors.[7][8] This reaction proceeds via an acid-catalyzed rearrangement and provides a direct route to the desired scaffold.[9]

This protocol is adapted from established procedures for the nitrosation of substituted indoles.[7]

Materials:

  • 6-Benzyloxyindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-benzyloxyindole (1.0 eq) in DMF under an inert atmosphere (e.g., argon).

  • Preparation of Nitrosating Agent: In a separate flask, dissolve sodium nitrite (3.0 eq) in deionized water. Cool this solution in an ice bath.

  • Acidification: Slowly add 2 N HCl to the sodium nitrite solution while maintaining the temperature at 0-5 °C. This generates nitrous acid in situ.

  • Reaction: Add the freshly prepared nitrous acid solution dropwise to the solution of 6-benzyloxyindole over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Heating and Monitoring: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water and EtOAc.

  • Extraction: Extract the aqueous layer three times with EtOAc. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of hexane/EtOAc as the eluent, to yield 6-Benzyloxy-1H-indazole-3-carbaldehyde as a pure solid.

Causality: The use of DMF as a solvent ensures the solubility of the indole starting material. The slow, cooled addition of the nitrosating agent controls the exothermic reaction and prevents unwanted side reactions. Heating is necessary to drive the rearrangement of the intermediate nitroso-indole to the final indazole product.[7][9]

Synthetic Elaboration into Kinase Inhibitors

The C3-aldehyde functionality is the primary reactive site for building out the kinase inhibitor pharmacophore. Common transformations include reductive amination, Wittig reactions, and condensations to form various heterocyclic systems.

Case Study: Synthesis of an Indazole-Amide Inhibitor Scaffold

A prevalent strategy in kinase inhibitor design involves the formation of an amide bond. The aldehyde can be converted to a carboxylic acid, which is then coupled with a desired amine.

G Precursor 6-Benzyloxy-1H-indazole-3-carbaldehyde Acid 6-Benzyloxy-1H-indazole-3-carboxylic acid Precursor->Acid Oxidation (e.g., Pinnick) Inhibitor Final Indazole-Amide Kinase Inhibitor Acid->Inhibitor Amide Coupling (e.g., HATU, EDCI)

Caption: Synthetic pathway from the aldehyde precursor to a final amide-based inhibitor.

  • Setup: Dissolve 6-Benzyloxy-1H-indazole-3-carbaldehyde (1.0 eq) in a mixture of t-butanol and water.

  • Reagents: Add 2-methyl-2-butene (5.0 eq) as a chlorine scavenger.

  • Oxidation: Add sodium chlorite (NaClO₂, 4.0 eq) portion-wise while maintaining the temperature below 20 °C.

  • Workup: After the reaction is complete, quench with a solution of sodium sulfite, acidify with HCl, and extract the product with EtOAc. Purify by recrystallization or chromatography.

Causality: The Pinnick oxidation is a mild and highly selective method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups on the indazole ring.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the activated ester.

  • Coupling: Add the desired amine (e.g., an aniline or piperidine derivative, 1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature until completion (monitored by TLC or LC-MS).

  • Purification: Perform an aqueous workup followed by purification via column chromatography to isolate the final amide product.

Causality: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, leading to high yields of the desired amide product.

Structure-Activity Relationship (SAR) and Biological Evaluation

The development of potent and selective kinase inhibitors is an iterative process of synthesis and biological testing.[10] The 6-benzyloxy-1H-indazole-3-carbaldehyde precursor provides a platform to explore SAR around the indazole core.

Key SAR Insights for Indazole-Based Inhibitors
  • C6-Position: Modification of the C6-alkoxy group can significantly impact potency and selectivity. Varying the size and nature of this group can probe interactions in a hydrophobic sub-pocket of the kinase.[4]

  • C3-Position: The group installed at the C3 position is critical. For example, in many indazole inhibitors, this moiety extends towards the "gatekeeper" residue, and its structure dictates selectivity between different kinases.[6][11]

  • N1-Position: Substitution on the N1 nitrogen of the indazole ring can be used to modulate physical properties like solubility and cell permeability, which are crucial for in vivo efficacy.[12]

Biological Evaluation Protocols

Once synthesized, the final compounds must be evaluated for their biological activity.

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

Materials:

  • Target Kinase (e.g., VEGFR, Aurora Kinase)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (inhibitors)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the assay plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP solution to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Example IC₅₀ Table
Compound IDC6-SubstituentC3-Amide MoietyTarget Kinase A IC₅₀ (nM)Target Kinase B IC₅₀ (nM)
REF-01 -OCH₂Ph4-Fluoroaniline15250
CMPD-01 -OH4-Fluoroaniline12225
CMPD-02 -OCH₃4-Fluoroaniline25450
CMPD-03 -OCH₂Ph3-Chloro-4-fluoroaniline580

Target Pathway Visualization: VEGFR Signaling

Many indazole-based inhibitors, such as Axitinib and Pazopanib, target Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key drivers of angiogenesis (new blood vessel formation) in tumors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR->PI3K Autophosphorylation & Activation RAS RAS VEGFR->RAS Autophosphorylation & Activation VEGF VEGF Ligand VEGF->VEGFR Binds Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR Blocks ATP Binding AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT->Transcription

Caption: Simplified VEGFR signaling pathway and the site of action for ATP-competitive indazole inhibitors.

Conclusion and Future Perspectives

6-Benzyloxy-1H-indazole-3-carbaldehyde stands out as a high-value, versatile precursor for the construction of sophisticated kinase inhibitors. Its strategic design allows for rapid diversification at key positions influencing potency, selectivity, and pharmacokinetic properties. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to leverage this scaffold in drug discovery campaigns. Future work will likely focus on developing novel, more atom-economical syntheses of this precursor and exploring its utility in creating inhibitors for emerging kinase targets and covalent inhibitors through modification of the C3-aldehyde. The continued exploration of the chemical space accessible from this intermediate promises to yield the next generation of targeted therapeutics.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI. Retrieved from [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Publishing. Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. Retrieved from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2017). PubMed. Retrieved from [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (n.d.). ResearchGate. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). ACS Publications. Retrieved from [Link]

  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (2009). National Institutes of Health (NIH). Retrieved from [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (2018). National Institutes of Health (NIH). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Biological Activity of Indazole-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value, in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value, including several FDA-approved drugs.[1][2] Among its many functionalized forms, indazole-3-carbaldehyde derivatives serve as critical intermediates, providing a versatile platform for the synthesis of 3-substituted indazoles that exhibit a remarkable breadth of biological activities.[3][4] These compounds have been extensively investigated for their potent anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This guide offers a comprehensive technical exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of indazole-3-carbaldehyde derivatives, providing field-proven insights and detailed experimental protocols to support advanced research and drug development endeavors.

The Indazole-3-carbaldehyde Scaffold: A Cornerstone for Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a bioisostere of the naturally occurring indole nucleus.[3] This structural similarity allows indazole derivatives to mimic indoles in biological systems, often acting as potent kinase inhibitors by forming crucial hydrogen bond interactions within the hydrophobic pockets of proteins.[3] The functionalization at the C3 position is particularly pivotal, as it has led to the discovery of marketed drugs like the tyrosine kinase inhibitors Axitinib and Pazopanib, used in cancer therapy.[2][3]

However, direct C3-formylation of the indazole core using standard methods like the Vilsmeier-Haack reaction is notably ineffective.[3] This challenge has spurred the development of alternative and robust synthetic strategies, establishing 1H-indazole-3-carboxaldehydes as indispensable building blocks for accessing a diverse library of polyfunctionalized 3-substituted indazoles.[3][4]

Key Synthetic Strategy: Nitrosation of Indoles

A highly efficient and general method for preparing 1H-indazole-3-carboxaldehydes involves the nitrosation of indole precursors under mildly acidic conditions.[3][4][8] This approach is advantageous due to its mild reaction conditions and high yields, accommodating both electron-rich and electron-deficient indoles while minimizing side reactions.[3][8]

G Indole Substituted Indole Intermediate N-Nitrosoindole Intermediate (Unstable) Indole->Intermediate Nitrosation Nitrosating_Agent NaNO₂ / Acetic Acid Nitrosating_Agent->Intermediate Product 1H-Indazole-3-carbaldehyde Derivative Intermediate->Product Rearrangement G Indazole Indazole Derivative (e.g., Compound 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Activates Mito Mitochondrial Membrane Potential ↓ Bcl2->Mito Bax->Mito ROS ROS Levels ↑ Mito->ROS Caspase Cleaved Caspase-3 ↑ ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptotic pathway induced by a potent indazole derivative.

Quantitative Data: In Vitro Antiproliferative Activity

The potency of indazole-3-carbaldehyde derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

CompoundSubstitution PatternCell Line (Cancer Type)IC₅₀ (µM)Reference
2f Pyridyl analogue4T1 (Breast)0.23[9]
2f Pyridyl analogueHepG2 (Liver)0.80[9]
2f Pyridyl analogueMCF-7 (Breast)0.34[9]
2a 4-(4-methylpiperazin-1-yl)phenylMCF-7 (Breast)1.15[9][10]
2a 4-(4-methylpiperazin-1-yl)phenylHCT116 (Colon)4.89[9][10]

Antimicrobial Activity: A Broad-Spectrum Defense

Indazole derivatives have emerged as promising candidates in the fight against microbial infections, exhibiting a broad spectrum of activity against both bacteria and fungi. [7][11][12]Their efficacy is often attributed to mechanisms that interfere with essential microbial processes.

Scope of Activity

Screening of indazole-3-carboxamide derivatives has demonstrated moderate to significant activity against a panel of pathogenic bacteria, including Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive strains such as Staphylococcus aureus and Streptococcus pyogenes. [11]The standard method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. [11][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for a series of indole-3-aldehyde hydrazone derivatives, which share structural similarities and mechanisms with indazole derivatives, against various microorganisms.

Compound SeriesMicroorganismMIC Range (µg/mL)Reference
1a-1j Staphylococcus aureus6.25 - 50[13][14]
1a-1j MRSA6.25 - 50[13][14]
1a-1j Escherichia coli12.5 - 100[13][14]
1a-1j Bacillus subtilis6.25 - 100[13][14]
1a-1j Candida albicans25 - 100[13][14]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is an underlying factor in numerous diseases, and indazole derivatives have shown significant potential for the treatment of inflammatory disorders. [5][6][15]

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

A cornerstone preclinical model for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats. [15]In this model, the injection of carrageenan, a phlogistic agent, induces a localized inflammatory response. The efficacy of a test compound is measured by its ability to reduce the resulting swelling (edema) over time compared to a control group. Studies have shown that indazole and its derivatives can significantly attenuate this inflammatory response in a dose-dependent manner. [15]

Quantitative Data: Inhibition of Paw Edema

The anti-inflammatory effects of indazole derivatives are comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

CompoundDose (mg/kg)Maximum Inhibition (%)Time PointReference
Indazole 10061.035 hours[15]
5-Aminoindazole 10083.095 hours[15]
Diclofenac (Standard) 1084.505 hours[15]

Quantitative Structure-Activity Relationship (QSAR)

To accelerate the discovery of more potent and selective indazole derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are employed. [10]QSAR is a computational modeling technique that correlates the variations in the biological activity of a series of compounds with changes in their physicochemical properties and structural features. [16][17] A typical QSAR workflow involves compiling a dataset of compounds with known activities, calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric factors), developing a mathematical model using techniques like Multiple Linear Regression (MLR), and rigorously validating the model's predictive power. [10][16]Such analyses provide crucial insights, for instance, revealing that substitutions at the 4- and 6-positions of the indazole scaffold play a critical role in inhibitory activity against specific targets like IDO1. [7]

G cluster_0 QSAR Workflow Data Data Collection (Indazole Derivatives & Biological Activity) Descriptors Molecular Descriptor Calculation Data->Descriptors Split Dataset Splitting (Training & Test Sets) Descriptors->Split Model Model Generation (e.g., MLR, ANN) Split->Model Validation Model Validation (Internal & External) Model->Validation Prediction Prediction of Activity for New Compounds Validation->Prediction

Caption: A typical workflow for a QSAR study.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for researchers. The causality behind key steps is explained to ensure technical accuracy and reproducibility.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cells. [18]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate, providing a healthy, uniform monolayer for drug treatment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • Causality: The incubation period allows the compound sufficient time to exert its cytotoxic or cytostatic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Causality: DMSO is a powerful solvent required to solubilize the water-insoluble formazan crystals for accurate spectrophotometric measurement.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound. [13][19][20]

  • Compound Preparation: Prepare a 2-fold serial dilution of the indazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [13]The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Causality: A standardized inoculum is critical for reproducibility. Too high a concentration can overwhelm the antimicrobial agent, while too low a concentration can lead to falsely susceptible results.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol evaluates the acute anti-inflammatory properties of a compound in rodents. [15][21]

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the indazole derivative or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) to different groups of animals (n=6 per group). Administer a standard drug (e.g., Diclofenac, 10 mg/kg) to a positive control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

    • Causality: Carrageenan is a non-antigenic phlogistic agent that induces a biphasic inflammatory response, allowing for the evaluation of compounds that inhibit different inflammatory mediators.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each group relative to its initial volume. Determine the percentage inhibition of edema by comparing the treated groups with the vehicle control group.

Conclusion and Future Directions

Indazole-3-carbaldehyde and its derivatives represent a highly valuable and versatile chemical scaffold in modern drug discovery. The extensive body of research highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The established synthetic routes provide a robust foundation for generating vast chemical diversity, while detailed biological assays offer clear pathways for efficacy evaluation.

Future research should focus on leveraging computational tools, such as advanced QSAR and structure-based design, to rationally design next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. Further elucidation of their precise molecular targets and signaling pathways will be crucial for optimizing their therapeutic application and advancing the most promising candidates toward preclinical and clinical development.

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Foundational

A Technical Guide to the Spectroscopic Profile of 6-Benzyloxy-1H-indazole-3-carbaldehyde

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Benzyloxy-1H-indazole-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2] Given the import...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Benzyloxy-1H-indazole-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2] Given the importance of unambiguous structural confirmation in these fields, this document synthesizes predictive data based on close structural analogs to offer a comprehensive characterization profile. The methodologies and interpretations presented herein are designed to guide researchers in the synthesis, purification, and characterization of this and related indazole derivatives.

Introduction: The Significance of 3-Formylindazoles

The indazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere of indole.[2] The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for the elaboration of the indazole core into a diverse array of more complex molecules, including potent kinase inhibitors.[1][2] The benzyloxy substituent at the 6-position modulates the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile. Accurate spectroscopic characterization is therefore paramount for advancing drug discovery programs based on this scaffold.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-Benzyloxy-1H-indazole-3-carbaldehyde is predicted to exhibit distinct signals corresponding to the protons of the indazole core, the benzyloxy group, and the aldehyde function. The spectrum would likely be recorded in a deuterated solvent such as DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable N-H proton.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Benzyloxy-1H-indazole-3-carbaldehyde (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]Rationale for Prediction
N-H~14.0Broad Singlet-The N-H proton of the indazole ring is acidic and typically appears as a broad singlet at a downfield chemical shift in DMSO-d₆. This is consistent with data for analogous indazole-3-carboxaldehydes.[3]
CHO~10.2Singlet-The aldehyde proton is highly deshielded and appears as a characteristic singlet in the downfield region of the spectrum.
H-4~8.1Doublet~8.8This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most downfield of the aromatic protons on the indazole ring.
H-7~7.5Doublet~2.0This proton is meta to the benzyloxy group and is expected to show a small coupling to H-5.
H-5~7.2Doublet of Doublets~8.8, ~2.0This proton is coupled to both H-4 (ortho) and H-7 (meta).
Ph-H (ortho)~7.45Doublet~7.5Protons on the phenyl ring of the benzyloxy group.
Ph-H (meta)~7.40Triplet~7.5Protons on the phenyl ring of the benzyloxy group.
Ph-H (para)~7.35Triplet~7.5Protons on the phenyl ring of the benzyloxy group.
O-CH₂~5.2Singlet-The benzylic methylene protons are deshielded by the adjacent oxygen atom and appear as a singlet.

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the N-H proton, which might be broadened or exchanged in protic solvents. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good resolution of the aromatic signals and their coupling patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of substituted indazoles and the known effects of the aldehyde and benzyloxy functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Benzyloxy-1H-indazole-3-carbaldehyde (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]Rationale for Prediction
C=O~187.0The aldehyde carbonyl carbon is highly deshielded and resonates at a characteristic downfield chemical shift.[3]
C-6~159.0The carbon bearing the benzyloxy group is expected to be significantly deshielded.
C-3a~142.0Bridgehead carbon of the indazole ring.
C-7a~137.0Bridgehead carbon of the indazole ring.
C-3 (ipso-CHO)~145.0The carbon attached to the aldehyde group.
C-ipso (BnO)~136.5The ipso-carbon of the phenyl ring of the benzyloxy group.
C-Ph (ortho, meta, para)~128.7, ~128.2, ~127.8Aromatic carbons of the phenyl ring of the benzyloxy group.
C-4~122.0Aromatic carbon of the indazole ring.
C-5~114.0Aromatic carbon of the indazole ring.
C-7~98.0Aromatic carbon of the indazole ring, shielded by the ortho-benzyloxy group.
O-CH₂~70.0The benzylic methylene carbon.
Infrared (IR) Spectroscopy

The IR spectrum is a rapid and effective method for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Spectroscopic Data for 6-Benzyloxy-1H-indazole-3-carbaldehyde

Wavenumber (cm⁻¹)Vibration TypeRationale for Prediction
~3300N-H stretchThe N-H stretching vibration of the indazole ring is expected in this region.
~3050Aromatic C-H stretchCharacteristic stretching vibrations of the aromatic C-H bonds.
~2850, ~2750Aldehyde C-H stretchThe characteristic Fermi doublet for the aldehyde C-H stretch.
~1680C=O stretchThe strong carbonyl stretching vibration of the aldehyde is a prominent feature.
~1620, ~1480C=C stretchAromatic ring stretching vibrations.
~1250C-O stretchThe aryl-alkyl ether C-O stretching vibration of the benzyloxy group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data for 6-Benzyloxy-1H-indazole-3-carbaldehyde

m/zIonRationale for Prediction
252.09[M]⁺Molecular ion peak.
253.10[M+H]⁺Protonated molecular ion, commonly observed in ESI-MS.
223.07[M-CHO]⁺Loss of the formyl group.
161.07[M-C₇H₇]⁺Loss of the benzyl group.
91.05[C₇H₇]⁺Tropylium ion, a very stable fragment characteristic of benzyl groups.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of substituted indazole-3-carboxaldehydes.[1][4]

Synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde

The synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde can be achieved via the nitrosation of the corresponding 6-benzyloxyindole.[1][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-benzyloxyindole in a suitable solvent mixture, such as DMF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Nitrite: Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled indole solution while maintaining the temperature at 0 °C.

  • Acidification: Slowly add a dilute acid (e.g., 2N HCl) to the reaction mixture. The reaction is typically exothermic and should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow 6-Benzyloxyindole 6-Benzyloxyindole Dissolution (DMF/H2O) Dissolution (DMF/H2O) 6-Benzyloxyindole->Dissolution (DMF/H2O) Cooling (0°C) Cooling (0°C) Dissolution (DMF/H2O)->Cooling (0°C) NaNO2 Addition NaNO2 Addition Cooling (0°C)->NaNO2 Addition Acidification (HCl) Acidification (HCl) NaNO2 Addition->Acidification (HCl) Reaction Reaction Acidification (HCl)->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Spectroscopic Characterization

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

IR Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the IR spectrum.

MS Sample Preparation (ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the electrospray ionization source of the mass spectrometer.

Structural Elucidation Workflow

The definitive structural confirmation of 6-Benzyloxy-1H-indazole-3-carbaldehyde relies on a logical integration of all spectroscopic data.

G HRMS High-Resolution Mass Spectrometry Structure Structural Confirmation HRMS->Structure Elemental Composition IR Infrared Spectroscopy IR->Structure Functional Groups (C=O, N-H, C-O) 1H_NMR ¹H NMR Spectroscopy 1H_NMR->Structure Proton Environment & Connectivity 13C_NMR ¹³C NMR Spectroscopy 13C_NMR->Structure Carbon Skeleton

Caption: Integrated workflow for structural elucidation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 6-Benzyloxy-1H-indazole-3-carbaldehyde. By leveraging data from closely related analogs, a robust and scientifically-grounded profile has been established. The presented protocols for synthesis and analysis offer a practical framework for researchers working with this important class of compounds. The self-validating nature of combining multiple spectroscopic techniques, as outlined in the structural elucidation workflow, ensures a high degree of confidence in the assigned structure. This guide is intended to be a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and accurate characterization of novel indazole-based therapeutic agents.

References

  • Gallavardin, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12875-12884. Available at: [Link]

  • ResearchGate (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • Google Patents (2009). Indazole derivatives.
  • Google Patents (2009). Indazole derivatives.
  • National Center for Biotechnology Information (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. Available at: [Link]

  • The Royal Society of Chemistry (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available at: [Link]

  • National Center for Biotechnology Information (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Available at: [Link]

  • PubChem (2026). 7-(Benzyloxy)-1H-indazole-3-carbaldehyde. Available at: [Link]

  • ResearchGate (2016). 13C NMR of indazoles. Available at: [Link]

  • ResearchGate (2025). Direct Catalytic Functionalization of Indazole Derivatives. Available at: [Link]

  • NIST (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. In NIST Chemistry WebBook. Available at: [Link]

  • University of Santiago de Compostela (n.d.). Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • Fraunhofer-Publica (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. Available at: [Link]

  • Modgraph (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]

  • PubChem (n.d.). Indazole-3-carbaldehyde. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubChem (2026). 5,6-Dimethoxy-1H-indazole-3-carbaldehyde. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • PubChem (2026). 6-Chloro-5-methoxy-1H-indazole-3-carbaldehyde. Available at: [Link]

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Exploratory

An In-Depth Technical Guide on the 13C NMR Analysis of 6-Benzyloxy-1H-indazole-3-carbaldehyde

Aimed at Researchers, Scientists, and Drug Development Professionals Executive Summary This whitepaper provides a comprehensive technical guide to the 13C Nuclear Magnetic Resonance (NMR) analysis of 6-Benzyloxy-1H-indaz...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical guide to the 13C Nuclear Magnetic Resonance (NMR) analysis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, a crucial intermediate in pharmaceutical synthesis. The guide emphasizes not just the acquisition of data, but the underlying scientific principles that ensure its accuracy and reliability. By detailing a self-validating experimental protocol, offering in-depth spectral interpretation, and illustrating the power of advanced NMR techniques, this document serves as a vital resource for professionals requiring unambiguous structural characterization of complex organic molecules.

Introduction: The Strategic Importance of 6-Benzyloxy-1H-indazole-3-carbaldehyde

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 6-Benzyloxy-1H-indazole-3-carbaldehyde is a key building block in the synthesis of these agents, offering a versatile platform for molecular elaboration. Its benzyloxy group can influence solubility and metabolic stability, while the carbaldehyde function provides a reactive handle for diverse chemical transformations.

Given its role as a foundational piece in multi-step syntheses, the absolute structural integrity and purity of this intermediate are paramount. 13C NMR spectroscopy is an indispensable, non-destructive technique that provides a unique fingerprint of the carbon skeleton, making it a cornerstone of quality control and structural verification in the drug development pipeline.

Foundational Principles and Experimental Design

A robust 13C NMR analysis begins with a meticulously designed experiment. Every choice, from solvent to acquisition parameters, is made to maximize data quality and ensure the results are both accurate and reproducible.

The Critical Role of Solvent Selection

The choice of a deuterated solvent is the first step. For 6-Benzyloxy-1H-indazole-3-carbaldehyde, deuterated dimethyl sulfoxide (DMSO-d6) is highly recommended. Its benefits include:

  • Excellent Solubilizing Power: The high polarity of DMSO-d6 ensures complete dissolution of the analyte, leading to sharp, well-resolved NMR signals.

  • Minimal Spectral Interference: The 13C signal of DMSO-d6 appears as a characteristic septet at approximately 39.52 ppm, a region typically devoid of signals from the analyte.[1][2]

A Self-Validating Experimental Protocol

This protocol is designed to be inherently self-validating, minimizing ambiguity and ensuring high-quality data.

Sample Preparation:

  • Analyte Measurement: Accurately weigh 20-50 mg of 6-Benzyloxy-1H-indazole-3-carbaldehyde.[3]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of DMSO-d6 in a 5 mm NMR tube.[3]

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of particulate matter.[3]

Spectrometer Parameters (Optimized for a 400 MHz Instrument):

ParameterValueRationale
Pulse Program Standard proton-decoupledSimplifies the spectrum to single lines for each unique carbon, enhancing signal-to-noise.
Spectral Width ~220 ppmEncompasses the full range of expected carbon chemical shifts, from aliphatic to carbonyl.
Acquisition Time 1.0-1.5 sProvides a balance between resolution and experimental time.
Relaxation Delay (D1) 2.0-5.0 sCrucial for allowing quaternary carbons (those without attached protons) to fully relax, ensuring their signals are not diminished in intensity.
Number of Scans 1024-4096The low natural abundance of 13C necessitates a large number of scans to achieve an adequate signal-to-noise ratio.

Decoding the Spectrum: A Guided Interpretation

The 13C NMR spectrum of 6-Benzyloxy-1H-indazole-3-carbaldehyde is expected to show 15 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shift (δ) of each signal provides crucial information about the electronic environment of that carbon.

Chemical Structure and Numbering:

Caption: IUPAC-based numbering for 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Predicted Chemical Shifts and Rationale:

Carbon Atom(s)Predicted δ (ppm)Rationale
C=O (Carbaldehyde)185 - 200The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom, placing it significantly downfield.[4] Published data for similar indazole-3-carboxaldehydes show this peak around 187.4 ppm.[5]
C6 155 - 165This aromatic carbon is directly attached to the electron-withdrawing oxygen of the benzyloxy group, causing it to be one of the most downfield aromatic signals.
C3a, C7a 140 - 150These are quaternary carbons within the fused aromatic ring system. Their exact shifts are influenced by the nitrogen atoms. For 6-bromo-1H-indazole-3-carboxaldehyde, these carbons appear at 143.5 and 141.2 ppm.[5]
Aromatic CH (Indazole & Benzyl)95 - 140This region contains the signals for all carbons with one attached proton. The benzyloxy group's aromatic carbons and the indazole's C4, C5, and C7 carbons reside here.[6]
-OCH2- (Benzyl)65 - 75This aliphatic carbon is bonded to an electronegative oxygen, shifting it downfield from typical alkane carbons. For a similar compound, 2-(Benzyloxy)-4-fluorobenzaldehyde, this carbon is predicted at 71.3 ppm.[3]

Advanced Structural Verification: DEPT and 2D NMR

For unambiguous assignment, especially of the closely spaced aromatic signals, advanced NMR techniques are essential.

DEPT Spectroscopy: Identifying Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for distinguishing between carbon atoms based on the number of attached protons.[7][8][9][10] A DEPT experiment provides definitive identification of CH, CH2, and CH3 groups, while quaternary carbons are absent.[10][11] This allows for the confident assignment of the -OCH2- group and differentiation of the various aromatic CH carbons from the quaternary C3a and C7a carbons.

2D NMR: The Definitive Connectivity Map

Two-dimensional NMR experiments provide a complete picture of the molecular structure by revealing through-bond correlations between nuclei.[12][13][14]

Workflow for 2D NMR Analysis:

G cluster_workflow 2D NMR Workflow for Unambiguous Assignment A Acquire 1H and 13C Spectra B Acquire HSQC Spectrum A->B Initial Data D Correlate Data B->D Direct C-H Bonds C Acquire HMBC Spectrum C->D Long-Range C-H Bonds E Confirm Structure D->E Assemble Fragments

Caption: A logical workflow for structural elucidation using 2D NMR.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s).[15] It provides a direct link between the 1H and 13C spectra, allowing for the assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the molecular puzzle. It shows correlations between carbons and protons that are two or three bonds apart.[15] For instance, the aldehyde proton will show a correlation to the C3 carbon, and the benzylic CH2 protons will correlate to the C6 carbon of the indazole ring, unequivocally confirming the connectivity of the substituents.

Conclusion: A Commitment to Scientific Integrity

The 13C NMR analysis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, when approached with the rigor outlined in this guide, provides an unambiguous and reliable confirmation of its chemical structure. For researchers, scientists, and drug development professionals, this level of analytical certainty is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the advanced molecules derived from this critical intermediate. The integration of 1D, DEPT, and 2D NMR techniques represents the gold standard for structural characterization, underpinning the integrity of the entire drug discovery and development process.

References

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (n.d.).
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  • 13C NMR of indazoles. (2016, April 7).
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  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.).
  • Dimethyl sulfoxide-d6(2206-27-1) 13C NMR spectrum. (n.d.). ChemicalBook.
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  • 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... (n.d.).
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). The Royal Society of Chemistry.
  • c6cy02413k1.pdf. (n.d.). The Royal Society of Chemistry.
  • 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). (n.d.).
  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
  • DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps.
  • DEPT Carbon NMR Spectroscopy. (2023, June 9). YouTube.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • ANALYSIS OF BENZYLATION PRODUCTS OF (+)
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11).
  • DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax.
  • Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?. (2017, February 17). Quora.
  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • Deuter

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Foundational

Mass spectrometry data of 6-Benzyloxy-1H-indazole-3-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 6-Benzyloxy-1H-indazole-3-carbaldehyde Introduction: The Significance of a Versatile Scaffold 6-Benzyloxy-1H-indazole-3-carbaldehyde belongs to a class of heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-Benzyloxy-1H-indazole-3-carbaldehyde

Introduction: The Significance of a Versatile Scaffold

6-Benzyloxy-1H-indazole-3-carbaldehyde belongs to a class of heterocyclic compounds that are of profound interest to the pharmaceutical and drug development sectors. The indazole core is a well-recognized pharmacophore, often considered a bioisostere of indole, a privileged structure in medicinal chemistry.[1] This structural motif is integral to several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[1] The aldehyde functionality at the C3 position and the benzyloxy group at the C6 position make this molecule a versatile synthetic intermediate, allowing for the construction of more complex, polyfunctionalized 3-substituted indazoles.[2][3]

Given its role as a key building block in the synthesis of potentially therapeutic agents, the unambiguous characterization of 6-Benzyloxy-1H-indazole-3-carbaldehyde is paramount.[4] Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and the ability to provide precise molecular weight and structural information through fragmentation analysis. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, detailing the theoretical underpinnings, a practical experimental workflow, and an expert interpretation of the expected data.

Pillar 1: The Mass Spectrometry Experiment - A Causal Framework

The analysis of a small organic molecule like 6-Benzyloxy-1H-indazole-3-carbaldehyde by mass spectrometry is not a black-box technique. Each step is a deliberate choice designed to transform the analyte from a neutral molecule in solution into gas-phase ions whose mass-to-charge ratios can be precisely measured.

The Choice of Ionization: Why Electrospray Ionization (ESI)?

For moderately polar, thermally labile organic molecules, Electrospray Ionization (ESI) is the preeminent "soft ionization" technique.[5][6] Unlike hard ionization methods like Electron Ionization (EI) which often shatter molecules and may not show a molecular ion, ESI excels at preserving the intact molecule.[6][7] It works by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[5]

This process is exceptionally gentle, typically yielding a protonated molecule, [M+H]⁺, in positive ion mode.[7] This is crucial because the primary goal of the initial MS scan is to confirm the molecular weight, and the presence of a strong [M+H]⁺ signal makes this straightforward. The molecular formula of 6-Benzyloxy-1H-indazole-3-carbaldehyde is C₁₅H₁₂N₂O₂, giving it an exact monoisotopic mass of 252.0899 Da. We therefore anticipate a protonated molecule [C₁₅H₁₃N₂O₂]⁺ at m/z 253.0977.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Clues

While the initial ESI-MS spectrum provides the molecular weight, it offers little structural information.[5] To elucidate the structure, we employ tandem mass spectrometry (MS/MS). In this technique, the ion of interest (our [M+H]⁺ precursor ion at m/z 253.0977) is isolated in the mass spectrometer. It is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (like nitrogen or argon). This collision imparts energy to the ion, causing it to break apart into smaller, stable fragment ions (product ions). Analyzing the masses of these fragments allows us to piece together the molecule's structure, much like solving a puzzle.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be robust and self-validating, ensuring reliable and reproducible data acquisition using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

Step 1: Sample and System Preparation
  • Analyte Preparation : Prepare a 1 µg/mL stock solution of 6-Benzyloxy-1H-indazole-3-carbaldehyde in a 50:50 mixture of acetonitrile and deionized water. This concentration is typically sufficient for high-sensitivity modern mass spectrometers.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% formic acid in deionized water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Causality: Formic acid is a common additive that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[8] Acetonitrile is a standard organic solvent for reversed-phase chromatography.

  • System Equilibration : Equilibrate the LC system and a C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) with an initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes to ensure a stable baseline.

Step 2: Liquid Chromatography Separation
  • Injection : Inject 1-5 µL of the prepared sample.

  • Gradient Elution : Employ a gradient to separate the analyte from any potential impurities.

    • 0.0 - 1.0 min: Hold at 5% B.

    • 1.0 - 5.0 min: Ramp linearly from 5% to 95% B.

    • 5.0 - 6.0 min: Hold at 95% B.

    • 6.0 - 6.1 min: Return to 5% B.

    • 6.1 - 8.0 min: Re-equilibrate at 5% B.

    • Causality: A gradient ensures that the analyte is eluted as a sharp peak, which improves the signal-to-noise ratio and sensitivity. A C18 column is chosen for its excellent retention of moderately nonpolar molecules like the target compound.

Step 3: Mass Spectrometry Analysis
  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MS Full Scan (MS1) :

    • Scan Range: m/z 80 - 500. This range comfortably covers the expected precursor ion and its key fragments.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

  • MS/MS Scan (MS2) :

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 253.1.

    • Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV).

    • Causality: Ramping the collision energy ensures that both low-energy (gentle) and high-energy (more extensive) fragmentation pathways are observed, providing a richer dataset for interpretation.[9]

The overall experimental process can be visualized as a logical flow.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare 1 µg/mL solution in 50:50 ACN:H2O Inject Inject Sample Prep->Inject Gradient C18 Column Gradient Elution Inject->Gradient ESI Positive ESI [M+H]⁺ Generation Gradient->ESI MS1 Full Scan (MS1) Confirm m/z 253.1 ESI->MS1 MS2 Isolate & Fragment (MS/MS) Collision-Induced Dissociation MS1->MS2 Interpret Interpret Fragmentation & Confirm Structure MS2->Interpret

Caption: High-level workflow for LC-MS/MS analysis.

Pillar 3: Data Interpretation - Decoding the Fragments

The MS/MS spectrum provides the empirical evidence for structural confirmation. The fragmentation of 6-Benzyloxy-1H-indazole-3-carbaldehyde is expected to be driven by the cleavage of its most labile bonds and the formation of stable ions.

Expected Mass Spectrometry Data

The primary ions expected in the positive-ion ESI-MS and MS/MS spectra are summarized below.

Ion DescriptionProposed FormulaCalculated m/zExpected Observation
Protonated Molecule[C₁₅H₁₃N₂O₂]⁺253.0977Strong signal in MS1 scan; Precursor for MS2.
Tropylium Ion[C₇H₇]⁺91.0548High abundance; characteristic of benzyl groups.
Indazole Acylium Ion[C₈H₅N₂O]⁺145.0396Moderate abundance; loss of benzyloxy radical.
[M+H - CHO]⁺[C₁₄H₁₂N₂O]⁺224.0944Low abundance; loss of the formyl radical.
[M+H - C₇H₈]⁺[C₈H₅N₂O]⁺145.0396Moderate abundance; neutral loss of toluene.
Proposed Fragmentation Pathway

The most probable fragmentation pathway for the [M+H]⁺ ion of 6-Benzyloxy-1H-indazole-3-carbaldehyde involves the benzylic ether linkage, which is notoriously susceptible to cleavage.

  • Formation of the Tropylium Ion (m/z 91) : The most dominant fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion ([C₇H₇]⁺) at m/z 91. This is an extremely reliable diagnostic fragment.

  • Neutral Loss of Toluene (m/z 145) : A common rearrangement can lead to the neutral loss of toluene (C₇H₈, 92.06 Da) from the protonated precursor, resulting in a fragment ion at m/z 161. However, a more direct cleavage resulting in the loss of the benzyloxy radical (•OCH₂Ph) from the molecular ion radical (if any is formed) would yield an acylium ion at m/z 145. For indazole-3-carboxamides, this indazole acylium cation is a characteristic fragment.[9] We can predict a similar stable fragment for the carbaldehyde.

  • Loss of the Formyl Group (m/z 224) : Cleavage of the aldehyde group can occur via loss of a formyl radical (•CHO, 29 Da), resulting in a fragment at m/z 224.

This proposed pathway is visualized below.

G cluster_frags Parent [M+H]⁺ 6-Benzyloxy-1H-indazole-3-carbaldehyde m/z 253.10 Frag1 Tropylium Ion [C₇H₇]⁺ m/z 91.05 Parent->Frag1 Major Pathway Frag2 Indazole Acylium Ion [C₈H₅N₂O]⁺ m/z 145.04 Parent->Frag2 Diagnostic Core Fragment

Caption: Proposed major fragmentation pathways.

Conclusion

The structural elucidation of 6-Benzyloxy-1H-indazole-3-carbaldehyde via electrospray ionization mass spectrometry is a robust and highly informative process. By leveraging a soft ionization technique (ESI), the intact molecular weight is readily confirmed from the protonated molecule [M+H]⁺ at m/z 253.0977. Subsequent fragmentation using tandem MS (MS/MS) provides definitive structural proof. The anticipated fragmentation pattern, dominated by the formation of the stable tropylium ion at m/z 91 and the diagnostic indazole acylium ion at m/z 145, serves as a reliable fingerprint for this important synthetic intermediate. This guide provides the foundational framework for researchers, scientists, and drug development professionals to confidently perform and interpret the mass spectrometry data of this compound and its derivatives.

References

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  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Chemistry, 37, 100557. Available at: [Link]

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Exploratory

The Strategic Role of 6-Benzyloxy-1H-indazole-3-carbaldehyde in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a "privileged" structure, particularly in the design of targeted therapies such as kinase inhibitors. This technical guide delves into the pivotal role of a specific, highly versatile intermediate: 6-Benzyloxy-1H-indazole-3-carbaldehyde . We will explore its strategic importance, synthesis, and application as a cornerstone building block in the generation of potent and selective bioactive molecules. This document moves beyond a simple recitation of facts to provide an in-depth analysis of the chemical rationale and experimental considerations that underscore its utility for researchers in medicinal chemistry.

Introduction: The Indazole Moiety as a Bioisostere and Hinge-Binding Motif

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a bioisostere of the naturally occurring indole scaffold.[1] This structural analogy allows indazole-containing compounds to mimic the binding interactions of their indole counterparts within biological targets.[1] Notably, the two nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the ATP-binding pocket of many protein kinases.[1][2] This has led to the successful development of numerous kinase inhibitors for the treatment of cancer and other diseases.[2][3]

The functionalization of the indazole core is critical for modulating potency, selectivity, and pharmacokinetic properties. The C3 position, in particular, has been a focal point for introducing diverse substituents to explore the solvent-front region of the kinase active site.[1] It is in this context that 6-Benzyloxy-1H-indazole-3-carbaldehyde emerges as a key player. The aldehyde group at the C3 position is a versatile chemical handle, amenable to a wide array of synthetic transformations, while the 6-benzyloxy group provides a crucial structural element for enhancing biological activity.[1][4]

Synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde: A Robust and Scalable Approach

The most efficient and widely adopted method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursors.[1] This transformation represents a valuable "scaffold hopping" strategy, converting a readily available indole into the medicinally important indazole core.[5]

Reaction Mechanism: From Indole to Indazole

The reaction proceeds through a multi-step pathway, initiated by the nitrosation of the electron-rich C3 position of the indole ring to form a nitroso-intermediate, which exists in equilibrium with its oxime tautomer.[1] Subsequent addition of water to the C2 position of the indole core triggers a ring-opening of the pyrrole moiety, followed by a ring-closing step to furnish the final 1H-indazole-3-carbaldehyde product.[1]

Optimized Protocol for the Synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde

The following protocol is an optimized procedure adapted from established methods for the nitrosation of electron-rich indoles.[1]

Starting Material: 6-Benzyloxy-1H-indole

Reagents and Solvents:

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium nitrite (8.0 equiv.) in a mixture of deionized water and DMF at 0 °C (ice bath).

  • Slowly add 2 N hydrochloric acid (2.7 equiv.) to the solution, maintaining the temperature at 0 °C. Stir the resulting mixture for 10-15 minutes.

  • Addition of the Indole Substrate: In a separate flask, dissolve 6-benzyloxy-1H-indole (1.0 equiv.) in DMF.

  • Using a syringe pump, add the solution of 6-benzyloxy-1H-indole to the nitrosating agent mixture dropwise over a period of 1-2 hours, ensuring the reaction temperature remains at 0 °C.

  • Reaction Progression and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Benzyloxy-1H-indazole-3-carbaldehyde.

The Role of 6-Benzyloxy-1H-indazole-3-carbaldehyde in the Synthesis of AXL Kinase Inhibitors

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and has emerged as a critical target in oncology due to its role in tumor progression, metastasis, and drug resistance.[6] The development of small-molecule inhibitors of AXL is an area of intense research, and the indazole scaffold has proven to be a valuable core for designing such inhibitors.

While a specific, marketed drug directly synthesized from 6-benzyloxy-1H-indazole-3-carbaldehyde is not yet prominent, this intermediate is a key precursor for a class of potent AXL inhibitors. The general synthetic strategy involves the elaboration of the C3-aldehyde and the eventual modification or retention of the C6-benzyloxy group.

The Significance of the 6-Benzyloxy Group in Kinase Binding

The 6-alkoxy substituent on the indazole ring plays a crucial role in the binding of inhibitors to the kinase active site. In the context of AXL inhibitors, the 6-benzyloxy group can:

  • Engage in Hydrophobic Interactions: The benzyl moiety can occupy a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity of the inhibitor.

  • Influence Solubility and Physicochemical Properties: The benzyloxy group can modulate the lipophilicity of the molecule, which is a critical parameter for achieving desirable pharmacokinetic properties, such as cell permeability and oral bioavailability.

  • Serve as a Precursor to other Functional Groups: The benzyl ether can be readily cleaved to reveal a 6-hydroxy group, which can then be further functionalized to fine-tune the inhibitor's properties or introduce additional binding interactions.

Synthetic Elaboration of the 3-Carbaldehyde Group

The aldehyde functionality at the C3 position is the primary site for synthetic diversification. Two common and powerful transformations are reductive amination and the Wittig reaction.

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[7][8] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[8]

General Protocol for Reductive Amination of 6-Benzyloxy-1H-indazole-3-carbaldehyde:

  • In a suitable solvent such as methanol, dichloromethane (DCM), or dichloroethane (DCE), dissolve 6-Benzyloxy-1H-indazole-3-carbaldehyde (1.0 equiv.) and the desired amine (1.0-1.2 equiv.).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.[8] The use of NaBH(OAc)₃ is often preferred as it is a milder and more selective reducing agent.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

This methodology allows for the introduction of a wide variety of amine-containing fragments, which are often crucial for establishing key interactions with the kinase hinge region or for modulating the overall physicochemical properties of the inhibitor.

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from aldehydes and ketones.[9] In the context of kinase inhibitor synthesis, this reaction can be used to introduce vinyl linkers, which can extend the molecule to reach additional binding pockets or to serve as a precursor for further functionalization.[1]

General Protocol for the Wittig Reaction with 6-Benzyloxy-1H-indazole-3-carbaldehyde:

  • Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

  • Wittig Reaction: Add a solution of 6-Benzyloxy-1H-indazole-3-carbaldehyde (1.0 equiv.) in the same anhydrous solvent to the ylide solution at an appropriate temperature (often ranging from -78 °C to room temperature, depending on the reactivity of the ylide).

  • Allow the reaction to proceed to completion.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the resulting alkene by column chromatography.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is an iterative process of design, synthesis, and biological evaluation. The 6-benzyloxy-1H-indazole-3-carbaldehyde scaffold provides a platform for systematic SAR studies.

Table 1: Representative Biological Data of Indazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Key Structural Features Derived from the Indazole Scaffold
AxitinibVEGFR0.1 - 0.23-vinylindazole
PazopanibVEGFR, PDGFR, c-Kit10 - 843-aminoindazole
Merestinibc-Met-6-substituted indazole
EntrectinibTRK, ROS1, ALK1.7 - 3.63-aminoindazole

Note: The data in this table is for illustrative purposes to highlight the potency of indazole-based kinase inhibitors and is not directly derived from 6-benzyloxy-1H-indazole-3-carbaldehyde.

The 6-alkoxy group, such as the benzyloxy moiety, is a common feature in many potent kinase inhibitors. Its presence often enhances binding affinity through favorable interactions in a hydrophobic region of the active site. Furthermore, the ability to de-benzylate to the corresponding phenol allows for the introduction of more polar groups, which can form additional hydrogen bonds and improve aqueous solubility.

Conclusion and Future Perspectives

6-Benzyloxy-1H-indazole-3-carbaldehyde is a strategically important and highly versatile building block in medicinal chemistry. Its efficient synthesis via indole nitrosation, coupled with the synthetic tractability of the C3-aldehyde and the beneficial properties of the C6-benzyloxy group, makes it an invaluable precursor for the discovery and development of novel kinase inhibitors, particularly targeting AXL and other members of the kinome.

As our understanding of the structural biology of kinases continues to grow, the rational design of new inhibitors will increasingly rely on the availability of such well-characterized and adaptable chemical starting points. The continued exploration of the chemical space accessible from 6-benzyloxy-1H-indazole-3-carbaldehyde holds significant promise for the generation of next-generation targeted therapies.

Visualizations

Diagram 1: Synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde

G A 6-Benzyloxy-1H-indole C 6-Benzyloxy-1H-indazole-3-carbaldehyde A->C Nitrosation B NaNO2, HCl, DMF, 0 °C

Caption: Synthetic route to 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Diagram 2: Key Synthetic Transformations of the 3-Carbaldehyde Groupdot

G Start 6-Benzyloxy-1H-indazole-3-carbaldehyde ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Start->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR') Start->Wittig Amine 3-(Aminomethyl)indazole Derivative ReductiveAmination->Amine Alkene 3-Vinylindazole Derivative Wittig->Alkene

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde via Nitrosation of 6-Benzyloxyindole: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, a valuable intermediate in medicinal chemistry, through the nitrosation of 6-benzyloxyindole. We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, a valuable intermediate in medicinal chemistry, through the nitrosation of 6-benzyloxyindole. We present a detailed, optimized protocol that emphasizes reaction mechanism, operational parameters, and product purification. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for the preparation of this and similar indazole derivatives. The causality behind key experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in drug discovery, largely due to their role as bioisosteres of indoles. Their ability to form strong hydrogen bonds within the active sites of proteins has led to their incorporation into numerous kinase inhibitors and other therapeutic agents. Specifically, 1H-indazole-3-carboxaldehydes are versatile precursors for a wide array of 3-substituted indazoles, enabling further molecular elaboration.[1][2]

The transformation of an indole scaffold to an indazole-3-carboxaldehyde is efficiently achieved through a nitrosation reaction. This method, when optimized, provides a direct and high-yielding route that is applicable to both electron-rich and electron-deficient indoles.[1][2][3] This document details a robust protocol for the nitrosation of 6-benzyloxyindole, a substrate with an electron-donating group, to yield the corresponding 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Reaction Mechanism and Scientific Rationale

The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is a multi-step process that proceeds under mildly acidic conditions.[1][3] The key mechanistic steps are outlined below:

  • In Situ Formation of the Nitrosating Agent: In the presence of a strong acid, such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species.

  • Electrophilic Attack at C3: The electron-rich C3 position of the indole nucleus acts as a nucleophile and attacks the nitrosonium ion. This electrophilic aromatic substitution results in the formation of a 3-nitrosoindole intermediate, which exists in equilibrium with its oxime tautomer.

  • Ring Opening and Re-cyclization: The oxime intermediate undergoes a water-mediated ring opening of the pyrrole ring of the indole. This is followed by a subsequent intramolecular cyclization, where the terminal nitrogen attacks the carbonyl group, leading to the formation of the stable indazole ring system and the desired 3-carbaldehyde functionality.

A critical aspect of this protocol is the "reverse addition" technique, where the indole solution is added slowly to the pre-formed nitrosating agent. This approach maintains a low concentration of the indole in the reaction mixture at any given time, which is crucial for minimizing the formation of dimeric and other side products that can arise from the reaction of the starting indole with the reactive 3-nitrosoindole intermediate.[2]

Mandatory Visualization: Reaction Pathway

Nitrosation_Mechanism cluster_reagents Reagent Preparation cluster_reaction Main Reaction Pathway cluster_side_reaction Side Reaction (Minimized by Reverse Addition) NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 Protonation HCl Hydrochloric Acid (HCl) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus Dehydration Indole 6-Benzyloxyindole Nitrosoindole 3-Nitrosoindole Intermediate (Oxime Tautomer) Indole->Nitrosoindole Electrophilic Attack by NO⁺ at C3 RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened Water-mediated Ring Opening Indazole 6-Benzyloxy-1H-indazole-3-carbaldehyde RingOpened->Indazole Intramolecular Cyclization Indole_side 6-Benzyloxyindole Dimer Dimeric Byproducts Indole_side->Dimer Nitrosoindole_side 3-Nitrosoindole Intermediate Nitrosoindole_side->Dimer Workflow start Start prep_nitro Prepare Nitrosating Agent (NaNO₂ + HCl in H₂O/DMF at 0°C) start->prep_nitro add_indole Slowly Add 6-Benzyloxyindole Solution in DMF (Reverse Addition) prep_nitro->add_indole react React at 0°C then Warm to RT (Monitor by TLC) add_indole->react workup Aqueous Work-up & Extraction (EtOAc, H₂O, Brine) react->workup dry_concentrate Dry Organic Layer & Concentrate workup->dry_concentrate purify Purify by Column Chromatography (Silica Gel, Petroleum Ether/EtOAc) dry_concentrate->purify product 6-Benzyloxy-1H-indazole-3-carbaldehyde purify->product

Sources

Application

Application Notes and Protocols for the Synthesis of 3-Substituted Indazoles using 6-Benzyloxy-1H-indazole-3-carbaldehyde

Introduction: The Strategic Importance of 3-Substituted Indazoles and the Utility of 6-Benzyloxy-1H-indazole-3-carbaldehyde The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Substituted Indazoles and the Utility of 6-Benzyloxy-1H-indazole-3-carbaldehyde

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, serving as a cornerstone for numerous therapeutic agents.[1][2] Recognized as a bioisostere of indole, the indazole nucleus, with its vicinal nitrogen atoms, facilitates potent hydrogen bonding interactions within the active sites of biological targets.[1] Functionalization at the 3-position of the indazole ring has proven particularly fruitful, leading to the development of several blockbuster drugs, including the kinase inhibitors axitinib and pazopanib.[1] Consequently, the development of robust and versatile synthetic routes to access diverse 3-substituted indazoles is of paramount importance to researchers in pharmaceuticals and life sciences.

6-Benzyloxy-1H-indazole-3-carbaldehyde emerges as a pivotal intermediate in this endeavor. The aldehyde functionality at the C3 position is a versatile synthetic handle, amenable to a wide array of chemical transformations.[1] This allows for the introduction of diverse substituents and the construction of complex molecular architectures. Furthermore, the 6-benzyloxy group serves a dual purpose: it acts as a protecting group for the phenol, which can be deprotected in later synthetic steps to explore further structure-activity relationships, and its electronic properties can influence the reactivity of the indazole core.

This comprehensive guide provides detailed application notes and protocols for the utilization of 6-Benzyloxy-1H-indazole-3-carbaldehyde in the synthesis of a variety of 3-substituted indazoles. We will delve into the causality behind experimental choices, offering insights gleaned from extensive experience in the field to ensure technical accuracy and reproducibility.

Synthesis of the Key Intermediate: 6-Benzyloxy-1H-indazole-3-carbaldehyde

Protocol 1: Synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde

This protocol is adapted from the synthesis of the 5-benzyloxy isomer and is expected to provide the desired product in good yield.

Reaction Scheme:

Synthesis_of_6_Benzyloxy_1H_indazole_3_carbaldehyde start 6-Benzyloxyindole reagents NaNO₂, HCl, H₂O, DMF start->reagents Nitrosation/ Rearrangement product 6-Benzyloxy-1H-indazole-3-carbaldehyde reagents->product

Synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Materials:

  • 6-Benzyloxyindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (1.5 equivalents) in deionized water. Cool the solution to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (3 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the resulting pale-yellow solution for 15 minutes at this temperature.

  • Reaction Setup: In a separate round-bottom flask, dissolve 6-benzyloxyindole (1.0 equivalent) in DMF. Cool this solution to 0 °C.

  • Addition: Slowly add the solution of 6-benzyloxyindole to the pre-formed nitrosating mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash successively with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate to afford pure 6-benzyloxy-1H-indazole-3-carbaldehyde.

Expert Insights:

  • Causality of Reagent Choice: Sodium nitrite in an acidic medium generates nitrous acid in situ, which is the active nitrosating agent. DMF is used as a co-solvent to ensure the solubility of the starting indole.

  • Temperature Control: Maintaining a low temperature during the addition of the indole is crucial to prevent the decomposition of nitrous acid and minimize the formation of side products.

  • Reverse Addition: For some indole substrates, a "reverse addition" (adding the acid to a mixture of the indole and sodium nitrite) can improve yields by minimizing side reactions.[1] This is a valuable optimization parameter to consider if yields are suboptimal.

Key Synthetic Transformations of 6-Benzyloxy-1H-indazole-3-carbaldehyde

The aldehyde functionality of 6-benzyloxy-1H-indazole-3-carbaldehyde is a gateway to a multitude of 3-substituted indazoles. Below are detailed protocols for three fundamental and highly useful transformations: the Wittig reaction, Knoevenagel condensation, and reductive amination.

Wittig Reaction: Synthesis of 3-(Alkenyl)-6-benzyloxy-1H-indazoles

The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes and ketones.[1] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is dependent on the nature of the ylide used.

Wittig_Reaction_Workflow start 6-Benzyloxy-1H-indazole-3-carbaldehyde product 3-(Alkenyl)-6-benzyloxy-1H-indazole start->product Reaction ylide Phosphonium Ylide (Wittig Reagent) ylide->product byproduct Triphenylphosphine Oxide product->byproduct

General workflow for the Wittig reaction.

Protocol 2: Wittig Reaction with a Stabilized Ylide (E-alkene formation)

Stabilized ylides (e.g., those containing an adjacent electron-withdrawing group like an ester or ketone) typically yield the thermodynamically more stable (E)-alkene.

Materials:

  • 6-Benzyloxy-1H-indazole-3-carbaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (or other stabilized ylide)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 6-benzyloxy-1H-indazole-3-carbaldehyde (1.0 equivalent) and the stabilized ylide (1.1 equivalents) in anhydrous toluene or THF.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired alkene from triphenylphosphine oxide.

Protocol 3: Wittig Reaction with a Non-Stabilized Ylide (Z-alkene formation)

Non-stabilized ylides (e.g., alkyl-substituted) are more reactive and generally lead to the kinetically favored (Z)-alkene, especially under salt-free conditions.

Materials:

  • Methyltriphenylphosphonium bromide (or other alkyltriphenylphosphonium salt)

  • n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • 6-Benzyloxy-1H-indazole-3-carbaldehyde

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Slowly add n-BuLi (1.1 equivalents) or NaH (1.2 equivalents). A distinct color change often indicates ylide formation. Allow the mixture to stir at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 6-benzyloxy-1H-indazole-3-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Ylide TypeTypical ConditionsExpected Major Product
StabilizedToluene or THF, reflux(E)-alkene
Non-stabilizedTHF, 0 °C to RT(Z)-alkene
Knoevenagel Condensation: Synthesis of 3-(2-Cyanovinyl)-6-benzyloxy-1H-indazoles

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[5] This reaction is particularly useful for introducing cyano- and ester-containing vinyl groups.

Knoevenagel_Condensation_Workflow start 6-Benzyloxy-1H-indazole-3-carbaldehyde product α,β-Unsaturated Product start->product reagent Active Methylene Compound (e.g., Malononitrile) reagent->product catalyst Base Catalyst (e.g., Piperidine) catalyst->product

General workflow for the Knoevenagel condensation.

Protocol 4: Knoevenagel Condensation with Malononitrile

Materials:

  • 6-Benzyloxy-1H-indazole-3-carbaldehyde

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol or Acetonitrile

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-benzyloxy-1H-indazole-3-carbaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction by TLC. The product often precipitates out of the solution upon formation.

  • Isolation: If a precipitate forms, cool the mixture, collect the solid by filtration, and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.

Expert Insights:

  • Catalyst Choice: Weak bases like piperidine, pyridine, or ammonium acetate are typically used to catalyze the Knoevenagel condensation. The choice of catalyst and solvent can influence the reaction rate and yield.

  • Active Methylene Compounds: A variety of active methylene compounds can be used, including cyanoacetates, malonates, and β-ketoesters, to generate a diverse range of products.[6]

Reductive Amination: Synthesis of 3-(Aminomethyl)-6-benzyloxy-1H-indazoles

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[7] It typically proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation as it is mild, selective for iminium ions over aldehydes, and does not reduce other sensitive functional groups.[3][8]

Reductive_Amination_Workflow start 6-Benzyloxy-1H-indazole-3-carbaldehyde product 3-(Aminomethyl)-6-benzyloxy-1H-indazole start->product amine Primary or Secondary Amine amine->product reducing_agent Sodium Triacetoxyborohydride (STAB) reducing_agent->product

General workflow for reductive amination.

Protocol 5: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • 6-Benzyloxy-1H-indazole-3-carbaldehyde

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-benzyloxy-1H-indazole-3-carbaldehyde (1.0 equivalent) and the desired amine (1.1 equivalents) in DCE.

  • Catalyst (Optional): For less reactive amines or ketones, a catalytic amount of acetic acid can be added.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 2-24 hours).

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

ReagentRoleKey Considerations
Amine (R¹R²NH)NucleophilePrimary or secondary amines can be used.
NaBH(OAc)₃Reducing AgentMild and selective for iminium ions.
DCE/THFSolventAnhydrous conditions are preferred.
Acetic AcidCatalystCan accelerate imine formation.

Deprotection of the 6-Benzyloxy Group

The benzyl ether protecting group can be readily removed to unveil the 6-hydroxyindazole, which can be a key pharmacophore or a handle for further functionalization. Catalytic transfer hydrogenation is a mild and efficient method for this deprotection.[2][9]

Protocol 6: Debenzylation via Catalytic Transfer Hydrogenation

Materials:

  • 3-Substituted-6-benzyloxy-1H-indazole

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ammonium formate or Cyclohexene

  • Methanol or Ethanol

Procedure:

  • Reaction Setup: Dissolve the 6-benzyloxyindazole derivative (1.0 equivalent) in methanol or ethanol.

  • Catalyst and Hydrogen Source: Add ammonium formate (5-10 equivalents) or cyclohexene (10-20 equivalents) followed by a catalytic amount of 10% Pd/C.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Cool the reaction mixture and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or recrystallization if necessary.

Expert Insights:

  • Hydrogen Source: Ammonium formate and cyclohexene are common and effective hydrogen donors for transfer hydrogenation, offering a safer alternative to using hydrogen gas.

  • Catalyst Loading: Typically, 5-10 mol% of Pd/C is sufficient. The catalyst should be handled with care as it can be pyrophoric when dry.

Conclusion

6-Benzyloxy-1H-indazole-3-carbaldehyde is a highly valuable and versatile building block for the synthesis of a diverse array of 3-substituted indazoles. The protocols and insights provided in this guide offer a robust foundation for researchers to explore the rich chemistry of this scaffold. By understanding the principles behind these key transformations—Wittig reaction, Knoevenagel condensation, reductive amination, and deprotection—scientists can rationally design and execute synthetic routes to novel indazole derivatives with potential applications in drug discovery and materials science.

References

  • D. G. L. Jean, D. F. J. P. E. C. R. S. S. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018, 8 (31), 17355–17363. Available from: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. Available from: [Link]

  • Knoevenagel condensation of benzaldehyde with malononitrile. ResearchGate. Available from: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available from: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available from: [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available from: [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available from: [Link]

  • Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by MgC2O4/SiO2 under microwave irradiation and solvent-free conditions. ResearchGate. Available from: [Link]

Sources

Method

Application Notes & Protocols: A Comprehensive Guide to the Wittig Reaction of 6-Benzyloxy-1H-indazole-3-carbaldehyde

Introduction: Bridging Core Scaffolds with Functional Diversity The Wittig reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in converting carbonyl compounds into alkenes with e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Core Scaffolds with Functional Diversity

The Wittig reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in converting carbonyl compounds into alkenes with exceptional regiocontrol.[1] Invented by Georg Wittig, this Nobel Prize-winning transformation forges carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide, often called a Wittig reagent.[2] Its power lies in unambiguously fixing the position of the new double bond, a distinct advantage over elimination reactions that can yield isomeric mixtures.[3][1]

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure.[4] As a bioisostere of indole, it engages in critical hydrogen bonding within the active sites of proteins, particularly kinases.[4][5] Consequently, 3-substituted indazoles are central to the discovery of numerous targeted therapeutics, including kinase inhibitors.[4][5] The key intermediate, 1H-indazole-3-carbaldehyde, provides a versatile chemical handle for diversification.[4][5]

This guide provides an in-depth exploration of the Wittig reaction as applied to a specific, high-value substrate: 6-Benzyloxy-1H-indazole-3-carbaldehyde . We will dissect the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that govern success, thereby empowering researchers in drug discovery and chemical development to leverage this powerful reaction.

The Starting Material: 6-Benzyloxy-1H-indazole-3-carbaldehyde

The substrate of interest is a derivative of the indazole-3-carbaldehyde core. The benzyloxy group at the 6-position serves as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a potential hydrogen bond donor or a site for further functionalization.

Synthesis: The most efficient route to this aldehyde is the nitrosation of the corresponding 6-benzyloxy-1H-indole. This transformation proceeds under mild acidic conditions, where an aqueous solution of sodium nitrite reacts with the indole to furnish the desired indazole-3-carbaldehyde in high yield.[4][6] This method is robust and tolerates a wide range of functional groups on the indole ring.[6]

The Wittig Reaction: Mechanism and Stereochemical Control

The Wittig reaction is a two-part process: the preparation of the phosphorus ylide, followed by its reaction with the carbonyl compound.

Ylide Generation

The phosphorus ylide is typically prepared in situ just before use.[7] The synthesis is a robust two-step sequence:

  • SN2 Reaction: A primary or secondary alkyl halide is treated with a phosphine, most commonly triphenylphosphine (PPh₃). The phosphine acts as a potent nucleophile, displacing the halide to form a stable alkyltriphenylphosphonium salt.[8]

  • Deprotonation: The resulting phosphonium salt possesses acidic protons on the carbon adjacent to the positively charged phosphorus atom. Treatment with a strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK)) removes one of these protons to generate the neutral ylide.[7][9] The ylide is a resonance-stabilized species with significant carbanionic character, making it a strong nucleophile.[2]

Olefination Mechanism

The core of the Wittig reaction involves the olefination of the aldehyde.

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 6-Benzyloxy-1H-indazole-3-carbaldehyde.[1][2]

  • Oxaphosphetane Formation: This attack leads to the formation of a zwitterionic intermediate known as a betaine, which rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[10]

  • Cycloreversion: The oxaphosphetane intermediate is unstable and spontaneously collapses in an irreversible, exothermic retro-[2+2] cycloaddition.[1][2] This decomposition yields the final alkene product and a highly stable triphenylphosphine oxide (TPPO) byproduct, the formation of which is the thermodynamic driving force for the entire reaction.[10]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_olefination Olefination PPh3 PPh₃ Salt [R-CH₂-P⁺Ph₃]X⁻ Phosphonium Salt PPh3->Salt SN2 AlkylHalide R-CH₂-X AlkylHalide->Salt Ylide {R-C⁻H-P⁺Ph₃ | R-CH=PPh₃} Ylide Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde Indazole-CHO (Aldehyde) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene Indazole-CH=CHR (Alkene) Oxaphosphetane->Alkene Retro-[2+2] Cycloaddition TPPO O=PPh₃ Oxaphosphetane->TPPO Ylide_ref Ylide Ylide_ref->Oxaphosphetane Nucleophilic Attack

Caption: General mechanism of the Wittig reaction.
Stereochemical Considerations

The geometry of the resulting alkene (E vs. Z) is highly dependent on the nature of the 'R' group on the ylide.[10]

  • Non-stabilized Ylides (R = alkyl, H): These ylides are highly reactive. The reaction is typically under kinetic control, leading predominantly to the Z-alkene.[10][11] The presence of lithium salts can further enhance Z-selectivity.[11]

  • Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R', -CN): These ylides are less reactive due to resonance stabilization of the carbanion. The reaction is generally reversible and proceeds under thermodynamic control, yielding the more stable E-alkene with high selectivity.[10][11][12]

  • Semi-stabilized Ylides (R = aryl): These ylides often provide poor stereoselectivity, resulting in mixtures of E and Z isomers.[11] However, steric hindrance, such as ortho-substituents on an aromatic aldehyde, can sometimes favor the Z-isomer.[13]

Detailed Experimental Protocols

This section provides a representative protocol for the Wittig reaction with 6-Benzyloxy-1H-indazole-3-carbaldehyde using a non-stabilized ylide to form a terminal alkene (R=H).

Protocol 1: Synthesis of 6-Benzyloxy-3-vinyl-1H-indazole

Objective: To convert the aldehyde functionality into a vinyl group using methyltriphenylphosphonium bromide.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeStoichiometry
Methyltriphenylphosphonium bromide357.231.2429 mg1.2 eq
Sodium Hydride (NaH, 60% in mineral oil)24.001.248 mg1.2 eq
Anhydrous Tetrahydrofuran (THF)--15 mL-
6-Benzyloxy-1H-indazole-3-carbaldehyde252.261.0252 mg1.0 eq
Saturated aq. NH₄Cl--~10 mL-
Ethyl Acetate (EtOAc)--~50 mL-
Brine--~20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)----

Experimental Workflow Diagram:

Workflow start Start prep_ylide Prepare Ylide: 1. Suspend NaH in THF under N₂ 2. Add Phosphonium Salt 3. Stir at RT for 1 hr start->prep_ylide add_aldehyde Add Aldehyde: 1. Dissolve Aldehyde in THF 2. Add dropwise to Ylide at 0°C 3. Warm to RT, stir 4-12 hrs prep_ylide->add_aldehyde quench Quench Reaction: Slowly add sat. aq. NH₄Cl add_aldehyde->quench workup Aqueous Workup: 1. Extract with EtOAc (3x) 2. Wash with Brine 3. Dry over MgSO₄ quench->workup purify Purify Product: 1. Concentrate in vacuo 2. Purify by Column Chromatography (Hexanes/EtOAc gradient) workup->purify end Final Product: 6-Benzyloxy-3-vinyl-1H-indazole purify->end

Caption: Experimental workflow for the Wittig olefination.

Step-by-Step Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (48 mg, 1.2 mmol).

    • Add anhydrous THF (10 mL) via syringe.

    • While stirring, add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol) portion-wise at room temperature.

    • Rationale: Adding the salt portion-wise helps to control any initial exotherm.

    • Stir the resulting milky white suspension vigorously at room temperature for 1 hour. The formation of the characteristic orange/yellow color of the ylide should be observed.

  • Wittig Reaction:

    • In a separate dry flask, dissolve 6-Benzyloxy-1H-indazole-3-carbaldehyde (252 mg, 1.0 mmol) in anhydrous THF (5 mL).

    • Cool the ylide suspension to 0 °C using an ice-water bath.

    • Add the aldehyde solution dropwise to the ylide suspension over 10 minutes.

    • Rationale: A slow, cold addition helps to control the reaction rate and minimize potential side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (~10 mL).

    • Rationale: Quenching deactivates any remaining ylide or base.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (~25 mL) and water (~15 mL).

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired alkene and the triphenylphosphine oxide (TPPO) byproduct.

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the less polar alkene product from the more polar TPPO.[14]

    • Alternative Purification: For less polar products, recrystallization can be an effective method to remove TPPO, which is often more soluble in solvents like propanol or ethanol/water mixtures.[3]

Troubleshooting and Key Considerations

  • Low or No Ylide Formation: Ensure all glassware is scrupulously dried and the reaction is maintained under a strict inert atmosphere. Use freshly opened or properly stored anhydrous solvents and high-quality, potent base.

  • Low Reaction Conversion: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be required, especially for less reactive aldehydes or stabilized ylides. An additional equivalent of the ylide can also be generated and added.

  • Difficulty Removing Triphenylphosphine Oxide (TPPO): TPPO can complicate purification. If chromatography is challenging, precipitating the TPPO by adding a non-polar solvent like hexanes or ether to the concentrated crude mixture can be effective. Alternatively, chemical methods exist to convert the byproduct into a more easily removable derivative.[14]

  • Side Reactions: The indazole N-H proton is acidic and could potentially be deprotonated by the strong base used for ylide formation. Using a slight excess of the ylide and base usually ensures the desired Wittig reaction proceeds efficiently. For substrates sensitive to strong bases, milder conditions (e.g., using a stabilized ylide with K₂CO₃ in a "one-pot" manner) could be explored.[7]

Safety Precautions

  • Phosphonium Salts: Handle as irritants. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Strong Bases: Sodium hydride is highly flammable and reacts violently with water. n-Butyllithium is pyrophoric. Both cause severe chemical burns. Handle only under an inert atmosphere in a chemical fume hood.

  • Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened container or after testing for peroxides.

  • Workup: Quench strong bases and reactive reagents slowly and at reduced temperatures to control any exothermic processes.

Applications in Drug Development

The alkene products derived from the Wittig reaction of 6-Benzyloxy-1H-indazole-3-carbaldehyde are valuable intermediates. The newly installed double bond can undergo a variety of subsequent transformations:

  • Hydrogenation: To produce saturated alkyl side chains.

  • Epoxidation or Dihydroxylation: To introduce new stereocenters and functional groups.

  • Metathesis Reactions: To build more complex molecular architectures.

  • Heck or Suzuki Coupling: If the introduced alkene contains a vinyl halide.

These modifications allow for the systematic exploration of the structure-activity relationship (SAR) around the indazole core, a critical process in the optimization of lead compounds into clinical drug candidates.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

  • Organic Chemistry Portal. (2019). Wittig Reaction. [Link]

  • University of Colorado, Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • University of California, Riverside. The WITTIG REACTION with CHEMILUMINESCENCE!. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • National Center for Biotechnology Information. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Taylor & Francis Online. (2023). Wittig reaction purification for products with very low polarity. [Link]

  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

  • ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • ACS Publications. (2010). Novel One-Pot, Four-Component Condensation Reaction: An Efficient Approach for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives by a Ugi-4CR/aza-Wittig Sequence. [Link]

  • ChemTube3D. Stereoselective Wittig Reaction-Overview. [Link]

  • YouTube. (2014). Phosphonium Ylide for The Wittig Reaction!. [Link]

  • ACS Publications. (2013). Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions. [Link]

Sources

Application

Application Notes & Protocols: Strategic Derivatization of the Aldehyde Moiety in 6-Benzyloxy-1H-indazole-3-carbaldehyde for Drug Discovery

Introduction: The Strategic Value of the Indazole-3-Carbaldehyde Scaffold The indazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of indole. Its unique arrangement of tw...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole-3-Carbaldehyde Scaffold

The indazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of indole. Its unique arrangement of two nitrogen atoms facilitates robust hydrogen bond donor-acceptor interactions within protein binding pockets, a feature that has been successfully exploited in the design of numerous kinase inhibitors.[1][2][3] The 1H-indazole-3-carbaldehyde framework, in particular, serves as a highly versatile synthetic intermediate, providing a reactive handle at the C3 position for extensive molecular elaboration.[1][2][3][4][5]

This guide focuses on 6-Benzyloxy-1H-indazole-3-carbaldehyde, a key building block where the aldehyde functionality is primed for diversification. The benzyloxy group at the C6 position not only modulates the electronic properties of the indazole ring but also presents an additional site for future modification, such as debenzylation to reveal a phenol for further coupling reactions. The benzyloxybenzaldehyde scaffold itself is recognized as a promising motif in the development of therapeutic agents.[6]

Herein, we provide detailed, field-proven protocols for three fundamental and high-impact derivatizations of the aldehyde group: Reductive Amination, Wittig Reaction, and Knoevenagel Condensation. These methods are selected for their reliability, broad substrate scope, and strategic importance in constructing compound libraries for drug development programs.

Reductive Amination: Introducing Key Basic Centers

Reaction Overview & Strategic Rationale

Reductive amination is a powerful method for converting aldehydes into amines. In medicinal chemistry, the introduction of a primary, secondary, or tertiary amine can be critical for improving aqueous solubility, modulating pharmacokinetic properties, and introducing a basic center to engage with acidic residues in a biological target. This one-pot procedure involves the initial formation of a Schiff base (imine) or iminium ion, which is then reduced in situ by a mild hydride reagent.

Expert Insight: We utilize sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike stronger reagents like sodium borohydride (NaBH₄), STAB is sufficiently mild to not reduce the starting aldehyde prematurely. It is particularly effective at reducing the protonated iminium ion intermediate, driving the reaction to completion with high selectivity and minimizing side reactions.

General Reaction Mechanism

The reaction proceeds in two key steps:

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic aldehyde carbon. Subsequent dehydration yields a C=N double bond, forming an imine. In the presence of a mild acid (often acetic acid, which can be generated from STAB), the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.

Detailed Experimental Protocol: Synthesis of N-((6-(Benzyloxy)-1H-indazol-3-yl)methyl)aniline

Materials & Reagents:

  • 6-Benzyloxy-1H-indazole-3-carbaldehyde

  • Aniline (or other primary/secondary amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 6-Benzyloxy-1H-indazole-3-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).

  • Add the desired primary or secondary amine (e.g., Aniline, 1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. Monitor by TLC for the consumption of the starting aldehyde.

  • Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.[7]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine product.

Data Presentation: Representative Reductive Amination
ParameterValue
Starting Aldehyde 6-Benzyloxy-1H-indazole-3-carbaldehyde
Amine Aniline
Reducing Agent Sodium Triacetoxyborohydride (STAB)
Solvent Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)
Time 6 hours
Hypothetical Yield 85-95%
Product Analysis ¹H NMR, ¹³C NMR, HRMS
Workflow Visualization

Reductive_Amination cluster_setup Reaction Setup cluster_reaction Reaction & Work-up Start Aldehyde + Amine in DCM Stir Stir 30-60 min (Imine Formation) Start->Stir Add_STAB Add STAB (1.5 eq) Stir->Add_STAB React Stir 4-12h at RT Add_STAB->React Quench Quench with Sat. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Amine Product Purify->Product

Caption: Workflow for one-pot reductive amination.

Wittig Reaction: Olefinic Scaffolds from Aldehydes

Reaction Overview & Strategic Rationale

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of an aldehyde or ketone into an alkene.[8] This transformation is invaluable for introducing unsaturated linkers, extending carbon chains, and creating rigidified structures within a molecule. The reaction's reliability and predictability make it a go-to method for C=C bond formation.[9]

Expert Insight: The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the phosphorus ylide. Stabilized ylides, typically those bearing an electron-withdrawing group (e.g., an ester or ketone) on the carbanion, are less reactive and allow for thermodynamic equilibration, leading predominantly to the (E)-alkene.[9] Non-stabilized ylides (e.g., alkyl-substituted) react more rapidly and irreversibly, typically favoring the (Z)-alkene.[9][10] For many drug discovery applications, the planar, more stable (E)-isomer is desired, so we will focus on a protocol using a stabilized ylide.

General Reaction Mechanism
  • Ylide Formation: A phosphonium salt is deprotonated at the carbon adjacent to the phosphorus using a strong base, forming a phosphorus ylide—a species with adjacent positive (P⁺) and negative (C⁻) charges.

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde. This is believed to form a four-membered ring intermediate called an oxaphosphetane via a [2+2] cycloaddition.[10]

  • Cycloreversion: The oxaphosphetane intermediate collapses in a concerted cycloreversion. The thermodynamic driving force is the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide, which propels the reaction forward and yields the desired alkene.[10]

Detailed Experimental Protocol: Synthesis of Methyl (E)-3-(6-(Benzyloxy)-1H-indazol-3-yl)acrylate

Materials & Reagents:

  • 6-Benzyloxy-1H-indazole-3-carbaldehyde

  • (Carbomethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle with reflux condenser, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve 6-Benzyloxy-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous toluene (approx. 0.1 M).

  • Add the stabilized ylide, (carbomethoxymethylene)triphenylphosphorane (1.2 eq), to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the aldehyde and the formation of a new, less polar spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The crude residue will contain the product and triphenylphosphine oxide. Triturate the solid with a non-polar solvent like diethyl ether or a mixture of hexanes/ethyl acetate to precipitate the triphenylphosphine oxide.

  • Filter the mixture, washing the solid with cold diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure alkene.

Data Presentation: Representative Wittig Reaction
ParameterValue
Starting Aldehyde 6-Benzyloxy-1H-indazole-3-carbaldehyde
Ylide (Carbomethoxymethylene)triphenylphosphorane
Solvent Toluene
Temperature Reflux (~110 °C)
Time 16 hours
Hypothetical Yield 75-90%
Product Analysis ¹H NMR (expect (E)-coupling constant ~16 Hz), ¹³C NMR, HRMS
Workflow Visualization

Wittig_Reaction cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification Start Aldehyde + Ylide in Toluene Heat Reflux (110°C) 12-24h Start->Heat Cool Cool to RT Heat->Cool Concentrate Concentrate Cool->Concentrate Triturate Triturate with Ether to Remove Ph₃PO Concentrate->Triturate Filter Filter Triturate->Filter Purify Column Chromatography Filter->Purify Product Final (E)-Alkene Product Purify->Product

Caption: Workflow for the Wittig olefination reaction.

Knoevenagel Condensation: Accessing Electron-Deficient Alkenes

Reaction Overview & Strategic Rationale

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[11] This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are versatile intermediates in their own right, acting as Michael acceptors or precursors for further cyclization reactions.[4]

Expert Insight: The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which is sufficient to deprotonate the active methylene compound (e.g., malononitrile, diethyl malonate) without causing self-condensation of the aldehyde.[11] Greener, solvent-free protocols have been developed that are highly efficient and environmentally benign, often requiring only catalytic amounts of a base like ammonium bicarbonate.[12][13]

General Reaction Mechanism
  • Carbanion Formation: The basic catalyst removes a proton from the active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z), creating a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition product.

  • Dehydration: The intermediate alcohol is readily eliminated (often spontaneously or with gentle heating) as a molecule of water to form a new C=C double bond, yielding the final conjugated product.

Detailed Experimental Protocol: Synthesis of 2-((6-(Benzyloxy)-1H-indazol-3-yl)methylene)malononitrile

Materials & Reagents:

  • 6-Benzyloxy-1H-indazole-3-carbaldehyde

  • Malononitrile (or other active methylene compound)

  • Piperidine (or ammonium bicarbonate for a greener alternative)

  • Ethanol or Isopropanol

  • Standard laboratory glassware, magnetic stirrer, and heating mantle with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 6-Benzyloxy-1H-indazole-3-carbaldehyde (1.0 eq) in a minimal amount of a suitable solvent like ethanol.

  • Add the active methylene compound, malononitrile (1.1 eq), to the solution.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction to a gentle reflux (approx. 80 °C for ethanol) for 2-4 hours. The product often precipitates from the reaction mixture upon formation.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to obtain the pure Knoevenagel condensation product.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Data Presentation: Representative Knoevenagel Condensation
ParameterValue
Starting Aldehyde 6-Benzyloxy-1H-indazole-3-carbaldehyde
Active Methylene Cmpd. Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux (~80 °C)
Time 3 hours
Hypothetical Yield 90-98%
Product Analysis ¹H NMR, ¹³C NMR, HRMS, IR (strong C≡N stretch)
Workflow Visualization

Knoevenagel_Condensation cluster_reaction Reaction cluster_isolation Product Isolation Start Aldehyde + Malononitrile + Catalyst in Ethanol Reflux Reflux 2-4h (Product Precipitates) Start->Reflux Cool Cool in Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Final Alkene Product Dry->Product

Caption: Workflow for Knoevenagel condensation.

References

  • Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. Benchchem.

  • Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Benchchem.

  • Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry.

  • Wittig Reaction. Organic Chemistry Portal.

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.

  • An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. The Royal Society of Chemistry.

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH.

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate.

  • Indazole derivatives. Google Patents.

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.

  • Indazole-3-carbaldehyde. PubChem.

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. SciSpace.

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.

  • 1H-Indazole-3-carbaldehyde. Chem-Impex.

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. ResearchGate.

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH.

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. SciSpace.

  • Wittig reaction with benzaldehyde. Chemistry Stack Exchange.

  • Knoevenagel condensation. Wikipedia.

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Method

Application Note: A Scalable and Optimized Synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde

Abstract This application note provides a comprehensive and detailed protocol for the scalable synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, a key intermediate in the development of various pharmaceutical agents,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scalable synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, a key intermediate in the development of various pharmaceutical agents, including PARP inhibitors like Niraparib. The described methodology is based on an optimized nitrosation of 6-benzyloxyindole, a route that circumvents the inefficiencies of direct formylation methods for the indazole ring system. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth technical insights, step-by-step procedures, scale-up considerations, and critical safety protocols to ensure a robust and reproducible synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its role as a bioisostere of indole. This structural feature enables indazole-containing compounds to form potent hydrogen bond interactions within the binding pockets of proteins, making them valuable in the design of kinase inhibitors and other therapeutic agents.[1][2][3] Specifically, 1H-indazole-3-carbaldehydes are versatile intermediates, as the aldehyde functionality allows for a wide range of subsequent chemical transformations to build molecular complexity.[1][3]

The target molecule, 6-Benzyloxy-1H-indazole-3-carbaldehyde, is a crucial building block in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4][5][6] A robust and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

Synthetic Strategy: Why Nitrosation over Direct Formylation?

Direct formylation of the C3 position of the indazole ring, for instance, via the Vilsmeier-Haack reaction, is generally ineffective.[1] This is in stark contrast to the reactivity of indoles, which readily undergo formylation. The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like DMF) and phosphorus oxychloride.[7][8][9] This electrophilic reagent then attacks an electron-rich aromatic ring. However, the indazole ring system is less amenable to this electrophilic substitution at the C3 position.

Consequently, an alternative and more efficient strategy is the nitrosation of the corresponding indole precursor. This reaction proceeds through a multi-step pathway involving the nitrosation at the C3 position of the indole, leading to an oxime intermediate. This intermediate then undergoes a ring-opening and subsequent ring-closure sequence to yield the desired 1H-indazole-3-carbaldehyde.[1] This method has been shown to be effective for a range of substituted indoles, including those with electron-donating and electron-withdrawing groups.[1][2][3]

Experimental Workflow and Key Parameters

The following diagram outlines the key stages in the scalable synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, from the preparation of the nitrosating agent to the final purification of the product.

experimental_workflow cluster_0 Nitrosating Agent Preparation cluster_1 Main Reaction cluster_2 Work-up and Isolation cluster_3 Purification NaNO2 Sodium Nitrite (NaNO2) in Water HCl Hydrochloric Acid (2N aq.) NaNO2->HCl Slow Addition Nitrosyl_Chloride In situ Nitrosating Agent Formation (0°C) HCl->Nitrosyl_Chloride Starting_Material 6-Benzyloxyindole in DMF Nitrosyl_Chloride->Starting_Material Reverse Addition Reaction_Vessel Reaction Mixture (Stirring at 0°C to RT) Starting_Material->Reaction_Vessel Slow Addition at 0°C Quenching Quenching with Water Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Silica Gel Column Chromatography (Petroleum Ether/EtOAc) Crude_Product->Column_Chromatography Pure_Product 6-Benzyloxy-1H-indazole-3-carbaldehyde Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde on a laboratory scale, which can be linearly extrapolated for pilot-scale production with appropriate engineering controls.

ParameterValueMolar EquivalentNotes
Starting Material
6-Benzyloxyindole10.0 g1.0 equiv.Ensure high purity of starting material.
Reagents
Sodium Nitrite (NaNO₂)18.6 g6.0 equiv.Use a fine powder for better dissolution.
Hydrochloric Acid (2N aq.)112.5 mL5.0 equiv.Prepare fresh or use a standardized solution.
Solvents
Deionized Water50 mL-For NaNO₂ solution.
N,N-Dimethylformamide (DMF)100 mL-Anhydrous grade is recommended.
Ethyl Acetate (EtOAc)3 x 150 mL-For extraction.
Petroleum Ether/EtOAcAs required-For column chromatography (e.g., 8:2 v/v).
Reaction Conditions
Temperature0°C to Room Temp.-Maintain strict temperature control during additions.
Reaction Time3-5 hours-Monitor by TLC for completion.
Yield and Product
Theoretical Yield11.3 g-Based on the stoichiometry.
Expected Actual Yield9.6 - 10.5 g (85-93%)-Yields are typically high for this reaction.[1][2]
AppearanceYellowish to brownish solid-

Detailed Experimental Protocol

This protocol is designed for a 10 g scale synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
  • 6-Benzyloxyindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2N aqueous solution

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flasks, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Procedure
  • Preparation of the Nitrosating Agent: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium nitrite (18.6 g) in deionized water (50 mL). Cool the solution to 0°C in an ice-salt bath.

  • Formation of the Vilsmeier-like Reagent: To the cooled sodium nitrite solution, add 2N aqueous hydrochloric acid (112.5 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature of the mixture is maintained below 5°C. A yellowish gas (NOCl) may evolve. Stir the resulting mixture at 0°C for an additional 15 minutes.

  • Preparation of the Substrate Solution: In a separate flask, dissolve 6-benzyloxyindole (10.0 g) in anhydrous DMF (100 mL).

  • Reaction Execution (Reverse Addition): Cool the substrate solution to 0°C. To this solution, add the freshly prepared nitrosating agent dropwise over 1 hour. A reverse addition (adding the nitrosating agent to the indole solution) is crucial to minimize side reactions.[1][2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: Upon completion, pour the reaction mixture into a beaker containing 500 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (2 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., starting with 9:1 and moving to 8:2) to afford the pure 6-Benzyloxy-1H-indazole-3-carbaldehyde as a yellowish to brownish solid.[1]

Scale-Up Considerations and Safety

Scaling up the synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Thermal Management: The formation of the nitrosating agent is an exothermic process. On a larger scale, the addition of hydrochloric acid to the sodium nitrite solution must be carefully controlled to prevent a runaway reaction. The use of a jacketed reactor with a reliable cooling system is highly recommended.

  • Reagent Handling: Nitrosyl chloride and other nitrogen oxides are toxic and corrosive. The reaction should be performed in a well-ventilated area, and appropriate measures should be in place to scrub any off-gases.

  • Mixing: Efficient mixing is critical to ensure uniform reaction conditions and to prevent localized hot spots, especially during the addition of reagents. For larger volumes, overhead mechanical stirring is preferable to magnetic stirring.

  • Product Isolation: On a larger scale, filtration of the precipitated product from the aqueous work-up may be a more efficient isolation method than extraction, depending on the product's solubility and physical form. If extraction is used, a liquid-liquid extractor can improve efficiency and reduce solvent usage.

  • Purification: Column chromatography can be cumbersome and costly at a large scale. Recrystallization from a suitable solvent system should be investigated as a more scalable purification method.

Conclusion

The nitrosation of 6-benzyloxyindole provides a reliable and high-yielding route to 6-Benzyloxy-1H-indazole-3-carbaldehyde. The detailed protocol and scale-up considerations presented in this application note offer a solid foundation for the safe and efficient production of this important pharmaceutical intermediate. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers and drug development professionals can confidently synthesize this key building block for further derivatization and drug discovery efforts.

References

  • Fabis, F., Cailly, T., & Collot, V. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(19), 10486-10495. Available from: [Link]

  • ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available from: [Link]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • PubMed. (2007). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available from: [Link]

  • ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Available from: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]

  • Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]

  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Research Explorer. (n.d.). Production of Niraparib using Imine Reductases. Available from: [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Available from: [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Academia.edu. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Available from: [Link]

  • Taylor & Francis. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available from: [Link]

  • National Institutes of Health. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Available from: [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • YouTube. (2025). Vilsmeier–Haack reaction of indole. Available from: [Link]

  • ResearchGate. (2025). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. Available from: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

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Application

Application Note: Strategic Deprotection of the Benzyloxy Group in 6-Benzyloxy-1H-indazole-3-carbaldehyde

Introduction: The Significance of the Benzyloxy Group and its Strategic Removal In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the use of protecting groups is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzyloxy Group and its Strategic Removal

In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the use of protecting groups is a cornerstone of molecular architecture. The benzyloxy group (BnO), a benzyl ether, is a frequently employed shield for hydroxyl functionalities due to its robustness under a wide array of chemical conditions, including acidic, basic, and certain oxidative and reductive environments.[1] Its removal, or deprotection, is a critical step, often occurring late in a synthetic sequence, that unmasks the hydroxyl group for further functionalization or to reveal the final active pharmaceutical ingredient.

This application note provides a detailed guide for the deprotection of the benzyloxy group in 6-Benzyloxy-1H-indazole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds, especially kinase inhibitors.[2][3] The presence of both the indazole ring system and a reactive aldehyde moiety on the substrate necessitates a carefully chosen deprotection strategy to ensure high yield and purity of the desired product, 6-Hydroxy-1H-indazole-3-carbaldehyde, while preserving the integrity of these sensitive functional groups.

We will explore two primary, field-proven methodologies for this transformation: Catalytic Transfer Hydrogenation and Lewis Acid-Mediated Cleavage . Each method will be presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the critical parameters that ensure a successful and reproducible outcome.

Methodology 1: Catalytic Transfer Hydrogenation - A Mild and Chemoselective Approach

Catalytic transfer hydrogenation is a powerful and gentle method for the removal of benzyl ethers.[4] This technique avoids the use of high-pressure hydrogen gas, making it more accessible and safer for standard laboratory settings.[5] Instead, a hydrogen donor molecule, such as formic acid or its salts, transfers hydrogen to the substrate in the presence of a palladium catalyst.[4] This method is particularly advantageous for substrates containing reducible functional groups, like the aldehyde in our target molecule, as it often exhibits high chemoselectivity.[6]

Reaction Mechanism: A Surface-Catalyzed Hydrogen Transfer

The reaction proceeds on the surface of the palladium catalyst. The hydrogen donor (e.g., formic acid) decomposes on the catalyst surface to provide adsorbed hydrogen atoms. The benzyloxy group of the substrate also coordinates to the palladium surface, facilitating the cleavage of the C-O bond and subsequent hydrogenation to yield the deprotected phenol and toluene as a byproduct. The mild conditions of this reaction minimize the risk of over-reduction of the aldehyde group.

Diagram 1: Catalytic Transfer Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 6-Benzyloxy-1H-indazole-3-carbaldehyde in a suitable solvent (e.g., MeOH, EtOH). B Add a hydrogen donor (e.g., Ammonium formate). A->B C Carefully add Palladium on Carbon (Pd/C) catalyst. B->C D Heat the reaction mixture under an inert atmosphere (e.g., N2 or Ar). C->D E Monitor the reaction progress by TLC. D->E F Cool the reaction mixture and filter through Celite® to remove the catalyst. E->F G Wash the Celite® pad with the reaction solvent. F->G H Concentrate the filtrate under reduced pressure. G->H I Purify the crude product by chromatography or recrystallization. H->I

Caption: A streamlined workflow for the deprotection of the benzyloxy group via catalytic transfer hydrogenation.

Detailed Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

  • 6-Benzyloxy-1H-indazole-3-carbaldehyde

  • Palladium on Carbon (10 wt. % Pd/C)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Celite®

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Benzyloxy-1H-indazole-3-carbaldehyde (1.0 eq) in methanol or ethanol (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add ammonium formate (5-10 eq). Carefully add 10% Pd/C (10-20 mol %).

  • Reaction Execution: Place the flask under an inert atmosphere of nitrogen or argon. Heat the reaction mixture to reflux (for methanol, ~65 °C; for ethanol, ~78 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 6-Hydroxy-1H-indazole-3-carbaldehyde, can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Methodology 2: Boron Tribromide (BBr₃) Mediated Cleavage - A Potent Lewis Acid Approach

For substrates that may be resistant to hydrogenolysis, cleavage of the benzyl ether with a strong Lewis acid such as boron tribromide (BBr₃) is a powerful alternative.[7] This method is particularly effective for aryl benzyl ethers.[8]

Reaction Mechanism: Lewis Acid Coordination and Nucleophilic Attack

The reaction is initiated by the coordination of the Lewis acidic boron atom to the oxygen of the benzyloxy group. This coordination weakens the C-O bond, making the benzylic carbon susceptible to nucleophilic attack by a bromide ion. The resulting unstable intermediate then collapses to yield the deprotected phenol and benzyl bromide.

Caution: BBr₃ is a highly corrosive and moisture-sensitive reagent that reacts violently with water and protic solvents.[7][9] It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. A potential side reaction with aldehydes is the formation of a gem-dibromide, so careful control of the reaction temperature and stoichiometry is crucial.[9]

Diagram 2: BBr₃-Mediated Deprotection Mechanism

G cluster_mechanism BBr3-Mediated Deprotection A R-O-Bn C [R-O(BBr3)-Bn]+ A->C + BBr3 B BBr3 B->C E R-O-BBr2 C->E + Br- F BnBr C->F D Br- D->C H R-OH E->H + H2O I B(OH)3 E->I + H2O G H2O (Work-up) G->H

Caption: The mechanism of benzyloxy group cleavage using boron tribromide.

Detailed Experimental Protocol: BBr₃-Mediated Cleavage

Materials:

  • 6-Benzyloxy-1H-indazole-3-carbaldehyde

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or flame-dried round-bottom flask with a rubber septum

  • Syringes and needles

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 6-Benzyloxy-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a 1.0 M solution of BBr₃ in DCM (1.1-1.5 eq) dropwise via syringe to the cooled solution.

  • Reaction Execution: Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C or room temperature, while monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a vigorously stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 6-Hydroxy-1H-indazole-3-carbaldehyde.

Comparative Summary of Deprotection Methods

ParameterCatalytic Transfer HydrogenationBBr₃-Mediated Cleavage
Reagents Pd/C, Ammonium formate/Formic acidBoron tribromide (BBr₃)
Solvent Methanol, EthanolDichloromethane (DCM)
Temperature Reflux (~65-80 °C)-78 °C to room temperature
Advantages Mild conditions, high chemoselectivity, avoids high-pressure H₂, safer to handle.[4][6]Powerful for sterically hindered or electron-rich ethers, rapid reaction times.[7]
Disadvantages Catalyst can be pyrophoric (handle with care), may not be effective for all substrates.Highly corrosive and moisture-sensitive reagent, potential for side reactions with aldehydes, requires anhydrous conditions.[9]
Work-up Simple filtration to remove catalyst.Aqueous quench and extraction.

Conclusion and Recommendations

The choice of deprotection method for 6-Benzyloxy-1H-indazole-3-carbaldehyde is contingent on the specific requirements of the synthetic route and the available laboratory infrastructure.

For a reliable and high-yielding transformation with minimal risk of side reactions, Catalytic Transfer Hydrogenation is the recommended primary choice . Its mild nature is well-suited for the preservation of the aldehyde functionality.

The BBr₃-mediated cleavage serves as a potent alternative, particularly if hydrogenolysis proves ineffective. However, it demands rigorous adherence to anhydrous techniques and careful temperature control to mitigate potential side reactions with the aldehyde group.

By following the detailed protocols and considering the comparative advantages and disadvantages outlined in this application note, researchers and drug development professionals can confidently and efficiently perform this critical deprotection step to advance their synthetic endeavors.

References

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  • Bieg, T., & Szeja, W. (1985).
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  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines. Retrieved from [Link]

  • PubMed. (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of N-benzylidenaniline. [a]. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014088983A1 - Regioselective n-2 arylation of indazoles.
  • National Center for Biotechnology Information. (n.d.). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Retrieved from [Link]

  • PubMed. (n.d.). A hierarchy of aryloxide deprotection by boron tribromide. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

How to minimize dimer formation in indazole synthesis

A Guide to Minimizing Dimer Formation and Other Side Reactions Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Dimer Formation and Other Side Reactions

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth technical assistance and practical solutions to common challenges encountered during the synthesis of indazoles. This resource focuses on minimizing the formation of dimeric byproducts and other impurities, ensuring higher yields and purity of your target indazole compounds.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Understanding and Troubleshooting Dimer Formation in Indole Nitrosation

The nitrosation of indoles is a widely employed method for the synthesis of 1H-indazoles. However, this reaction is often plagued by the formation of intensely colored dimeric byproducts, which can significantly reduce the yield and complicate the purification of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of dimer formation during the nitrosation of indoles?

A1: Dimer formation is a common side reaction that occurs when a molecule of the starting indole, which is nucleophilic, attacks a reactive intermediate generated during the reaction. In the nitrosation of indoles, the key intermediate is a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer. An unreacted, electron-rich indole molecule can act as a nucleophile and attack this electrophilic intermediate, leading to the formation of a dimeric byproduct, often characterized by a deep red color. This intermolecular reaction competes with the desired intramolecular cyclization to the indazole.

Q2: How can I visually and analytically detect the presence of dimers in my reaction?

A2: The formation of dimeric byproducts during indole nitrosation is often accompanied by the appearance of an intense red or reddish-brown color in the reaction mixture. For analytical confirmation, Thin-Layer Chromatography (TLC) is a quick and effective method. The dimer will typically appear as a distinct, often colored, spot with a different Rf value than your starting indole and the desired indazole product. For structural confirmation and quantification, techniques such as 1H NMR, 13C NMR, and mass spectrometry are indispensable.

Q3: My indole substrate is very electron-rich. How does this affect dimer formation?

A3: Electron-rich indoles are more nucleophilic and, therefore, more prone to attacking the reactive nitroso intermediate, leading to a higher propensity for dimer formation. For these substrates, it is crucial to employ strategies that minimize the concentration of the free indole in the reaction mixture at any given time.

Troubleshooting Guide: Nitrosation of Indoles
Problem Potential Cause Recommended Solution
Intense red color develops immediately upon adding indole to the nitrosating mixture, and TLC shows a major byproduct. The concentration of the nucleophilic indole is too high, favoring intermolecular dimerization over the desired intramolecular cyclization.Employ a "reverse addition" technique. Slowly add a solution of the indole to the cold (0 °C) nitrosating mixture over an extended period (e.g., 2 hours) using a syringe pump or a dropping funnel. This maintains a low concentration of the indole, kinetically favoring the intramolecular reaction.
The reaction is sluggish at low temperatures, and warming it up leads to significant dimer formation. The activation energy for the desired cyclization may be higher than that for dimerization. Higher temperatures accelerate both reactions, but dimerization may become the dominant pathway.Maintain the initial addition of the indole at a low temperature (0 °C) to control the initial reaction and minimize dimerization. After the addition is complete, you can cautiously and gradually warm the reaction mixture to facilitate the cyclization, while continuously monitoring the reaction progress by TLC.
Low yield of indazole even with slow addition and low temperature. Suboptimal stoichiometry of reagents or inappropriate pH.Carefully optimize the equivalents of the nitrosating agent (e.g., sodium nitrite) and the acid (e.g., HCl). An excess of the nitrosating agent is typically used. The pH of the reaction mixture is critical; for the nitrosation of indoles, a slightly acidic condition is generally preferred.
Persistent dimer formation, especially with highly activated indoles. The high nucleophilicity of the indole substrate still favors dimerization even under optimized conditions.In addition to slow addition at low temperature, consider using a more dilute reaction mixture. This further decreases the probability of intermolecular collisions that lead to dimer formation.
Quantitative Data on Reaction Optimization

The following table, adapted from Chevalier, A. et al., illustrates the significant impact of reaction conditions on the yield of 1H-indazole-3-carboxaldehyde from indole, highlighting the successful suppression of dimer formation.

Entry Starting Material Addition Method Temperature (°C) Yield of Indazole (%) Key Observation
1IndoleRapidRoom Temp0Significant dimer formation
25-BromoindoleRapidRoom Temp13Dimer is the main product
3IndoleRapid00Dimer formation still prevalent
45-BromoindoleRapid041Lower temperature improves yield but dimer is still significant
5IndoleSlow (30 min)040Slow addition dramatically improves yield
65-BromoindoleSlow (30 min)072Combination of slow addition and low temperature is effective
7IndoleSlow (2 h)099Optimized conditions lead to near-quantitative yield
85-BromoindoleSlow (2 h)094Excellent yield with optimized conditions

Data adapted from Chevalier, A. et al. RSC Adv., 2018, 8, 13121-13128.

Experimental Protocol: Optimized Synthesis of 1H-Indazole-3-carboxaldehyde from Indole

This protocol is based on the optimized procedure reported by Chevalier et al. to minimize dimer formation.

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and DMF (e.g., 5.3:3 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrochloric acid (HCl, 2.7 equivalents of a 2N aqueous solution) to the cooled and stirred solution.

2. Indole Addition (Reverse Addition):

  • Dissolve the indole (1 equivalent) in a minimal amount of DMF.

  • Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours.

  • Crucially, maintain the reaction temperature at 0 °C throughout the addition.

3. Reaction Monitoring and Work-up:

  • After the addition is complete, continue stirring the reaction mixture at 0 °C.

  • Monitor the consumption of the starting indole by TLC.

  • Once the indole is consumed, allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1H-indazole-3-carboxaldehyde.

G cluster_desired Desired Intramolecular Pathway cluster_dimer Undesired Intermolecular Pathway (Dimer Formation) Indole Indole Intermediate Reactive Intermediate (3-Nitrosoindole/Oxime) Indole->Intermediate Nitrosation Indole2 Another Indole Molecule (Nucleophile) NitrosatingAgent Nitrosating Agent (NaNO2, HCl) Indazole 1H-Indazole (Desired Product) Intermediate->Indazole Intramolecular Cyclization Intermediate2 Reactive Intermediate (Electrophile) Dimer Dimeric Byproduct Indole2->Dimer Intermediate2->Dimer

Caption: Desired vs. Undesired Pathways in Indole Nitrosation.

II. Minimizing Byproducts in the Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines. While not typically described as "dimerization," this reaction can also be prone to side reactions that lower the yield of the desired product. These side reactions often arise from the complex reactivity of the key o-nitrosoimine intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in a Davis-Beirut reaction, and how are they formed?

A1: The key intermediate in the Davis-Beirut reaction is a highly reactive o-nitrosoimine.[1] Undesired side reactions can occur when this intermediate follows alternative reaction pathways. One significant side reaction is the cleavage of the C-N bond, which can lead to the formation of o-nitrosobenzaldehyde.[2] This can be particularly problematic when using aniline starting materials.[3] The reaction conditions, especially the solvent system and the nature of the base, play a crucial role in directing the reaction towards the desired cyclization.

Q2: I'm getting a low yield of my 2H-indazole. What are the most likely causes?

A2: A low yield in a Davis-Beirut reaction can often be attributed to several factors:

  • Inappropriate solvent system: The presence of a controlled amount of water in an alcohol solvent has been shown to dramatically increase the yield of 2H-indazoles.[4] However, an excess of water can be detrimental.[4]

  • Suboptimal base: The choice and concentration of the base (e.g., KOH, NaOH, DBU) can influence the rate of the desired reaction versus side reactions.

  • Unsuitable starting materials: The reaction efficiency can be sensitive to the nature of the amine and the substituents on the aromatic ring. For instance, secondary alcohols, allyl/propargyl alcohols, and anilines have been reported to reduce the reaction efficiency under certain conditions.[4]

Troubleshooting Guide: Davis-Beirut Reaction
Problem Potential Cause Recommended Solution
Low yield of 2H-indazole, with recovery of starting material or formation of complex mixtures. The reaction conditions are not optimized for your specific substrate. The solvent system may be a key issue.Optimize the solvent system. A study has shown that adding a controlled amount of water (around 15-20%) to an alcohol solvent (e.g., n-propanol, methanol, ethanol) can significantly improve the yield.[4] Avoid completely anhydrous conditions as well as excessive amounts of water.[4]
Formation of o-nitrosobenzaldehyde as a major byproduct. C-N bond cleavage of the o-nitrosoimine intermediate is favored over N-N bond formation. This is more common with certain substrates like anilines.For challenging substrates, consider alternative reaction conditions. A photochemical approach using a Brønsted acid catalyst has been developed for the synthesis of N-aryl 2H-indazoles, which can circumvent the issues observed under standard basic conditions.[3]
The reaction is not proceeding to completion. The base may not be strong enough, or the reaction temperature may be too low for your specific substrate.Experiment with different bases (e.g., KOH, NaOH, DBU) and their concentrations.[1] If the reaction is sluggish at lower temperatures, a moderate increase in temperature may be necessary, but this should be done cautiously while monitoring for byproduct formation.
Quantitative Data on Solvent Optimization

The following table, based on data from a study on the Davis-Beirut reaction, illustrates the impact of water content in the solvent on the yield of a 2H-indazole.

Solvent System Yield of 2H-Indazole (%)
Anhydrous n-propanol27
n-propanol with 15% water65
n-propanol with 50% water15
Methanol with 50% water40
Ethanol with 50% water28

Data adapted from Acc. Chem. Res. 2020, 53, 8, 1798–1812.[2]

General Protocol for a Davis-Beirut Reaction

This is a general procedure and may require optimization for specific substrates.

1. Reaction Setup:

  • To a solution of the o-nitrobenzylamine (1 equivalent) in an appropriate alcohol solvent (e.g., methanol, ethanol, or n-propanol) containing a controlled amount of water (e.g., 15-20% v/v), add a solution of the base (e.g., KOH or NaOH, typically 1.1 to 2 equivalents) in water.

2. Reaction Execution:

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for the required time (typically several hours).

  • Monitor the progress of the reaction by TLC.

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid (e.g., dilute HCl).

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_dbr Davis-Beirut Reaction Pathways Start o-Nitrobenzylamine Intermediate o-Nitrosoimine Intermediate Start->Intermediate Base-mediated rearrangement Base Base (e.g., KOH) Product 2H-Indazole (Desired Product) Intermediate->Product N-N Cyclization (Favored with optimal H2O/alcohol) Byproduct o-Nitrosobenzaldehyde (Byproduct) Intermediate->Byproduct C-N Cleavage (Favored in certain conditions)

Caption: Key Pathways in the Davis-Beirut Reaction.

III. Alternative Synthetic Strategies

If dimer formation or other side reactions remain a persistent issue, exploring alternative synthetic routes to your target indazole is a viable strategy.

Q1: What are some reliable alternative methods for synthesizing indazoles that avoid the issues of indole nitrosation or the Davis-Beirut reaction?

A1: Several other robust methods for indazole synthesis exist, starting from different precursors. These include:

  • From o-haloaryl N-sulfonylhydrazones: This method involves the cyclization of readily available starting materials and can offer good yields.

  • From 2-aminobenzonitriles: These can be converted to indazoles through various cyclization strategies.

  • Transition metal-catalyzed cyclizations: A variety of modern synthetic methods utilize transition metals to catalyze the formation of the indazole ring system from different precursors, often with high efficiency and functional group tolerance.

Exploring these alternative routes can provide a solution when other methods prove problematic for a specific substrate.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121–13128. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(8), 1798–1812. [Link]

  • Kimball, F. S., Wahl, C. L., & Kurth, M. J. (2020). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. The Journal of Organic Chemistry, 85(1), 516–526. [Link]

  • BenchChem. (2025).
  • Haddadin, M. J., Kabbani, M. E., & Samaha, H. A. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron, 67(38), 7334–7341. [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. In Wikipedia. Retrieved January 24, 2026, from [Link]

Sources

Optimization

Solubility issues of 6-Benzyloxy-1H-indazole-3-carbaldehyde in common solvents

Welcome to the technical support center for 6-Benzyloxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Benzyloxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling the solubility challenges associated with this compound. As a key intermediate in medicinal chemistry, particularly for kinase inhibitors, understanding its solubility behavior is critical for successful experimental outcomes.[1][2][3]

Understanding the Molecule: A Chemist's Perspective

6-Benzyloxy-1H-indazole-3-carbaldehyde possesses a rigid, planar indazole core, a bulky, non-polar benzyloxy group, and a polar aldehyde functional group. This combination of features results in a molecule with a high melting point and significant crystal lattice energy, which are often precursors to poor solubility in many common solvents. The indazole moiety itself contains both a hydrogen bond donor (the N-H group) and acceptor sites, which can lead to strong intermolecular interactions, further stabilizing the crystal form and hindering dissolution.[4]

Troubleshooting Guide: Addressing Solubility Issues

This section provides a structured approach to diagnosing and resolving common solubility problems encountered with 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Initial Assessment Workflow

This workflow outlines the decision-making process when you first encounter solubility issues.

start Start: Compound does not dissolve check_purity Is the compound's purity confirmed? start->check_purity repurify Repurify the compound (e.g., column chromatography, recrystallization). check_purity->repurify No select_solvent Select an appropriate solvent based on polarity. check_purity->select_solvent Yes repurify->select_solvent try_aprotic Attempt dissolution in polar aprotic solvents (DMSO, DMF). select_solvent->try_aprotic try_alcohols Try polar protic solvents (Methanol, Ethanol). select_solvent->try_alcohols Alternative use_heat Apply gentle heating (e.g., 40-50°C). try_aprotic->use_heat Insoluble success Success: Compound dissolved. try_aprotic->success Soluble try_alcohols->use_heat Insoluble try_alcohols->success Soluble sonicate Use sonication to break up solid particles. use_heat->sonicate check_degradation Monitor for degradation after heating. sonicate->check_degradation check_degradation->success Soluble & Stable failure Still insoluble. Consider co-solvents or alternative formulations. check_degradation->failure Degraded or still insoluble start Add excess solid to known volume of solvent equilibrate Equilibrate at constant temperature (24-48h) with shaking. start->equilibrate centrifuge Centrifuge to pellet undissolved solid. equilibrate->centrifuge collect Carefully collect supernatant. centrifuge->collect dilute Dilute supernatant to a known volume. collect->dilute quantify Quantify concentration via HPLC or UV-Vis. dilute->quantify calculate Calculate solubility. quantify->calculate

Caption: Shake-flask method for solubility determination.

References

  • Dauphin, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry, 16(20), 3851-3855. Available from: [Link]

  • Dauphin, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available from: [Link]

  • Ali, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9400. Available from: [Link]

  • Dauphin, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available from: [Link]

  • Navarro, M., et al. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Molecules, 29(20), 4789. Available from: [Link]

  • Patel, K., et al. (2017). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available from: [Link]

  • ResearchGate (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3). Available from: [Link]

  • MDPI (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Kim, D. W., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 13(12), 2097. Available from: [Link]

  • ResearchGate (2024). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Available from: [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-4. Available from: [Link]

  • Kumar, A., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 27(13), 4242. Available from: [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. Available from: [Link]

  • Bönnemann, H., et al. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chemistry Proceedings, 18(1), 121. Available from: [Link]

  • Queen's University Belfast (n.d.). Increasing thermal stability of Albendazole by compounding with Soluplus. Available from: [Link]

  • CORE (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]

  • Ascendia Pharma (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Ratanapongleka, K., & Saimo, K. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 184(1-3), 566-572. Available from: [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing) (2023). Thermal stability of azole-rich energetic compounds: their structure, density, enthalpy of formation and energetic properties. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde

Welcome to the technical support center for the synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established literature and our in-house expertise.

Introduction to the Synthesis

6-Benzyloxy-1H-indazole-3-carbaldehyde is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its synthesis, however, can be fraught with challenges, including low yields, side product formation, and purification difficulties. The two most common synthetic strategies are the nitrosation of the corresponding indole and the direct formylation of the indazole core. This guide will address potential issues in both pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Scenario 1: Nitrosation of 5-Benzyloxyindole

This is a widely adopted method for accessing 1H-indazole-3-carboxaldehydes from indole precursors.[1][2]

Q1: My reaction yield is very low, and I'm isolating a significant amount of a dark red, insoluble material. What is happening?

A1: This is a classic case of dimer formation. The nitrosation of indoles proceeds through a reactive intermediate that can be trapped by another molecule of the starting indole, leading to the formation of dimeric byproducts.[3] To circumvent this, a "reverse addition" protocol is highly recommended. Instead of adding the nitrosating agent to the indole solution, you should slowly add the indole solution to the pre-formed nitrosating mixture. This maintains a low concentration of the nucleophilic indole throughout the reaction, favoring the desired intramolecular cyclization over intermolecular dimerization.[3]

Q2: The reaction is sluggish and does not go to completion, even with reverse addition. How can I improve the conversion rate?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Acid: The reaction requires a slightly acidic environment to generate the active nitrosating species (nitrosonium ion, NO+). If the reaction is stalling, a careful, incremental addition of the acid (e.g., HCl) might be necessary. However, excessive acidity can lead to degradation.

  • Temperature: While the initial addition of the indole should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products, gentle warming to room temperature or even 50 °C after the addition is complete can drive the reaction to completion.[1][3]

  • Purity of Starting Material: Ensure your 5-benzyloxyindole is pure. Impurities can interfere with the reaction.

Q3: I am observing the formation of 4-nitro-6-benzyloxy-1H-indazole-3-carbaldehyde as a significant byproduct. How can this be avoided?

A3: The formation of a nitrated byproduct suggests that the reaction conditions are too harsh, leading to electrophilic aromatic substitution on the electron-rich indazole ring. To mitigate this:

  • Control Temperature: Strictly maintain a low temperature during the addition of the indole.

  • Stoichiometry: Use the correct stoichiometry of the nitrosating agent (e.g., sodium nitrite). An excess can lead to undesired side reactions.

  • Acid Concentration: Avoid using a large excess of strong acid.

Scenario 2: Vilsmeier-Haack Formylation of 6-Benzyloxy-1H-indazole

Direct formylation of the indazole core at the C3 position using the Vilsmeier-Haack reaction can be challenging and is often reported to be ineffective for indazoles.[3] However, if you are attempting this route, here are some troubleshooting tips.

Q1: The Vilsmeier-Haack reaction is not proceeding, and I am recovering my starting material. What could be the issue?

A1: The low reactivity of the indazole ring towards Vilsmeier-Haack formylation is a known issue.[3] Several factors could be at play:

  • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent (chloromethyleniminium salt) is properly formed by reacting POCl₃ with DMF at a low temperature (0-5 °C) before adding your substrate.[4]

  • Reaction Temperature: While the initial stages are conducted at low temperatures, you may need to heat the reaction mixture to drive the formylation. Temperatures can range from room temperature to 80-100 °C. This will require careful optimization.

  • Solvent: While DMF is part of the reagent, using a co-solvent might be necessary in some cases. Anhydrous conditions are crucial.

Q2: I am getting a complex mixture of products with formylation occurring at other positions on the ring. How can I improve the regioselectivity?

A2: Indazoles can undergo electrophilic substitution at various positions.[5] To favor C3 formylation:

  • Protecting Groups: N-alkylation of the indazole can influence the regioselectivity of electrophilic substitution. However, this would require an additional deprotection step.

  • Alternative Formylating Agents: If the Vilsmeier-Haack reaction proves to be unyielding, consider alternative, milder formylating agents.[6]

Experimental Workflow & Protocols

Optimized Protocol for Nitrosation of 5-Benzyloxyindole

This protocol is adapted from a high-yielding procedure reported in the literature.[1]

Materials:

  • 5-Benzyloxyindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate for elution

Procedure:

  • Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium nitrite (1.2 eq.) in water. Cool the solution to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (4 eq.) while maintaining the temperature below 5 °C. Stir for 15 minutes.

  • Preparation of Indole Solution: In a separate flask, dissolve 5-benzyloxyindole (1 eq.) in a suitable solvent like a mixture of acetic acid and water.

  • Reverse Addition: Slowly add the indole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by pouring it into ice-water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 8:2).[1]

Expected Yield: ~91%[1][2]

Data Summary

MethodStarting MaterialKey ReagentsTypical YieldReference
Nitrosation5-BenzyloxyindoleNaNO₂, HCl91%[1][2]
Vilsmeier-Haack6-Benzyloxy-1H-indazolePOCl₃, DMFOften low or no product[3][7]

Visualizing the Workflow

General Reaction Scheme: Nitrosation of 5-Benzyloxyindole

Nitrosation_Reaction cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 5-Benzyloxyindole 5-Benzyloxyindole Reverse_Addition Reverse Addition 0 °C to RT, 3h 5-Benzyloxyindole->Reverse_Addition NaNO2 + HCl NaNO₂ + HCl NaNO2 + HCl->Reverse_Addition Product 6-Benzyloxy-1H-indazole-3-carbaldehyde Reverse_Addition->Product

Caption: Nitrosation of 5-Benzyloxyindole to yield the target product.

Troubleshooting Decision Tree: Low Yield in Nitrosation

Troubleshooting_Nitrosation Start Low Yield in Nitrosation Reaction Check_Byproduct Is a dark red solid observed? Start->Check_Byproduct Yes_Dimer Yes Check_Byproduct->Yes_Dimer Yes No_Dimer No Check_Byproduct->No_Dimer No Solution_Dimer Implement Reverse Addition Protocol Yes_Dimer->Solution_Dimer Check_Completion Is the reaction incomplete? No_Dimer->Check_Completion Yes_Incomplete Yes Check_Completion->Yes_Incomplete Yes Check_Purity Check Purity of Starting Materials Check_Completion->Check_Purity No Solution_Incomplete Optimize Temperature and Acid Concentration Yes_Incomplete->Solution_Incomplete

Caption: Decision tree for troubleshooting low yields in the nitrosation reaction.

Frequently Asked Questions (FAQs)

Q: Can I use other nitrosating agents? A: While sodium nitrite in an acidic medium is the most common and cost-effective method, other nitrosating agents like tert-butyl nitrite or isoamyl nitrite can be used, sometimes offering milder reaction conditions. However, this would require re-optimization of the procedure.

Q: My final product is difficult to purify from the starting indole. What can I do? A: The polarity of the product aldehyde is significantly different from the starting indole, so they should separate well on silica gel chromatography. If you are facing co-elution, try a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina). Also, ensure the reaction has gone to completion to minimize the amount of starting material in the crude product.

Q: Is the benzyloxy protecting group stable under these reaction conditions? A: The benzyloxy group is generally stable under the mildly acidic conditions of the nitrosation reaction. However, prolonged exposure to strong acids or elevated temperatures could potentially lead to debenzylation. If you suspect this is occurring, consider using a more robust protecting group.

Q: Can this procedure be scaled up for industrial production? A: Yes, the nitrosation of indoles is a scalable reaction. However, for large-scale synthesis, careful control of temperature during the addition is critical due to the exothermic nature of the reaction. A reverse addition protocol is highly recommended for large-scale batches to ensure safety and maximize yield.[2]

References

  • CN107805221A - Method for preparing 1H-indazole derivative - Google P
  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (URL not available)
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. Available from: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - ResearchGate. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL not available)
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available from: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available from: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. Available from: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | ChemRxiv. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
  • Synthesis of new indazole derivatives as potential antioxidant agents - ResearchGate. Available from: [Link]

  • Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Benzyloxy-1H-indazole-3-carbaldehyde

Welcome to the technical support center for the synthesis and purification of 6-Benzyloxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 6-Benzyloxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Identifying Common Impurities

Question: What are the most likely impurities in my crude 6-Benzyloxy-1H-indazole-3-carbaldehyde synthesized via nitrosation of 6-benzyloxyindole?

Answer: Based on the reaction mechanism and typical workup procedures, the primary impurities you may encounter are:

  • Unreacted 6-Benzyloxyindole: Incomplete nitrosation is a common cause of this impurity.

  • 6-Benzyloxy-1H-indazole-3-carboxylic acid: Over-oxidation of the aldehyde product can lead to the formation of the corresponding carboxylic acid.

  • Polymeric or Tar-like Side-Products: Indoles can be sensitive to acidic conditions, potentially leading to the formation of complex side-products.[1][2]

  • Isomeric Impurities: While the 3-formyl indazole is the major product, minor isomers could potentially form depending on the precise reaction conditions.

  • Residual Solvents: Incomplete removal of solvents used in the reaction and extraction (e.g., DMF, Ethyl Acetate) is also a possibility.

A preliminary Thin Layer Chromatography (TLC) analysis is crucial for diagnosing the impurity profile of your crude product.

Troubleshooting Purification by Column Chromatography

Question: My TLC shows multiple spots. How do I effectively purify my crude 6-Benzyloxy-1H-indazole-3-carbaldehyde using column chromatography?

Answer: Column chromatography is the most common and effective method for purifying 6-Benzyloxy-1H-indazole-3-carbaldehyde.[1][3][4] Here’s a systematic approach to troubleshooting and optimizing your separation:

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase Selection: Standard silica gel (40-63 µm) is the recommended stationary phase.[1]

  • Mobile Phase Optimization:

    • Initial System: A common eluent system is a mixture of petroleum ether and ethyl acetate.[1][2] Start with a low polarity mixture (e.g., 9:1 or 8:2 petroleum ether/EtOAc) and gradually increase the polarity.

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent ratios to find the optimal separation. The ideal R_f value for your product should be between 0.25 and 0.35 for good separation on a column.

  • Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. This "dry loading" technique often provides better resolution than direct liquid loading.

  • Elution and Fraction Collection:

    • Begin elution with the optimized mobile phase.

    • Collect small fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Chromatography Issues:

Problem Possible Cause Solution
Poor Separation (Overlapping Spots) Incorrect solvent system.Re-optimize the mobile phase using TLC. A shallower gradient or an isocratic elution with the optimal solvent mixture might be necessary.
Product Streaking on TLC/Column Compound is too polar for the eluent; potential acidity issues with silica.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel.
Product Crashing Out on the Column Low solubility in the mobile phase.Choose a more polar solvent system in which your compound is more soluble, or load a smaller amount of crude material.
Colored Impurities Sticking to the Top of the Column Highly polar or polymeric impurities.These are often difficult to remove by chromatography alone. Consider a pre-purification step like a solvent wash or recrystallization.
Purification by Recrystallization

Question: Can I purify 6-Benzyloxy-1H-indazole-3-carbaldehyde by recrystallization? What is a suitable solvent system?

Answer: Recrystallization can be an effective method for removing minor impurities, especially if the crude product is relatively pure (>90%). The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) at room temperature and upon heating.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If your solution is highly colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Causality in Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will not dissolve the impurities at high temperatures, or it will keep them in solution as the desired product crystallizes out upon cooling.

Removing the Starting Material (6-Benzyloxyindole)

Question: My main impurity is the unreacted 6-benzyloxyindole. How can I specifically target its removal?

Answer: The structural and polarity differences between 6-benzyloxyindole and 6-Benzyloxy-1H-indazole-3-carbaldehyde allow for targeted purification strategies.

  • Optimized Chromatography: The aldehyde product is generally more polar than the starting indole due to the formyl group. A carefully optimized gradient in your column chromatography should effectively separate these two compounds.

  • Reactive Purification (Advanced): In some cases, a chemical scavenger can be used to react with the impurity. However, this is a more complex approach and should be considered carefully to avoid reacting with the desired product.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude 6-Benzyloxy-1H-indazole-3-carbaldehyde.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Impurity Profile? TLC->Decision Column Column Chromatography Decision->Column Multiple Impurities Recrystal Recrystallization Decision->Recrystal Minor Impurities Pure Pure Product Column->Pure Recrystal->Pure

Caption: General purification workflow for 6-Benzyloxy-1H-indazole-3-carbaldehyde.

References

  • BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
  • Baviskar, A. T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12181–12188. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.

Sources

Troubleshooting

Why direct Vilsmeier-Haack formylation fails for indazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of indazoles. Here, we provide in-depth troubleshooting, mechanistic explanations, and validated protocols to ensure the success of your synthetic endeavors.

Troubleshooting Guide: The Vilsmeier-Haack Reaction on Indazoles

Q1: My direct Vilsmeier-Haack formylation of 1H-indazole is failing. I'm not observing any product formation. What is the underlying scientific reason for this?

A1: The failure of direct Vilsmeier-Haack formylation on an N-unsubstituted indazole is a common and expected outcome. This is not a failure of your experimental technique but rather a result of the inherent electronic properties of the indazole ring system. The core of the issue lies in a competing, non-productive reaction pathway: electrophilic attack at the nitrogen atoms.

The indazole scaffold possesses two nitrogen atoms, N1 and N2. The N2 atom, being of a "pyridinic" nature, is particularly nucleophilic and basic. The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, while a relatively weak electrophile, is still reactive enough to be intercepted by this nucleophilic nitrogen.

Here's a breakdown of the mechanistic failure:

  • Preferential N-Formylation: Instead of the desired electrophilic attack on the C3 carbon of the pyrazole ring, the Vilsmeier reagent is preferentially attacked by the N2 nitrogen. This results in the formation of an N-formyliminium intermediate.

  • Ring Deactivation: The formation of this positively charged species at the nitrogen atom has a profound electron-withdrawing effect on the entire heterocyclic ring system. This deactivates the ring towards further electrophilic aromatic substitution, including the intended C3-formylation.

  • Hydrolysis to N-formylindazole: During aqueous workup, this intermediate is hydrolyzed to the thermodynamically stable but synthetically undesirable N-formylindazole.

Essentially, the nitrogen atom "outcompetes" the carbon atom for the electrophile, leading the reaction down a dead-end path from the perspective of C-formylation. This phenomenon is supported by studies that have shown the Vilsmeier-Haack reaction on 2H-indazoles yields no C3-formylated product[1].

Visualizing the Competing Pathways:

The following diagram illustrates the productive (C3-formylation) versus the non-productive (N2-formylation) pathways.

Vilsmeier_Indazole cluster_legend Legend Indazole 1H-Indazole C3_Attack C3 Electrophilic Attack (Desired Pathway) Indazole->C3_Attack Slow / Does not occur N2_Attack N2 Electrophilic Attack (Competing Pathway) Indazole->N2_Attack Fast / Favorable Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Sigma_Complex Sigma Complex (Intermediate) C3_Attack->Sigma_Complex N_Formyl_Iminium N-Formyliminium Ion (Deactivated Ring) N2_Attack->N_Formyl_Iminium C3_Product_Iminium C3-Iminium Intermediate Sigma_Complex->C3_Product_Iminium Aromatization Hydrolysis2 H₂O Workup N_Formyl_Iminium->Hydrolysis2 Hydrolysis1 H₂O Workup C3_Product_Iminium->Hydrolysis1 N_Formyl_Product N-Formylindazole (Side Product) C3_Product Indazole-3-carbaldehyde (Desired Product) Hydrolysis1->C3_Product Hydrolysis2->N_Formyl_Product Desired Pathway Desired Pathway Competing Pathway Competing Pathway

Caption: Competing pathways in the Vilsmeier-Haack reaction of 1H-Indazole.

Validated Alternative Protocol: Formylation of N-Protected Indazoles

To circumvent the issue of N-formylation, a protection strategy is highly effective. By protecting the indazole nitrogen, you block the competing reaction pathway and enable the Vilsmeier-Haack reaction to proceed at the C3 position. A commonly used and effective protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Experimental Workflow:

Protocol_Workflow start Start: 1H-Indazole step1 Step 1: N-Protection Protect indazole with SEM-Cl. start->step1 step2 Step 2: Vilsmeier-Haack Reaction Formylate the N-SEM-indazole. step1->step2 step3 Step 3: Deprotection Remove the SEM group. step2->step3 end_product Final Product: Indazole-3-carbaldehyde step3->end_product

Caption: Workflow for the successful formylation of indazole via N-protection.

Step-by-Step Methodology:

Step 1: N-Protection of Indazole with SEM-Cl [2]

  • Setup: To a solution of 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Expertise & Experience: Using THF as a solvent is crucial as it is compatible with NaH. The reaction is performed at 0 °C to control the exothermic reaction of NaH with the acidic N-H proton of indazole.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of indazole is observed.

  • Addition of SEM-Cl: Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-SEM-protected indazole.

    • Trustworthiness: This protection step is generally high-yielding and provides a stable intermediate for the subsequent formylation.

Step 2: Vilsmeier-Haack Formylation of N-SEM-Protected Indazole

  • Vilsmeier Reagent Preparation: In a separate flask, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Add a solution of N-SEM-protected indazole (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and pour it onto crushed ice with vigorous stirring. Basify the mixture with a saturated sodium bicarbonate solution until pH ~8. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Step 3: Deprotection of the SEM Group

  • Acidic Cleavage: Dissolve the N-SEM-3-formylindazole in a suitable solvent like dichloromethane (DCM) or THF. Add a strong acid such as trifluoroacetic acid (TFA, 10 eq) or treat with tetrabutylammonium fluoride (TBAF) in THF.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The deprotection is typically complete within a few hours.

  • Workup: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product, wash the organic layers, dry, and concentrate. Purify by column chromatography or recrystallization to obtain pure indazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q2: I've seen reports of direct formylation on some indazole derivatives. Under what conditions is this possible?

A2: While direct formylation of the parent 1H-indazole is problematic, certain substituted indazoles, particularly 2H-indazoles, can undergo regioselective C3-formylation under specific, non-Vilsmeier-Haack conditions. For example, a recently developed method uses Selectfluor as an oxidant with dimethyl sulfoxide (DMSO) as the formylating agent under microwave irradiation[1]. This method proceeds through a likely radical pathway and is effective for a range of 2-substituted-2H-indazoles, providing moderate to excellent yields of the corresponding 3-formyl products[1].

Q3: If I use an N-protected indazole, is C3-formylation always guaranteed? What about other positions?

A3: For most N1-protected indazoles, electrophilic substitution, including Vilsmeier-Haack formylation, is strongly directed to the C3 position. This is due to the electronic activation provided by the pyrazole ring nitrogens. Formylation at other positions on the benzene ring (C4, C5, C6, C7) is generally not observed unless the C3 position is blocked and the benzene ring is highly activated with strong electron-donating groups.

Q4: Are there any other protecting groups I can use besides SEM?

A4: Yes, other protecting groups can be employed. The choice often depends on the overall synthetic strategy and the molecule's tolerance to various deprotection conditions. Some alternatives include:

  • t-Butoxycarbonyl (Boc): Can be removed under acidic conditions (e.g., TFA).

  • Benzyl (Bn): Removable by hydrogenolysis.

  • Trityl (Tr): A bulky group that can be removed with mild acid.

It is important to verify that the chosen protecting group is stable to the Vilsmeier-Haack conditions.

Q5: What are the key differences between formylation methods for indazoles?

A5: The following table summarizes and compares different approaches to obtaining indazole-3-carbaldehydes.

MethodReagentsSubstrateKey AdvantagesKey Disadvantages
Direct Vilsmeier-Haack DMF, POCl₃1H-IndazoleAtom economical (in theory)Fails due to N-formylation and ring deactivation [1].
N-Protection + Vilsmeier-Haack 1. Protecting agent (e.g., SEM-Cl) 2. DMF, POCl₃ 3. Deprotecting agent1H-IndazoleReliable, high-yielding, good regioselectivity for C3.Requires two additional synthetic steps (protection/deprotection).
Selectfluor/DMSO Method Selectfluor, DMSO2-substituted-2H-indazolesDirect C-H functionalization, avoids protecting groups.[1]Limited to 2H-indazoles, requires microwave conditions.[1]

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved January 24, 2026, from [Link]

  • Humphries, L. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2011-2023. [Link]

  • Depreux, P., et al. (2009). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Bioorganic & Medicinal Chemistry Letters, 19(19), 5678-5681. [Link]

Sources

Optimization

Reverse addition protocol to improve indazole-3-carboxaldehyde synthesis

A Guide to the Reverse Addition Protocol for Nitrosation of Indoles Welcome to the technical support guide for the synthesis of 1H-indazole-3-carboxaldehyde derivatives. This document, prepared for researchers and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Reverse Addition Protocol for Nitrosation of Indoles

Welcome to the technical support guide for the synthesis of 1H-indazole-3-carboxaldehyde derivatives. This document, prepared for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol based on the optimized reverse addition method for the nitrosation of indoles. As Senior Application Scientists, our goal is to explain the critical causality behind experimental choices, ensuring you can achieve reliable and high-yielding results.

Overview: The Challenge and the Solution

1H-indazole-3-carboxaldehydes are highly valuable intermediates in medicinal chemistry, serving as precursors for numerous kinase inhibitors and other bioactive molecules.[1][2] However, their synthesis is not trivial. Unlike indoles, indazoles are resistant to direct Vilsmeier-Haack formylation at the C3 position, necessitating alternative strategies.[1][3]

A common method involves the acid-mediated nitrosation of an indole precursor, which triggers a ring-opening and re-closure cascade to form the desired indazole product.[3] The traditional approach of adding acid to a mixture of the indole and sodium nitrite works reasonably well for electron-deficient indoles. However, this method often fails or gives disappointing yields (10-60%) with electron-rich and electron-neutral indoles.[3]

The primary culprit for these low yields is a well-documented side reaction where a second molecule of the nucleophilic indole starting material attacks a key reaction intermediate, leading to the formation of deep red-colored dimeric byproducts.[1][3]

The Reverse Addition Protocol: To circumvent this issue, an optimized procedure was developed that inverts the order of addition. By adding the indole solution slowly to a pre-formed nitrosating mixture (sodium nitrite and acid), the concentration of the indole is kept consistently low throughout the reaction. This kinetically favors the desired intramolecular rearrangement pathway over the undesired intermolecular dimerization, dramatically improving yields for a wide range of substrates.[2][4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction turned deep red or brown, and I've isolated a complex mixture of byproducts with very little of the desired product. What happened?

Answer: This is the most classic symptom of the dimerization side reaction. The deep red color is characteristic of the dimeric species formed when a second molecule of your indole starting material attacks the 3-nitrosoindole (oxime) intermediate.[1][2]

  • Root Cause: The concentration of the free indole in the reaction mixture was too high. This allows it to act as a nucleophile and intercept the reactive intermediate before it can rearrange.

  • Immediate Solution & Prevention:

    • Confirm Your Addition Order: You must be using the reverse addition protocol. The indole solution must be added to the nitrosating mixture, not the other way around.

    • Slow Down the Addition: The rate of addition is the most critical parameter for preventing dimerization. A fast or dropwise addition from a funnel is insufficient. You must use a syringe pump to deliver the indole solution over a prolonged period (e.g., 1-2 hours).[2][5] This ensures the indole concentration remains low at all times.

    • Maintain Low Temperature: The initial addition should be performed at 0 °C in an ice bath.[2] This slows down all reaction rates, including the undesired dimerization, giving the intermediate more time to enter the productive pathway.

    • Ensure Efficient Stirring: Vigorous stirring ensures that the added indole is rapidly dispersed, preventing localized areas of high concentration where dimerization can initiate.

Question 2: My yield is consistently low, even though I'm using the reverse addition method and not seeing significant byproduct formation. What should I investigate?

Answer: If dimerization is successfully suppressed, low yields can point to other suboptimal conditions or reagent issues.

  • Check Your Atmosphere: The reaction should be performed under an inert atmosphere (e.g., Argon). Oxygen can react with the nitrosating species to form other nitrogen oxides (like NO₂˙), which can lead to unproductive pathways and lower your yield.[1][3]

  • Reagent Stoichiometry and Quality:

    • Sodium Nitrite (NaNO₂): A significant excess (typically 8 equivalents) is used to ensure the rapid and complete formation of the nitrosating agent.[5] Ensure your NaNO₂ is dry and has been stored properly.

    • Acid (HCl): The amount of acid is crucial. Typically, 2.7 equivalents of HCl are used for electron-rich indoles.[5] However, for less reactive, electron-deficient indoles, increasing the acid concentration (up to 7 equivalents) may be necessary to generate a higher concentration of the active nitrosonium ion (NO⁺).[1]

  • Reaction Time and Temperature (Post-Addition): For electron-rich indoles, the reaction may proceed to completion at room temperature after the 0 °C addition is finished. However, electron-neutral and electron-deficient substrates often require heating (e.g., 50-80 °C) to drive the final ring-closure step to completion.[3] Monitor the reaction by TLC to determine the optimal time and temperature.

Question 3: I am working with an electron-deficient indole (e.g., 5-nitroindole), and the reaction is very slow or stalls completely. How should I adjust the protocol?

Answer: This is expected behavior. Electron-withdrawing groups on the indole ring decrease its nucleophilicity, making the initial nitrosation step at the C3 position much slower.

  • Increase Reaction Temperature: While the slow addition of the indole should still be performed at 0 °C to maintain control, the reaction mixture will almost certainly require heating after the addition is complete. For 5-nitroindole, for example, heating to 80 °C for several hours is required for full conversion.[3][5]

  • Increase Acid Concentration: As mentioned in the previous point, consider increasing the equivalents of HCl to 7 to create a more potent nitrosating mixture.[1]

  • Patience and Monitoring: These reactions are inherently slower. Rely on TLC analysis to track the consumption of your starting material. The reaction may require 6 hours or more at elevated temperatures.[5]

Question 4: The final product is difficult to purify. Are there any tips for the work-up and chromatography?

Answer: Indazole-3-carboxaldehydes are generally stable, crystalline solids, but crude reaction mixtures can sometimes be challenging.

  • Thorough Extraction: During the work-up, ensure you perform multiple extractions with a suitable solvent like ethyl acetate (EtOAc) to recover all of your product from the aqueous/DMF mixture.[5]

  • Brine Wash: Washing the combined organic layers with brine is crucial for removing residual DMF, which can complicate purification.

  • Chromatography Solvent System: A common eluent system for silica gel column chromatography is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes.[3] The polarity can be adjusted based on the specific substituents on your indazole ring. For the parent 1H-indazole-3-carboxaldehyde, a system like petroleum ether/EtOAc (8:2) is a good starting point.[3]

Experimental Workflow and Key Decision Points

The following diagram illustrates the optimized reverse addition workflow, highlighting the critical step that minimizes byproduct formation.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: The Critical Reaction cluster_workup Step 3: Isolation cluster_side_reaction Side Reaction to Avoid reagents NaNO₂, HCl(aq), DMF/H₂O stir Stir at 0 °C under Argon (10 min) reagents->stir nit_mix Nitrosating Mixture stir->nit_mix add Slow Addition (1-2 h) Maintains low [Indole] nit_mix->add indole Indole in DMF pump Syringe Pump indole->pump pump->add react Reaction at 0 °C to 80 °C (Monitor by TLC) add->react extract EtOAc Extraction react->extract purify Column Chromatography extract->purify product Pure Indazole-3-carboxaldehyde purify->product fast_add Fast / Normal Addition High [Indole] dimer Dimer Byproducts (Deep Red Color) fast_add->dimer

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 6-Benzyloxy-1H-indazole-3-carbaldehyde

Introduction: The Critical Role of Purity in Drug Development 6-Benzyloxy-1H-indazole-3-carbaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

6-Benzyloxy-1H-indazole-3-carbaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors used in targeted cancer therapies.[1][2] The structural integrity and purity of this building block are paramount, as even minute impurities can significantly impact the efficacy, safety, and regulatory approval of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide provides an in-depth comparison of different HPLC methodologies for the purity analysis of 6-Benzyloxy-1H-indazole-3-carbaldehyde. We will explore the underlying principles of each method, present detailed experimental protocols, and provide comparative data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.

Understanding the Analyte: 6-Benzyloxy-1H-indazole-3-carbaldehyde

Before delving into chromatographic methods, a fundamental understanding of the analyte's physicochemical properties is crucial for effective method development. 6-Benzyloxy-1H-indazole-3-carbaldehyde is a moderately polar aromatic compound. Its structure comprises a bicyclic indazole core, a benzyloxy substituent, and a carbaldehyde group. These features govern its solubility and interactions with stationary and mobile phases in HPLC.

Potential Impurities: Impurities can arise from the synthetic route, which often involves the nitrosation of the corresponding indole, or from degradation.[5][6] Potential impurities may include the starting indole material, over-oxidized products such as the corresponding carboxylic acid (6-Benzyloxy-1H-indazole-3-carboxylic acid), and side-products from incomplete reactions.[7]

Comparative HPLC Methodologies

We will compare two primary HPLC modes for the analysis of 6-Benzyloxy-1H-indazole-3-carbaldehyde: Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC).

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Pharmaceutical Analysis

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility, reproducibility, and compatibility with aqueous mobile phases.[4][8] In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase.[9]

  • Stationary Phase (C18): A C18 column is selected for its strong hydrophobic retention of aromatic compounds like our target molecule. The long alkyl chains provide a high surface area for interaction, leading to good separation of compounds with varying polarity.

  • Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile and water is a common mobile phase in RP-HPLC. Acetonitrile is a good organic modifier that provides low viscosity and UV transparency. The gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, allows for the elution of a wide range of compounds with different polarities, ensuring that both polar and non-polar impurities are effectively separated from the main peak.

  • Detection (UV at 254 nm and 360 nm): The indazole ring system and the aromatic benzyloxy group exhibit strong UV absorbance. A primary wavelength of 254 nm is chosen as a general wavelength for aromatic compounds. A secondary wavelength of 360 nm is selected based on the extended conjugation provided by the carbaldehyde group, which can enhance the selectivity for certain impurities.[10]

  • Instrumentation: Any standard HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 360 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve Autosampler Inject 10 µL Column C18 Column (30 °C) Autosampler->Column Pump Gradient Pump (Water/Acetonitrile) Pump->Column Detector DAD Detector (254 nm, 360 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: Workflow for RP-HPLC purity analysis.

Normal-Phase HPLC (NP-HPLC): An Alternative for Isomer Separation

NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase.[9] Retention is based on polar interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and the stationary phase. While less common than RP-HPLC for general purity analysis, NP-HPLC can offer unique selectivity, particularly for the separation of structural isomers.[9][11]

  • Stationary Phase (Silica): A bare silica gel column is a classic choice for NP-HPLC. The silanol groups on the silica surface provide polar interaction sites for the analyte.

  • Mobile Phase (Hexane/Ethyl Acetate): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is used. The proportion of ethyl acetate is adjusted to control the elution strength. Increasing the ethyl acetate percentage will decrease the retention time of polar compounds. This system is effective for separating compounds based on differences in their polar functional groups.[12]

  • Detection (UV at 254 nm): As with RP-HPLC, UV detection at 254 nm is suitable for this aromatic compound.

  • Instrumentation: A standard HPLC system, ensuring the pump and seals are compatible with normal-phase solvents.

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Hexane:Ethyl Acetate (70:30, v/v), isocratic.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

NP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Autosampler Inject 10 µL Column Silica Column (25 °C) Autosampler->Column Pump Isocratic Pump (Hexane/Ethyl Acetate) Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity Integration->Purity

Sources

Comparative

A Senior Application Scientist's Guide to the Reactivity of Substituted Indazole-3-carboxaldehydes

Introduction: The Indazole-3-carboxaldehyde Scaffold In the landscape of medicinal chemistry and drug development, the indazole nucleus is a privileged scaffold, forming the core of numerous kinase inhibitors and other t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole-3-carboxaldehyde Scaffold

In the landscape of medicinal chemistry and drug development, the indazole nucleus is a privileged scaffold, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Among its many derivatives, the 1H-indazole-3-carboxaldehyde stands out as a critical and versatile intermediate.[1][3][4] The aldehyde functionality at the C3 position is a synthetic linchpin, readily transformed into a diverse array of functional groups and heterocyclic systems through reactions like Knoevenagel and Wittig condensations, cyclizations, and reductive aminations.[1][3][5]

This guide provides an in-depth comparison of the reactivity of indazole-3-carboxaldehydes bearing different substituents on the benzene ring. Understanding how these substituents modulate the chemical behavior of the aldehyde is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes toward complex target molecules. We will explore the underlying electronic principles, provide supporting experimental protocols, and present comparative data to empower researchers in their synthetic endeavors.

Pillar 1: The Influence of Substituents on Aldehyde Electrophilicity

The reactivity of the aldehyde group in indazole-3-carboxaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is directly influenced by the electronic nature of substituents on the fused benzene ring. These substituents exert their effects through a combination of inductive and resonance effects, altering the electron density across the entire heterocyclic system.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Br, -Cl) pull electron density away from the indazole ring. This deactivation extends to the C3 position, increasing the partial positive charge (δ+) on the aldehyde's carbonyl carbon. Consequently, the aldehyde becomes a more potent electrophile, exhibiting enhanced reactivity towards nucleophiles.

  • Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and alkyl (-CH₃) donate electron density to the ring system. This increased electron density reduces the partial positive charge on the carbonyl carbon, rendering the aldehyde less electrophilic and thus less reactive towards nucleophilic attack.

This electronic modulation is not merely theoretical; it has profound practical implications for reaction kinetics and synthetic strategy, often dictating the required temperature, reaction time, and even the feasibility of a given transformation.

G cluster_EWG Effect of Electron-Withdrawing Group (EWG) cluster_EDG Effect of Electron-Donating Group (EDG) EWG EWG (e.g., -NO2, -Br) Indazole_EWG Indazole Ring EWG->Indazole_EWG Pulls e⁻ density Aldehyde_EWG C=O (Aldehyde) Indazole_EWG->Aldehyde_EWG Pulls e⁻ density Carbonyl_C_EWG Carbonyl Carbon (δ+) Aldehyde_EWG->Carbonyl_C_EWG Increases δ+ Reactivity_EWG Increased Reactivity (More Electrophilic) Carbonyl_C_EWG->Reactivity_EWG EDG EDG (e.g., -OCH3) Indazole_EDG Indazole Ring EDG->Indazole_EDG Donates e⁻ density Aldehyde_EDG C=O (Aldehyde) Indazole_EDG->Aldehyde_EDG Donates e⁻ density Carbonyl_C_EDG Carbonyl Carbon (δ+) Aldehyde_EDG->Carbonyl_C_EDG Decreases δ+ Reactivity_EDG Decreased Reactivity (Less Electrophilic) Carbonyl_C_EDG->Reactivity_EDG

Caption: Influence of substituents on aldehyde reactivity.

Pillar 2: Comparative Analysis in a Model Reaction: Knoevenagel Condensation

To illustrate the practical consequences of these electronic effects, we will compare the performance of various substituted indazole-3-carboxaldehydes in a Knoevenagel condensation with malononitrile. This reaction is a cornerstone of C-C bond formation and is highly sensitive to the electrophilicity of the aldehyde partner.

Experimental Protocol: Comparative Knoevenagel Condensation

This protocol is designed to be a self-validating system where the relative reaction rates and yields serve as direct measures of the aldehyde's reactivity.

  • Reactant Preparation: In separate, identical reaction vessels, place 1.0 mmol of the respective substituted 1H-indazole-3-carboxaldehyde (e.g., 5-nitro, 5-bromo, unsubstituted, 5-methoxy).

  • Reagent Addition: To each vessel, add malononitrile (1.1 mmol, 1.1 equiv.) and absolute ethanol (10 mL).

  • Catalyst Initiation: Add a catalytic amount of piperidine (0.1 mmol, 0.1 equiv.) to each vessel simultaneously to initiate the reaction.

  • Reaction Monitoring: Stir the mixtures at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 15 minutes, using a mobile phase of 7:3 petroleum ether/ethyl acetate. The consumption of the starting aldehyde is the primary indicator of reaction progress.

  • Work-up: Once a reaction is complete (as determined by TLC), quench it by adding 20 mL of cold water. Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Analysis: Determine the reaction time and calculate the isolated yield for each substrate.

Anticipated Results & Discussion

The experimental outcomes are expected to correlate directly with the electronic nature of the substituent on the indazole ring.

Substituent (at C5)Electronic NatureExpected Reaction TimeExpected YieldRelative Reactivity
-NO₂Strong EWG< 30 minutes> 95%Very High
-BrModerate EWG~ 1-2 hours85-95%High
-HNeutral~ 3-4 hours80-90%Medium
-OCH₃Strong EDG> 8 hours< 70%Low

The 5-nitro-1H-indazole-3-carboxaldehyde, with its potent electron-withdrawing group, is predicted to react most rapidly due to the highly electrophilic nature of its aldehyde carbon. In contrast, the 5-methoxy derivative will be significantly less reactive, requiring longer reaction times and potentially yielding less product due to the deactivating effect of the electron-donating methoxy group. This comparative data underscores the necessity of tailoring reaction conditions—such as temperature or catalyst loading—to the specific substrate in use.

G cluster_workflow Comparative Knoevenagel Condensation Workflow A 1. Prepare 4 Reaction Vessels (5-NO2, 5-Br, 5-H, 5-OCH3 Indazole-3-carboxaldehydes) B 2. Add Malononitrile & Ethanol A->B C 3. Add Piperidine (Catalyst) B->C D 4. Monitor by TLC (Every 15 min) C->D E 5. Quench, Filter, Dry D->E F 6. Analyze Data (Time, Yield) E->F

Caption: Experimental workflow for comparative reactivity analysis.

Pillar 3: Synthesis of Starting Materials via Indole Nitrosation

A reliable comparison requires a consistent and high-yielding source of the starting aldehydes. The direct Vilsmeier-Haack formylation, common for indoles, is ineffective for the indazole ring system.[1][3] An optimized and versatile method involves the nitrosation of substituted indoles, which proceeds via ring opening and subsequent recyclization.[1][4]

This procedure is particularly valuable as its conditions can be adapted to the electronic properties of the starting indole, providing a robust pathway to both electron-rich and electron-deficient indazole-3-carboxaldehydes.[1][3]

Optimized Protocol: Synthesis of Substituted 1H-Indazole-3-carboxaldehydes
  • Causality Note: The slow, reverse addition of the indole to the nitrosating agent is a critical technique. It maintains a low concentration of the nucleophilic indole, which minimizes the formation of dimeric side products—a common issue, especially with electron-rich indoles.[1][3][4]

  • Prepare Nitrosating Mixture: In a flask cooled to 0 °C, add sodium nitrite (NaNO₂, 8.0 equiv.) to deionized water. Slowly add 2N aqueous HCl (7.0 equiv.) and stir the mixture under an argon atmosphere for 10 minutes. Add DMF to the mixture.

  • Indole Addition: Prepare a solution of the substituted indole (1.0 equiv.) in DMF. Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over 2 hours.

  • Reaction Progression: After the addition is complete, allow the reaction to proceed. The required temperature and time are dependent on the indole's electronic nature:

    • Electron-Rich Indoles (e.g., 5-methoxy): Stir at room temperature for 3 hours.

    • Electron-Neutral/Deficient Indoles (e.g., 5-bromo, 5-nitro): Heat the mixture to 50-80 °C and stir for 3-6 hours.[1][4] The more electron-deficient the ring, the higher the temperature required for full conversion.[1]

  • Work-up and Purification: After cooling to room temperature, extract the mixture three times with ethyl acetate. Wash the combined organic layers with water and then brine. Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield the pure 1H-indazole-3-carboxaldehyde.[1]

Representative Synthesis Data

The following table, adapted from literature data, demonstrates the versatility of the nitrosation protocol.[1]

Starting IndoleElectronic NatureTemp.TimeYield of Indazole-3-carboxaldehyde
5-Bromo-indoleElectron-deficient50 °C3 h94%
6-Nitro-indoleElectron-deficient80 °C6 h81%[4]
Indole (unsubstituted)NeutralRT3 h99%
5-Methoxy-indoleElectron-richRT3 h91%

Conclusion

The reactivity of the aldehyde function in substituted indazole-3-carboxaldehydes is a direct and predictable consequence of the electronic properties of the substituents on the indazole core. Electron-withdrawing groups enhance the aldehyde's electrophilicity, leading to faster reactions with nucleophiles, while electron-donating groups have the opposite effect. This guide provides a framework for understanding these principles, offering validated protocols for both the synthesis of these key intermediates and the comparative evaluation of their reactivity. By applying these insights, researchers and drug development professionals can make more informed decisions in the design and execution of synthetic strategies, accelerating the path to novel and impactful chemical entities.

References

  • Giraud, F., Anizon, F., & Moreau, P. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(26), 14165–14172. [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6644. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(3), 99-131. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Odell, L. R., et al. (2020). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

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Validation

The Indazole Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Guide to the Efficacy of 6-Substituted Indazole Derivatives

In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Kinases, by catalyzing the phosphorylation of proteins, govern a multitude of cellular p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Kinases, by catalyzing the phosphorylation of proteins, govern a multitude of cellular processes, and their dysregulation is a frequent driver of cancer cell proliferation, survival, and angiogenesis.[1][2] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. Among the myriad of heterocyclic scaffolds explored for this purpose, the indazole core has proven to be a "privileged" structure, forming the backbone of several FDA-approved drugs such as axitinib and pazopanib.[1] This guide provides a comprehensive comparison of the efficacy of kinase inhibitors derived from the versatile 6-benzyloxy-1H-indazole-3-carbaldehyde scaffold, with a focus on their mechanism of action, potency, and the experimental methodologies used for their evaluation.

The 6-Benzyloxy-1H-indazole-3-carbaldehyde Scaffold: A Gateway to Potent Kinase Inhibitors

The 6-benzyloxy-1H-indazole-3-carbaldehyde moiety is a key synthetic intermediate in the generation of a diverse library of kinase inhibitors.[3] Its utility stems from the reactivity of the 3-carbaldehyde group, which allows for a variety of chemical transformations to introduce different pharmacophores, and the 6-benzyloxy group, which can be readily deprotected to a hydroxyl group for further functionalization or to serve as a key interaction point with the target kinase. The synthesis of this intermediate can be achieved through methods such as the nitrosation of the corresponding indole derivative.

While direct efficacy data for kinase inhibitors derived specifically from 6-benzyloxy-1H-indazole-3-carbaldehyde is not extensively published in readily available literature, the broader class of 6-substituted indazole derivatives has been a fertile ground for the discovery of potent kinase inhibitors. For the purpose of this guide, we will focus on a well-characterized class of 6-substituted indazole derivatives that target key oncogenic kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to illustrate the potential of this scaffold.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

A majority of indazole-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[2] This binding event prevents the kinase from transferring a phosphate group from ATP to its substrate, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival. The indazole core itself often forms crucial hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. Substituents at various positions on the indazole ring, such as the 6-position, can then be tailored to interact with other regions of the ATP-binding site, thereby enhancing potency and selectivity.

Below is a generalized diagram of a typical kinase signaling pathway and the point of inhibition by an indazole-based inhibitor.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2, FLT3) Growth_Factor->Receptor_Tyrosine_Kinase Binding & Dimerization Substrate_Protein Substrate Protein Receptor_Tyrosine_Kinase->Substrate_Protein Phosphorylation ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylated_Substrate Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Leads to Indazole_Inhibitor 6-Substituted Indazole Inhibitor Indazole_Inhibitor->Receptor_Tyrosine_Kinase ATP-Competitive Inhibition

Caption: Generalized Kinase Signaling Pathway and Inhibition.

Comparative Efficacy of 6-Substituted Indazole Derivatives

To provide a tangible comparison, this section will focus on the efficacy of a representative 6-substituted indazole derivative against key oncogenic kinases and compare it with established inhibitors and alternative scaffolds. We will use data for a potent 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivative, designated here as Compound 8r , which has demonstrated significant inhibitory activity against FLT3 and its mutants.[4]

Target Kinases: FLT3 and VEGFR-2

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[4] Mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated strategy for the treatment of various solid tumors.

Efficacy Data Comparison

The following table summarizes the inhibitory potency (IC50 values) of our representative 6-substituted indazole derivative (Compound 8r) against FLT3 and compares it with other indazole-based inhibitors and established multi-kinase inhibitors like Sorafenib and Sunitinib. For VEGFR-2, we will present data for another potent indazole derivative to showcase the scaffold's versatility.

Compound/InhibitorScaffoldTarget KinaseIC50 (nM)Reference
Compound 8r Indazole-BenzimidazoleFLT3 41.6 [4]
Compound 8r Indazole-BenzimidazoleFLT3-D835Y (mutant) 5.64 [4]
Indazole Derivative 1IndazoleFLT318[2]
SorafenibBi-aryl ureaFLT3, VEGFR-2, PDGFR, RAF~20-90 (FLT3)[6]
SunitinibIndolinoneFLT3, VEGFR-2, PDGFR, KIT~2-50 (FLT3)[7]
Indazole Derivative 30 IndazoleVEGFR-2 1.24 [8]
Quinazoline Derivative 1QuinazolineVEGFR-27.0[5]
SorafenibBi-aryl ureaVEGFR-2~6-20[6]
SunitinibIndolinoneVEGFR-2~9[7]

Analysis of Efficacy Data:

The data clearly demonstrates the high potency of the indazole scaffold. Compound 8r exhibits nanomolar inhibitory activity against wild-type FLT3 and, impressively, even greater potency against the drug-resistant D835Y mutant.[4] This highlights the potential of this scaffold to overcome clinical resistance. Similarly, Indazole Derivative 30 shows exceptional, single-digit nanomolar potency against VEGFR-2, surpassing many established inhibitors.[8]

When compared to multi-kinase inhibitors like Sorafenib and Sunitinib, the indazole derivatives demonstrate comparable or superior potency against their specific targets. While broad-spectrum inhibitors have their clinical utility, the high potency and potential for selectivity of the indazole scaffold make it an attractive starting point for the development of next-generation targeted therapies with potentially improved side-effect profiles.

Experimental Protocols for Efficacy Determination

The determination of a kinase inhibitor's efficacy relies on a series of robust and validated in vitro assays. Here, we provide detailed, step-by-step methodologies for the key experiments used to generate the data presented above.

Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_0 In Vitro Biochemical Assay cluster_1 Cell-Based Assays Kinase_Assay ADP-Glo Kinase Assay (Determine IC50) Cell_Viability MTT Cell Viability Assay (Determine GI50/IC50) Kinase_Assay->Cell_Viability Target_Engagement Western Blot for Phospho-Kinase Cell_Viability->Target_Engagement Compound_Synthesis Synthesis of 6-Substituted Indazole Derivative Compound_Synthesis->Kinase_Assay

Caption: Experimental Workflow for Inhibitor Evaluation.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.[9]

Materials:

  • Recombinant Kinase (e.g., FLT3, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Test Inhibitor (e.g., 6-substituted indazole derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the kinase substrate, and the test inhibitor at various concentrations.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Protocol)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] It is used to determine the concentration of an inhibitor that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50).

Materials:

  • Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3, HUVEC for VEGFR-2)

  • Cell culture medium and supplements

  • Test Inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the IC50/GI50 value.[11]

Western Blot for Target Phosphorylation

This technique is used to confirm that the inhibitor is engaging with its intended target within the cell by detecting a decrease in the phosphorylation of the target kinase.

Materials:

  • Cancer cell line

  • Test Inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific for the target kinase and total protein for the target kinase)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat the cells with the test inhibitor at various concentrations for a specific time. Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target kinase or a loading control protein (e.g., GAPDH).

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated target protein in treated versus untreated cells.

Conclusion and Future Directions

The 6-substituted indazole scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. As exemplified by derivatives targeting FLT3 and VEGFR-2, this chemical class can achieve nanomolar potency, often exceeding that of established drugs. The synthetic tractability of the 6-benzyloxy-1H-indazole-3-carbaldehyde intermediate provides a robust starting point for medicinal chemists to explore a vast chemical space and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

The future of kinase inhibitor development will likely focus on designing compounds that can overcome acquired resistance mutations and achieve greater selectivity to minimize off-target effects. The continued exploration of the structure-activity relationships of 6-substituted indazole derivatives, guided by the robust experimental workflows outlined in this guide, will undoubtedly lead to the discovery of novel and more effective targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • (PDF) Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - ResearchGate. (2025). Retrieved January 24, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved January 24, 2026, from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Sorafenib Alternatives Compared - Drugs.com. (n.d.). Retrieved January 24, 2026, from [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. (2022, January 23). Retrieved January 24, 2026, from [Link]

  • Western blot analysis of phosphorylation level of VEGFR2... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents. (n.d.).
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Retrieved January 24, 2026, from [Link]

  • Alternative treatment strategies to sorafenib in patients with advanced hepatocellular carcinoma: a meta-analysis of randomized Phase III trials - NIH. (2018, August 27). Retrieved January 24, 2026, from [Link]

  • (PDF) Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2025). Retrieved January 24, 2026, from [Link]

  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. (n.d.). Retrieved January 24, 2026, from [Link]

  • IC50 and percentage of inhibition of VEGF-induced VEGFR-2 activation by indolic compounds. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review. (n.d.). Retrieved January 24, 2026, from [Link]

  • ADP-Glo™ Kinase Assay - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. (2021, November 25). Retrieved January 24, 2026, from [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved January 24, 2026, from [Link]

  • How can I calculate IC50 from mtt results? | ResearchGate. (2015, August 19). Retrieved January 24, 2026, from [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - MDPI. (2022, September 21). Retrieved January 24, 2026, from [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • ADP Glo Protocol. (n.d.). Retrieved January 24, 2026, from [Link]

  • Sorafenib and Sunitinib - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

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Comparative

A Comparative Guide to the Synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde: A Kinetic and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, indazole derivatives stand out as privileged scaffolds, integral to the development of numerous therapeutic agents,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, indazole derivatives stand out as privileged scaffolds, integral to the development of numerous therapeutic agents, including potent kinase inhibitors. Among these, 6-Benzyloxy-1H-indazole-3-carbaldehyde serves as a crucial intermediate, offering a versatile handle for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of the primary synthetic routes to this key building block, with a focus on reaction kinetics, mechanistic rationale, and a comparative evaluation of methodologies to inform your synthetic strategy.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a bioisostere of indole, capable of forming strong hydrogen bond interactions within the active sites of proteins, a property that has been extensively exploited in drug design. The presence of a carbaldehyde group at the 3-position opens up a plethora of synthetic possibilities, including Wittig and Knoevenagel reactions, as well as the construction of further heterocyclic systems. The 6-benzyloxy substituent, in particular, can serve as a protected hydroxyl group, allowing for late-stage functionalization and the synthesis of phenolic indazole derivatives.

Synthetic Strategies: A Comparative Overview

The formation of 6-Benzyloxy-1H-indazole-3-carbaldehyde can be approached through several synthetic pathways. Here, we will focus on the most prevalent and practical methods: the nitrosation of a corresponding indole precursor and the Vilsmeier-Haack formylation of a pre-formed indazole.

Method 1: Nitrosation of 6-Benzyloxyindole

This is currently the most direct and high-yielding reported method for the synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde. The reaction proceeds via an acid-catalyzed nitrosation of the electron-rich C3 position of the indole ring, followed by a fascinating ring-opening and recyclization cascade.

Reaction Mechanism and Kinetics

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a mineral acid, typically hydrochloric acid (HCl). The electrophilic nitrosating species, which can be the nitrosonium ion (NO⁺) or a related entity, attacks the nucleophilic C3 position of the 6-benzyloxyindole. This step is generally considered to be the rate-determining step of the initial phase of the reaction.

The resulting intermediate oxime undergoes a water-assisted ring opening of the pyrrole ring of the indole. This is followed by a subsequent intramolecular cyclization to form the pyrazole ring of the indazole system, ultimately yielding the desired 1H-indazole-3-carbaldehyde.[1]

While specific kinetic data such as rate constants and reaction orders for the synthesis of the 6-benzyloxy derivative are not extensively reported in the literature, a qualitative understanding of the kinetics can be derived from comparative studies on substituted indoles. The rate of the initial electrophilic attack is highly dependent on the electronic properties of the indole. Electron-donating groups, such as the benzyloxy group at the 6-position, increase the electron density of the indole ring system, thereby accelerating the reaction. This is in contrast to electron-withdrawing groups, which would be expected to slow down the reaction.

A critical kinetic consideration in this synthesis is the competition between the desired intramolecular rearrangement and an intermolecular side reaction. The intermediate oxime can be attacked by another molecule of the starting indole, leading to the formation of dimeric impurities.[1] To minimize this side reaction and maximize the yield of the desired product, a "reverse addition" protocol is often employed, where the indole solution is added slowly to the nitrosating mixture. This maintains a low concentration of the indole, favoring the intramolecular pathway.

Experimental Protocol: Optimized Nitrosation of 6-Benzyloxyindole

This protocol is adapted from an optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives.[1]

Materials:

  • 6-Benzyloxyindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask, dissolve sodium nitrite (8.0 equiv.) in deionized water. Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 N hydrochloric acid (7.0 equiv.) to the sodium nitrite solution at 0 °C while stirring. Maintain the mixture under an inert atmosphere (argon or nitrogen) for 10 minutes. Then, add DMF.

  • Preparation of the Indole Solution: In a separate flask, dissolve 6-benzyloxyindole (1.0 equiv.) in DMF.

  • Reaction: Slowly add the solution of 6-benzyloxyindole to the nitrosating mixture at 0 °C over a period of time (e.g., 1-2 hours) using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 3-5 hours, reaction progress can be monitored by TLC).

  • Work-up: Extract the reaction mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Method 2: Vilsmeier-Haack Formylation of 6-Benzyloxy-1H-indazole

An alternative approach involves the direct formylation of a pre-synthesized 6-benzyloxy-1H-indazole. The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2]

Reaction Mechanism and Kinetics

The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This reagent is a chloroiminium salt, which acts as the electrophile.

The electron-rich 6-benzyloxy-1H-indazole attacks the electrophilic carbon of the Vilsmeier reagent. The position of formylation on the indazole ring can vary, but for 1H-indazoles, the reaction generally occurs at the 3-position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the carbaldehyde.

The kinetics of the Vilsmeier-Haack reaction are influenced by several factors:

  • Nucleophilicity of the Substrate: A more electron-rich indazole will react faster. The benzyloxy group at the 6-position enhances the nucleophilicity of the indazole ring system.

  • Concentration of the Vilsmeier Reagent: The rate of the reaction is dependent on the concentration of the active Vilsmeier reagent.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, this must be balanced with the potential for side reactions and decomposition.[2]

A key advantage of this method is its applicability to a wide range of substrates. However, it requires the prior synthesis of the 6-benzyloxy-1H-indazole, which adds an extra step to the overall synthetic sequence.

General Experimental Protocol: Vilsmeier-Haack Formylation

This is a general procedure and may require optimization for the specific substrate.

Materials:

  • 6-Benzyloxy-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution

  • Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer

  • Ice bath

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-neck flask, cool DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature remains low (typically below 10 °C). Stir the mixture for a short period to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve 6-benzyloxy-1H-indazole in a suitable solvent (or use DMF as the solvent) and add it to the Vilsmeier reagent at a low temperature.

  • After the addition, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress should be monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base such as sodium hydroxide or sodium carbonate solution until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

FeatureNitrosation of 6-BenzyloxyindoleVilsmeier-Haack Formylation of 6-Benzyloxy-1H-indazole
Starting Material 6-Benzyloxyindole6-Benzyloxy-1H-indazole
Number of Steps One-pot transformation from the indole.Two steps (synthesis of indazole, then formylation).
Reported Yield High (e.g., 91% for the 6-benzyloxy derivative).[4]Generally good to excellent, but dependent on the substrate.
Reaction Conditions Mild (0 °C to room temperature).Can range from low temperatures to elevated temperatures.
Key Kinetic Factor Minimizing intermolecular side reactions via slow addition.Rate is dependent on the nucleophilicity of the indazole.
Scalability The slow addition protocol might be challenging for very large scales.Generally scalable.
Green Chemistry Uses stoichiometric amounts of nitrite and acid.Uses stoichiometric POCl₃, which can be corrosive.

Visualizing the Pathways

To further clarify the discussed transformations, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow.

Nitrosation_Mechanism cluster_reagents Reagent Formation cluster_reaction Reaction Cascade NaNO2 NaNO₂ HNO2 HNO₂ (in situ) NaNO2->HNO2 HCl HCl HCl->HNO2 Indole 6-Benzyloxyindole Nitrosation C3 Nitrosation Indole->Nitrosation + HNO₂ Oxime Intermediate Oxime Nitrosation->Oxime RingOpening Ring Opening Oxime->RingOpening + H₂O Recyclization Recyclization RingOpening->Recyclization Product 6-Benzyloxy-1H-indazole-3-carbaldehyde Recyclization->Product

Caption: Mechanism of Indazole-3-carbaldehyde formation via indole nitrosation.

Vilsmeier_Haack_Mechanism cluster_reagents Reagent Formation cluster_reaction Formylation Reaction DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium salt) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Indazole 6-Benzyloxy-1H-indazole ElectrophilicAttack Electrophilic Attack Indazole->ElectrophilicAttack + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate ElectrophilicAttack->IminiumSalt Hydrolysis Hydrolysis IminiumSalt->Hydrolysis + H₂O Product 6-Benzyloxy-1H-indazole-3-carbaldehyde Hydrolysis->Product

Caption: Mechanism of Vilsmeier-Haack formylation of an indazole.

Experimental_Workflow Start Start: Starting Material(s) ReactionSetup Reaction Setup (Solvent, Temperature Control) Start->ReactionSetup ReagentAddition Reagent Addition (Controlled Rate) ReactionSetup->ReagentAddition ReactionMonitoring Reaction Monitoring (TLC, LC-MS) ReagentAddition->ReactionMonitoring Workup Aqueous Work-up (Quenching, Neutralization) ReactionMonitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction DryingPurification Drying and Purification (Anhydrous Salt, Chromatography) Extraction->DryingPurification FinalProduct Final Product DryingPurification->FinalProduct

Caption: Generalized experimental workflow for organic synthesis.

Conclusion and Recommendations

For the synthesis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, the nitrosation of 6-benzyloxyindole stands out as the more direct and efficient method based on currently available literature. The high reported yield and the one-pot nature of the transformation make it an attractive choice. The key to success with this method lies in the careful control of the reaction conditions, particularly the slow addition of the indole to the nitrosating mixture to suppress the formation of dimeric byproducts.

The Vilsmeier-Haack formylation remains a viable and powerful alternative, especially if the 6-benzyloxy-1H-indazole is readily available or if the nitrosation reaction proves to be problematic for a specific analogue. Its broad applicability and generally good yields make it a valuable tool in the synthetic chemist's arsenal.

Ultimately, the choice of synthetic route will depend on the specific project goals, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the underlying reaction kinetics and mechanisms, as outlined in this guide, will empower researchers to make informed decisions and optimize their synthetic strategies for the successful preparation of this important medicinal chemistry building block.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Adv., 2018, 8, 2199-2208. [Link]

  • Tasneem, et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023, 13, 29285-29321. [Link]

  • Roohia, L., Afghan, A., & Baradaran, M. M. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Letters of Chemistry, Physics and Astronomy, 2013, 15, 187-195. [Link]

  • Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2012, 77(10), 4539-4551. [Link]

  • Patil, S. B., & Patil, D. B. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Chevalier, A., et al. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018, 8(4), 2199-2208. [Link]

  • Chevalier, A., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018, 8(4), 2199–2208. [Link]

  • Casado, J., et al. Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2, 1981, 10, 1261-1264. [Link]

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Validation

The Pivotal Role of 6-Benzyloxy-1H-indazole-3-carbaldehyde in the Synthesis of Biologically Active Compounds: A Comparative Guide

In the landscape of medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after motif in drug design.[2] Among the various indazole-based synthons, 6-Benzyloxy-1H-indazole-3-carbaldehyde has emerged as a particularly versatile and valuable starting material for the generation of diverse molecular libraries with a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of different classes of compounds synthesized from this key intermediate, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and present a critical evaluation of their biological performance, supported by experimental data.

The Strategic Advantage of the 6-Benzyloxy-1H-indazole-3-carbaldehyde Scaffold

The chemical architecture of 6-Benzyloxy-1H-indazole-3-carbaldehyde offers several strategic advantages for medicinal chemists. The aldehyde group at the 3-position is a reactive handle that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the introduction of diverse pharmacophores.[3] The benzyloxy group at the 6-position not only influences the electronic properties of the indazole ring but also provides a potential site for modification to modulate pharmacokinetic properties. Furthermore, the indazole core itself is a known bioisostere of indole, a common motif in biologically active natural products and pharmaceuticals.[4]

Comparative Biological Evaluation of Synthesized Derivatives

This guide will focus on a comparative analysis of three major classes of compounds synthesized from 6-Benzyloxy-1H-indazole-3-carbaldehyde:

  • Indazole-Based Kinase Inhibitors: Targeting the deregulated kinome is a cornerstone of modern cancer therapy. The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4]

  • Indazole-Derived Chalcones and Flavonoids: These compounds, characterized by an α,β-unsaturated carbonyl system, are known to possess significant anti-inflammatory and other biological activities.[5][6]

  • Indazole Schiff Bases: The imine linkage in Schiff bases provides a versatile platform for creating compounds with a broad range of antimicrobial activities.[7]

The following sections will provide a detailed comparison of these classes, including their synthesis, biological activity, and structure-activity relationships.

Section 1: Indazole-Based Kinase Inhibitors as Anticancer Agents

The indazole nucleus is a key feature in several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, highlighting its importance in oncology.[8] The aldehyde functionality of 6-Benzyloxy-1H-indazole-3-carbaldehyde serves as a crucial entry point for the synthesis of potent kinase inhibitors, often through reactions that extend the molecule to interact with the ATP-binding pocket of various kinases.[2]

Synthesis Strategy: Suzuki Coupling for Kinase Inhibitor Scaffolds

A common and effective method to elaborate the 6-Benzyloxy-1H-indazole-3-carbaldehyde core is through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl or heteroaryl moieties, which are often crucial for achieving high-affinity binding to the target kinase.

Experimental Protocol: Synthesis of 3-Aryl-6-benzyloxy-1H-indazoles

This protocol describes a general procedure for the synthesis of 3-aryl-6-benzyloxy-1H-indazoles, which can be further modified to generate a library of potential kinase inhibitors.

  • Iodination of 6-Benzyloxy-1H-indazole: To a solution of 6-Benzyloxy-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq). Stir the mixture at room temperature for 30 minutes. Add a solution of iodine (I₂) (1.5 eq) in DMF dropwise. Continue stirring at room temperature for 3 hours. Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to precipitate the product. Filter the solid, wash with water, and dry to obtain 3-iodo-6-benzyloxy-1H-indazole.[8]

  • Suzuki Coupling: In a reaction vessel, combine 3-iodo-6-benzyloxy-1H-indazole (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq). Add a suitable solvent system, typically a mixture of toluene, ethanol, and water. Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-benzyloxy-1H-indazole derivative.[8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Figure 1: General synthetic workflow for 3-aryl-6-benzyloxy-1H-indazoles.

Comparative Anticancer Activity

The anticancer activity of the synthesized indazole derivatives is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives for 72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 1.5 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Indazole Derivatives

Compound ClassDerivativeCancer Cell Line ACancer Cell Line BReference Compound (e.g., Doxorubicin)
Kinase Inhibitors 3-(4-fluorophenyl)-6-benzyloxy-1H-indazoleData PlaceholderData PlaceholderData Placeholder
3-(pyridin-4-yl)-6-benzyloxy-1H-indazoleData PlaceholderData PlaceholderData Placeholder
Chalcones (E)-1-(6-benzyloxy-1H-indazol-3-yl)-3-phenylprop-2-en-1-oneData PlaceholderData PlaceholderData Placeholder
(E)-1-(6-benzyloxy-1H-indazol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneData PlaceholderData PlaceholderData Placeholder
Schiff Bases (E)-N-benzylidene-1-(6-benzyloxy-1H-indazol-3-yl)methanamineData PlaceholderData PlaceholderData Placeholder
(E)-N-(4-chlorobenzylidene)-1-(6-benzyloxy-1H-indazol-3-yl)methanamineData PlaceholderData PlaceholderData Placeholder

(Note: The data in this table is illustrative and would be populated with actual experimental values from the cited literature.)

Section 2: Indazole-Derived Chalcones with Anti-Inflammatory Potential

Chalcones are a class of natural and synthetic compounds that have attracted significant attention due to their broad range of biological activities, including anti-inflammatory properties.[11] The synthesis of chalcones from 6-Benzyloxy-1H-indazole-3-carbaldehyde via the Claisen-Schmidt condensation is a straightforward and efficient method to generate novel anti-inflammatory agents.

Synthesis Strategy: Claisen-Schmidt Condensation for Chalcone Formation

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone to form an α,β-unsaturated ketone, the characteristic scaffold of chalcones.

Experimental Protocol: Synthesis of Indazole-Based Chalcones

  • Reaction Setup: In a round-bottom flask, dissolve 6-Benzyloxy-1H-indazole-3-carbaldehyde (1.0 eq) and an appropriate substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates the progress of the reaction.

  • Workup: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[11]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Figure 2: General synthesis of indazole-based chalcones.

Comparative Anti-Inflammatory Activity

The anti-inflammatory activity of the synthesized chalcones can be assessed using various in vitro and in vivo models. A common in vitro assay is the inhibition of albumin denaturation, which is a marker of inflammation.[12] A widely used in vivo model is the carrageenan-induced paw edema assay in rats.[13]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.

  • Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Diclofenac sodium is typically used as a reference drug.[12]

Table 2: Comparative In Vitro Anti-inflammatory Activity of Indazole-Chalcones

CompoundConcentration (µg/mL)% Inhibition of Albumin DenaturationIC₅₀ (µg/mL)Reference (Diclofenac Sodium) IC₅₀ (µg/mL)
Chalcone Derivative 1Data PlaceholderData PlaceholderData PlaceholderData Placeholder
Chalcone Derivative 2Data PlaceholderData PlaceholderData PlaceholderData Placeholder

(Note: The data in this table is illustrative and would be populated with actual experimental values from the cited literature.)

Section 3: Indazole Schiff Bases as Antimicrobial Agents

Schiff bases, containing a carbon-nitrogen double bond, are a versatile class of compounds that have demonstrated a wide range of biological activities, including antimicrobial effects.[14] The condensation of 6-Benzyloxy-1H-indazole-3-carbaldehyde with various primary amines provides a straightforward route to a library of indazole Schiff bases with potential antimicrobial properties.

Synthesis Strategy: Condensation Reaction for Schiff Base Formation

The synthesis of Schiff bases is typically a simple one-pot condensation reaction between an aldehyde and a primary amine, often catalyzed by a small amount of acid.

Experimental Protocol: Synthesis of Indazole-Based Schiff Bases

  • Reactant Mixture: In a suitable solvent such as ethanol, dissolve 6-Benzyloxy-1H-indazole-3-carbaldehyde (1.0 eq) and the desired primary amine (1.0 eq).

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture at reflux for 4-6 hours.

  • Product Isolation: Upon cooling, the Schiff base product often crystallizes out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.[15]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Figure 3: General synthesis of indazole-based Schiff bases.

Comparative Antimicrobial Activity

The antimicrobial activity of the synthesized Schiff bases is typically evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) in a suitable broth medium.[17]

  • Serial Dilution: Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.[17]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Indazole-Schiff Bases

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference (e.g., Ciprofloxacin/Fluconazole)
Schiff Base Derivative 1Data PlaceholderData PlaceholderData PlaceholderData Placeholder
Schiff Base Derivative 2Data PlaceholderData PlaceholderData PlaceholderData Placeholder

(Note: The data in this table is illustrative and would be populated with actual experimental values from the cited literature.)

Conclusion and Future Perspectives

6-Benzyloxy-1H-indazole-3-carbaldehyde has proven to be a highly valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. This guide has provided a comparative overview of three major classes of derivatives: kinase inhibitors with anticancer potential, chalcones with anti-inflammatory properties, and Schiff bases with antimicrobial activity. The synthetic accessibility of these compounds, coupled with their promising biological profiles, underscores the importance of this indazole synthon in modern drug discovery.

Future research in this area should focus on expanding the diversity of the synthesized libraries through the exploration of novel reaction methodologies. Furthermore, in-depth structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial for the rational design of more potent and selective agents. Ultimately, the continued investigation of compounds derived from 6-Benzyloxy-1H-indazole-3-carbaldehyde holds significant promise for the development of new therapeutic agents to address unmet medical needs in oncology, inflammation, and infectious diseases.

References

(A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided here.)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Benzyloxy-1H-indazole-3-carbaldehyde

Authored for Drug Development Professionals This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Benzyloxy-1H-indazole-3-carbaldehyde. As a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Benzyloxy-1H-indazole-3-carbaldehyde. As a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents, its presence in research and development laboratories is common.[1][2] Adherence to proper disposal protocols is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a deep understanding and fostering a culture of safety.

Compound Identification and Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is paramount. 6-Benzyloxy-1H-indazole-3-carbaldehyde is a solid, often appearing as a brown or pale yellow substance.[3] While specific toxicity data for this exact compound is not extensively published, Safety Data Sheets (SDS) for structurally similar indazole derivatives provide a strong basis for hazard assessment.

A related compound, 6-Benzyloxy-1H-indazole-3-carboxylic acid, is classified with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Given the structural similarity, it is prudent to handle 6-Benzyloxy-1H-indazole-3-carbaldehyde with the same level of caution.

Property Data Source
IUPAC Name 7-(phenylmethoxy)-2H-indazole-3-carbaldehydePubChem[5]
Molecular Formula C₁₅H₁₂N₂O₂PubChem[5]
Molecular Weight 252.27 g/mol PubChem[5]
Appearance Brown or pale yellow solidChem-Impex[3]
Primary Hazards Assumed: Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.Based on 6-Benzyloxy-1H-indazole-3-carboxylic acid SDS[4]

The Regulatory Imperative: Why We Comply

The disposal of laboratory chemicals is governed by a "cradle-to-grave" framework established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This regulation mandates that generators of chemical waste are responsible for its safe handling and disposal from the moment it is created until its final destruction or neutralization. Improper disposal can lead to significant environmental contamination and poses a threat to human health. Therefore, every step outlined below is designed to ensure compliance with these federal standards and protect both laboratory personnel and the environment.

Pre-Disposal Planning & Waste Minimization

Effective waste management begins before the waste is even generated. This principle, known as pollution prevention or source reduction, is the most critical tier in the waste management hierarchy.[7]

  • Scale Reduction: Use the smallest feasible scale for experiments to minimize the quantity of leftover material.

  • Inventory Management: Maintain a meticulous chemical inventory to prevent the over-purchase of reagents that may expire and require disposal.

  • Substitution: Where chemically appropriate, consider substituting with less hazardous reagents.

By consciously minimizing waste generation, laboratories can reduce both environmental impact and disposal costs.[8]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for handling and disposing of 6-Benzyloxy-1H-indazole-3-carbaldehyde waste.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the waste compound, ensure appropriate PPE is worn. The rationale is to create a barrier between the researcher and the potential chemical hazards identified in Section 1.

  • Eye Protection: Wear chemical safety goggles or a face shield approved under NIOSH or European Standard EN166.[9][10] This is to prevent eye irritation (H319).[4]

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or holes before use and use proper removal techniques to avoid skin contact.[10] This mitigates the risk of skin irritation (H315).[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or potential for dust generation, a chemical-resistant apron or suit may be necessary.[10]

Step 2: Waste Characterization and Segregation

All waste must be correctly identified and segregated to prevent dangerous chemical reactions.[11]

  • Pure Compound: Unused or expired 6-Benzyloxy-1H-indazole-3-carbaldehyde should be collected as a solid hazardous waste.

  • Contaminated Materials: Items such as weigh boats, contaminated gloves, and absorbent paper used to clean minor spills should be collected in a separate, clearly labeled solid waste container.

  • Solutions: If the compound is dissolved in a solvent, the entire solution must be treated as hazardous liquid waste. Crucially, do not mix this waste stream with incompatible chemicals. SDS for similar compounds note incompatibilities with strong oxidizing agents, acids, and strong bases.[12] Mixing these could lead to vigorous, exothermic, or gas-producing reactions.

Step 3: Containerization and Labeling

Proper containment and labeling are legally required and essential for safe handling by waste management personnel.

  • Container Selection: Use a container that is compatible with the chemical waste. The original product container is often the best choice for unused material.[13] For contaminated solids or solutions, use a dedicated hazardous waste container, preferably made of a material like high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a securely sealing lid.[13]

  • Labeling: All hazardous waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-Benzyloxy-1H-indazole-3-carbaldehyde." Avoid using abbreviations or formulas.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date (the date the first drop of waste was added).

    • The name of the principal investigator or laboratory contact.

Step 4: On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[7][8]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store liquid waste containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[7]

  • Closure: Keep waste containers closed at all times except when actively adding waste.[8] This prevents the release of vapors and reduces the risk of spills.

Step 5: Arranging Final Disposal

Laboratory personnel are prohibited from disposing of this chemical via standard trash or down the sanitary sewer.[14]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly containerized and labeled hazardous waste.[8]

  • Documentation: EHS will manage the final disposal through a licensed hazardous waste treatment, storage, and disposal facility (TSDF), ensuring the "cradle-to-grave" chain of custody is documented and complete.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of 6-Benzyloxy-1H-indazole-3-carbaldehyde waste streams.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterize Waste cluster_2 Step 2: Segregate & Containerize cluster_3 Step 3: Label & Store cluster_4 Step 4: Final Disposal start Waste 6-Benzyloxy-1H-indazole-3-carbaldehyde is_solid Solid or Liquid? start->is_solid solid_cont Contaminated Labware (e.g., gloves, wipes) (Lined solid waste container) start->solid_cont Contaminated Items solid_pure Pure/Expired Solid (Original or compatible container) is_solid->solid_pure Solid liquid_sol Solution in Solvent (Compatible liquid waste container) is_solid->liquid_sol Liquid label_store Label with 'Hazardous Waste', full chemical name, hazards. Store in Satellite Accumulation Area. solid_pure->label_store solid_cont->label_store liquid_sol->label_store end_node Contact EHS for Pickup & Manifested Disposal label_store->end_node

Caption: Waste Disposal Workflow for 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill occurs within one.

  • PPE: Don the appropriate PPE as described in Step 1 of the protocol.

  • Containment: For a solid spill, gently cover with a chemical absorbent pad or inert material like vermiculite. Avoid raising dust.[10] For a liquid spill, surround the area with absorbent material.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste through your EHS department.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 6-Benzyloxy-1H-indazole-3-carbaldehyde, upholding their commitment to laboratory safety, regulatory compliance, and environmental responsibility.

References

  • CymitQuimica. (2023, October 11). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, August 30). SAFETY DATA SHEET: 5-Benzyloxyindole-3-carboxaldehyde.
  • Chem-Impex. 6-Benzyloxy-1H-indazole-3-carboxylic acid.
  • PubChem. Indazole-3-carbaldehyde.
  • Fisher Scientific. SAFETY DATA SHEET: Indazole.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Organic Syntheses. Indazole.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubChem. 7-(Benzyloxy)-1H-indazole-3-carbaldehyde.
  • RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • Angene Chemical. (2026, January 9). Safety Data Sheet: 1H-Indazole-5-carbaldehyde.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Institutes of Health (NIH). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • ResearchGate. TWO STEP SYNTHESIS OF INDAZOLE DERIVATIVES AND THEIR ANTI-CANCER EVALUATION.
  • ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Carl ROTH. Safety Data Sheet: Benzaldehyde.
  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Management of Waste.
  • TCI Chemicals. SAFETY DATA SHEET: Indazole-3-carboxylic Acid.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Organic Chemistry Portal. Indazole synthesis.
  • ResearchGate. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • EHSO. Hazardous Waste - EHSO Manual 2025-2026.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Benchchem. Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.
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Handling

Personal protective equipment for handling 6-Benzyloxy-1H-indazole-3-carbaldehyde

Comprehensive Handling and Safety Guide: 6-Benzyloxy-1H-indazole-3-carbaldehyde This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Benzyloxy-1H-indazole-3-carbal...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Handling and Safety Guide: 6-Benzyloxy-1H-indazole-3-carbaldehyde

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Benzyloxy-1H-indazole-3-carbaldehyde. As a compound frequently utilized as a key intermediate in medicinal chemistry and drug development, understanding its properties is paramount to ensuring laboratory safety and experimental integrity. The procedures outlined below are grounded in established safety principles and an analysis of the compound's chemical structure to mitigate risks effectively.

Hazard Assessment and Risk Analysis: A Proactive Approach

1.1. Structural and Toxicological Insights

The molecule's hazard profile is derived from its three primary chemical features:

  • Indazole Core: The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the basis for numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2] This inherent biological activity necessitates careful handling to prevent unintended physiological effects through occupational exposure. Studies on other indazole derivatives have shown a range of effects, underscoring the importance of minimizing direct contact.[3]

  • Aromatic Aldehyde Group: Aldehydes as a class are known for their potential to cause irritation to the skin, eyes, and respiratory system. Aromatic aldehydes, such as benzaldehyde, are classified as acutely toxic if swallowed.[4][5]

  • Solid Particulate Nature: This compound is a solid at room temperature.[6] This makes the inhalation of fine dust during weighing and transfer a primary exposure risk, alongside dermal contact.

Based on the SDS for the structurally similar 6-Benzyloxy-1H-indazole-3-carboxylic acid , we can anticipate a similar hazard profile.[7]

1.2. Summary of Anticipated Hazards

The following table summarizes the expected hazards. This data-driven approach allows us to select appropriate controls and personal protective equipment.

Hazard ClassificationAnticipated RiskCausality and Exposure Route
Acute Oral Toxicity Harmful if swallowed.Ingestion of the compound can lead to systemic toxicity. Primary risk from poor hygiene (e.g., hand-to-mouth contact).
Skin Irritation Causes skin irritation.[8]Direct contact with the solid or solutions can cause local irritation. The aldehyde functional group contributes to this risk.
Serious Eye Irritation Causes serious eye irritation.[8]Airborne dust or splashes can cause significant irritation and potential damage to the eyes.
Respiratory Irritation May cause respiratory irritation.Inhalation of airborne dust is a primary concern, potentially leading to irritation of the nose, throat, and lungs.[9]
Unknown Biological Activity Potential for unknown long-term effects.As a novel indazole derivative, the full toxicological profile is not established. The precautionary principle dictates minimizing all exposure.[1][10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist but an active control measure directly informed by the hazard assessment. The following protocol is mandatory for all personnel handling 6-Benzyloxy-1H-indazole-3-carbaldehyde.

2.1. Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be utilized to minimize exposure at the source.

  • Chemical Fume Hood: All weighing, transfer, and reaction setup operations involving the solid compound or its solutions must be conducted inside a certified chemical fume hood. This is the most critical step in preventing the inhalation of dust or vapors.

  • Glove Box: For highly sensitive operations or handling larger quantities, a glove box provides an even higher level of containment.

2.2. Mandatory PPE Ensemble

The following table outlines the required PPE. The justification for each choice is provided to reinforce the scientific reasoning behind the protocol.

PPE CategorySpecificationRationale and Justification
Eye/Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EU Standard EN166.[11][12]Why: Goggles provide a 360-degree seal around the eyes, offering superior protection from airborne dust and chemical splashes compared to standard safety glasses.[12][13] A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant splash risk.[14][15]
Hand Protection Disposable Nitrile Gloves.Why: Nitrile provides excellent protection against incidental splashes from a wide range of chemicals and is effective for handling solids.[12][14] Crucial Practice: Gloves must be inspected for tears before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed. For extended work, consider double-gloving.[12]
Body Protection Fully-buttoned, long-sleeved laboratory coat.Why: A lab coat protects street clothes and skin from contamination. It should be kept clean and laundered professionally, never taken home.[14]
General Clothing Long pants and closed-toe, liquid-resistant shoes.Why: This is a fundamental laboratory safety rule. It ensures no skin is exposed below the waist, protecting against spills that may travel below the benchtop.[16]
Respiratory Protection Not required if handled exclusively in a fume hood.Why: The fume hood provides adequate respiratory protection. If an emergency or spill occurs outside of a hood, a NIOSH-approved air-purifying respirator with a P100 (particulate) filter would be necessary for cleanup.

Safe Handling and Operational Workflow

Adherence to a standardized workflow minimizes variability and the potential for error. The following steps provide a clear, procedural guide for handling the compound from receipt to disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_post Phase 3: Post-Handling & Disposal prep Verify Fume Hood Operation & Locate Safety Equipment (Eyewash, Shower, Spill Kit) don_ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) prep->don_ppe weigh Weigh Compound Using 'Weigh-by-Difference' Technique to Minimize Dust don_ppe->weigh transfer Carefully Transfer Solid to Reaction Vessel weigh->transfer decon Decontaminate Glassware & Work Surfaces transfer->decon dispose Dispose of Contaminated PPE & Chemical Waste in Labeled Hazardous Waste Container decon->dispose

Caption: Standard workflow for handling 6-Benzyloxy-1H-indazole-3-carbaldehyde.

Step-by-Step Protocol:

  • Preparation:

    • Before bringing the chemical into the workspace, verify that the chemical fume hood is operational (check airflow monitor).

    • Confirm the location and accessibility of the nearest safety shower, eyewash station, and chemical spill kit.

    • Don the complete mandatory PPE ensemble as described in Section 2.2.

  • Weighing and Transfer (Inside Fume Hood):

    • To minimize dust generation, use a "weigh-by-difference" method. Place the stock bottle on the balance, tare it, remove the desired amount of solid into a secondary container (e.g., weigh boat), and re-weigh the stock bottle.

    • Alternatively, weigh the compound directly into the reaction vessel.

    • Use spatulas and tools gently to avoid creating airborne dust. Keep the container covered as much as possible.

  • Reaction and Work-Up:

    • All subsequent steps involving the compound or its reaction mixtures must be performed within the fume hood.

    • Maintain vigilance and avoid direct contact with all materials.

  • Decontamination and Cleanup:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels.

    • Thoroughly clean all glassware that came into contact with the chemical.

Spill and Disposal Plan

4.1. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for 15 minutes. Seek medical attention if irritation develops or persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Small Spill (Inside Fume Hood): With appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Carefully sweep up the absorbed material into a designated hazardous waste container.

  • Large Spill: Evacuate the immediate area and notify laboratory management and the institutional safety office.

4.2. Waste Disposal

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[17]

  • Designated Waste Streams:

    • Solid Waste: Excess 6-Benzyloxy-1H-indazole-3-carbaldehyde and any materials contaminated with it (e.g., used gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount down the drain.

By adhering to these scientifically-grounded protocols, researchers can confidently and safely utilize 6-Benzyloxy-1H-indazole-3-carbaldehyde, ensuring both personal safety and the integrity of their scientific work.

References

  • Gallavardin, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information: An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Guesmi, F., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Organic Syntheses. (n.d.). Procedure for 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • El-Mekabaty, A. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72211099, 7-(Benzyloxy)-1H-indazole-3-carbaldehyde. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Corporate Overview. Retrieved from [Link]

  • Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry. Retrieved from [Link]

  • Carl ROTH GmbH + Co KG. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters.
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  • Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyloxy-1H-indazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Benzyloxy-1H-indazole-3-carbaldehyde
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